N-(4-cyanophenyl)-4-methoxybenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-cyanophenyl)-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-14-8-4-12(5-9-14)15(18)17-13-6-2-11(10-16)3-7-13/h2-9H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHGTCXYAXDOSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352498 | |
| Record name | N-(4-cyanophenyl)-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149505-74-8 | |
| Record name | N-(4-cyanophenyl)-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"N-(4-cyanophenyl)-4-methoxybenzamide" chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of N-(4-cyanophenyl)-4-methoxybenzamide, a molecule of interest in medicinal chemistry and materials science. This document collates available data on its physicochemical characteristics, offers insights into its synthesis based on related compounds, and explores potential biological activities by examining structurally similar molecules.
Core Chemical Properties
This compound is a benzamide derivative characterized by a central amide linkage connecting a 4-methoxyphenyl group and a 4-cyanophenyl group. Its chemical structure and key identifiers are presented below.
Structure:
Table 1: Physicochemical and Predicted Properties
| Property | Value | Source |
| CAS Number | 134925-97-6 | [1] |
| Molecular Formula | C₁₅H₁₂N₂O₂ | [1] |
| Molecular Weight | 252.27 g/mol | [1] |
| Melting Point | 155 - 156 °C | [2] |
| Boiling Point (Predicted) | 365.7 ± 27.0 °C | [3] |
| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 12.24 ± 0.70 | [3] |
| Polar Surface Area (PSA) | 62.12 Ų | [2] |
| LogP (XLogP3) | 2.892 | [2] |
Synthesis and Experimental Protocols
A representative protocol, adapted from the synthesis of the structurally related compound N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide, is described below.[4] This can serve as a foundational methodology for the synthesis of this compound.
General Experimental Protocol: Amide Coupling
-
Reaction Setup: To a solution of 4-methoxybenzoic acid in an appropriate aprotic solvent (e.g., dichloromethane, DMF), are added equimolar amounts of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), and an activating agent, like N-hydroxybenzotriazole (HOBt).[4]
-
Activation: The mixture is stirred at room temperature for a designated period (e.g., 1 hour) to allow for the formation of the activated ester of 4-methoxybenzoic acid.[4]
-
Amine Addition: An equimolar amount of 4-aminobenzonitrile is then added to the reaction mixture.
-
Reaction Progression: The reaction is stirred at room temperature for several hours (e.g., 10 hours) until completion, which can be monitored by thin-layer chromatography (TLC).[4]
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed successively with an acidic solution (e.g., 0.5 N HCl), a basic solution (e.g., 0.5 N NaOH), and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the final product.[4][5]
Experimental Workflow
A generalized workflow for the synthesis and characterization of this compound.
Spectroscopic Data
Specific experimental spectroscopic data for this compound is not available in the reviewed literature. However, the expected spectral characteristics can be inferred from data for closely related compounds.
¹H NMR Spectroscopy (Predicted): Based on the spectra of similar compounds such as N-benzyl-4-methoxybenzamide, the proton NMR spectrum of this compound in CDCl₃ is expected to show characteristic signals for the aromatic protons of the two benzene rings, a singlet for the methoxy group protons, and a broad singlet for the amide proton.[3]
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum is anticipated to display distinct signals for the quaternary carbons of the nitrile and amide carbonyl groups, the methoxy carbon, and the aromatic carbons.
Infrared (IR) Spectroscopy (Predicted): The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide, the C≡N stretching of the nitrile group, and the C-O stretching of the methoxy group.
Mass Spectrometry (Predicted): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (252.27 g/mol ).
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is not currently available. However, studies on structurally related N-phenylbenzamide and 2-methoxybenzamide derivatives suggest potential avenues for investigation.
Antiviral Activity: Certain N-phenylbenzamide derivatives have demonstrated broad-spectrum antiviral effects against viruses such as HIV-1, HCV, and EV71.[4][6] The proposed mechanism of action involves the upregulation of the host antiviral protein APOBEC3G (A3G), which can inhibit viral replication.[4] A study on N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide showed potent anti-Hepatitis B virus (HBV) activity, which was attributed to the increased intracellular levels of A3G.[4][7]
Hedgehog Signaling Pathway Inhibition: A series of 2-methoxybenzamide derivatives have been synthesized and identified as potent inhibitors of the Hedgehog (Hh) signaling pathway.[8] The Hh pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.[8][9] These inhibitors target the Smoothened (Smo) receptor, a key component of the Hh pathway.[8][10][11]
Given these findings, it is plausible that this compound could exhibit either antiviral or Hedgehog signaling inhibitory activities, or potentially both. Further research is required to validate these hypotheses.
Hypothetical Signaling Pathway: APOBEC3G-Mediated Antiviral Action
A potential antiviral mechanism of action via APOBEC3G upregulation.
Conclusion
This compound is a compound with well-defined basic chemical properties. While detailed experimental data on its synthesis, solubility, and spectral characteristics are limited, established methodologies for similar compounds provide a strong foundation for its preparation and analysis. The biological activities of related benzamide derivatives suggest that this molecule could be a valuable candidate for further investigation as an antiviral agent or a modulator of key signaling pathways in cancer, such as the Hedgehog pathway. This technical guide serves as a starting point for researchers interested in exploring the potential of this compound in drug discovery and development. Further experimental validation is necessary to fully elucidate its chemical and biological profile.
References
- 1. This compound | 149505-74-8 [chemicalbook.com]
- 2. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
- 3. This compound | 149505-74-8 [m.chemicalbook.com]
- 4. dovepress.com [dovepress.com]
- 5. N-(4-Chlorophenyl)-4-methoxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of a potent antagonist of smoothened in hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(4-cyanophenyl)-4-methoxybenzamide: Structure, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-cyanophenyl)-4-methoxybenzamide is a synthetic organic compound characterized by a central benzamide scaffold, linking a 4-cyanophenyl group and a 4-methoxyphenyl group. This molecule holds significant interest within medicinal chemistry due to its structural similarities to known bioactive compounds. This technical guide provides a comprehensive overview of its chemical structure, detailed synthesis protocols, and explores its potential role as an inhibitor of the Hedgehog signaling pathway, a critical regulator in developmental biology and oncology.
Chemical Structure and Properties
This compound possesses a well-defined molecular architecture. The core of the molecule is a benzamide functional group, where the nitrogen atom is substituted with a 4-cyanophenyl ring and the carbonyl carbon is attached to a 4-methoxyphenyl ring.
Chemical Structure:
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 252.27 g/mol | [1][2] |
| CAS Number | 149505-74-8 | [1] |
| Melting Point | 155-156 °C | |
| Predicted Boiling Point | 365.7 ± 27.0 °C | [1] |
| Predicted Density | 1.24 ± 0.1 g/cm³ | [1] |
| Predicted pKa | 12.24 ± 0.70 | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through standard amidation reactions. Two primary routes are presented below, offering flexibility in reagent choice and reaction conditions.
Synthesis Workflow
The overall synthetic strategy involves the coupling of a 4-methoxybenzoyl derivative with 4-aminobenzonitrile.
Caption: General synthetic workflows for this compound.
Experimental Protocols
Route 1: Acyl Chloride Method
This two-step protocol involves the initial conversion of 4-methoxybenzoic acid to its more reactive acyl chloride, followed by acylation of 4-aminobenzonitrile.
Step 1: Synthesis of 4-Methoxybenzoyl Chloride
-
Materials:
-
4-Methoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
To a stirred solution of 4-methoxybenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 eq) to the mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the evolution of gas ceases.
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield crude 4-methoxybenzoyl chloride, which can be used in the next step without further purification.
-
Step 2: Synthesis of this compound
-
Materials:
-
4-Methoxybenzoyl chloride
-
4-Aminobenzonitrile
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
-
Procedure:
-
Dissolve 4-aminobenzonitrile (1.0 eq) and a base such as triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.
-
Route 2: Amide Coupling Method
This one-pot synthesis utilizes a coupling agent to facilitate the direct formation of the amide bond from the carboxylic acid and amine.
-
Materials:
-
4-Methoxybenzoic acid
-
4-Aminobenzonitrile
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 4-methoxybenzoic acid (1.0 eq), 4-aminobenzonitrile (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM or DMF, add the coupling agent (DCC or DIC, 1.1 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel or by recrystallization to yield the final product.
-
Characterization Data (Predicted)
| Data Type | Predicted Characteristics |
| ¹H NMR | Aromatic protons of the 4-methoxyphenyl ring (doublets, ~6.9-7.0 and 7.8-7.9 ppm), aromatic protons of the 4-cyanophenyl ring (doublets, ~7.7-7.8 ppm), a singlet for the methoxy group protons (~3.8-3.9 ppm), and a singlet for the amide proton (broad, ~8.0-9.0 ppm). |
| ¹³C NMR | Resonances for the nitrile carbon (~118-120 ppm), aromatic carbons, the carbonyl carbon (~165-167 ppm), and the methoxy carbon (~55-56 ppm). |
| Mass Spec (ESI-MS) | [M+H]⁺ at m/z 253.09. |
Potential Biological Activity: Inhibition of the Hedgehog Signaling Pathway
The benzamide scaffold is a privileged structure in medicinal chemistry, and numerous derivatives have been investigated for a wide range of biological activities. Notably, several benzamide-containing molecules have been identified as inhibitors of the Hedgehog (Hh) signaling pathway.[3][4] The Hh pathway is a crucial regulator of embryonic development and its aberrant activation is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma.[5]
The central component of the Hh pathway is the transmembrane protein Smoothened (SMO). In the absence of the Hh ligand, the receptor Patched (PTCH) inhibits SMO. Upon Hh binding to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival.
Small molecule inhibitors that target SMO are a promising class of anti-cancer agents. Given the structural features of this compound, it is plausible that this compound could also function as a SMO antagonist.
Proposed Mechanism of Action
Caption: The Hedgehog signaling pathway and the proposed mechanism of inhibition.
Conclusion
This compound is a readily synthesizable compound with potential for further investigation in the field of drug discovery. The straightforward amide bond formation allows for the generation of analogs for structure-activity relationship (SAR) studies. Its structural similarity to known Hedgehog pathway inhibitors suggests that it may act as a SMO antagonist, representing a promising starting point for the development of novel therapeutics targeting Hh-driven cancers. Further biological evaluation is warranted to confirm this hypothesis and to explore the full therapeutic potential of this and related compounds.
References
- 1. This compound | 149505-74-8 [m.chemicalbook.com]
- 2. 4-Methoxybenzamide | C8H9NO2 | CID 76959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
An In-depth Technical Guide to N-(4-cyanophenyl)-4-methoxybenzamide: Synthesis, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a representative synthesis protocol, and the potential biological activities of N-(4-cyanophenyl)-4-methoxybenzamide. While specific experimental data for this compound is limited in publicly available literature, this guide leverages information from closely related analogs to provide a thorough understanding of its potential applications in drug discovery and development.
Core Molecular Attributes
This compound is a benzamide derivative with the molecular formula C15H12N2O2 and a molecular weight of approximately 252.27 g/mol .[1] The presence of the cyano and methoxy functional groups suggests its potential for diverse chemical interactions and biological activities.
| Property | Value | Source |
| Molecular Formula | C15H12N2O2 | [1] |
| Molecular Weight | 252.27 g/mol | [1] |
| Predicted Boiling Point | 365.7 ± 27.0 °C | [1] |
| Predicted Density | 1.24 ± 0.1 g/cm3 | [1] |
| Predicted pKa | 12.24 ± 0.70 | [1] |
Synthesis Methodology
Representative Experimental Protocol: Amide Coupling
This procedure outlines the coupling of 4-methoxybenzoyl chloride with 4-aminobenzonitrile.
Materials:
-
4-methoxybenzoyl chloride
-
4-aminobenzonitrile
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzonitrile (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Acyl Chloride Addition: Slowly add a solution of 4-methoxybenzoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure this compound.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Potential Biological Activities and Signaling Pathways
While direct biological data for this compound is scarce, the broader class of N-phenylbenzamide derivatives has demonstrated significant biological activities, particularly as antiviral agents.
Antiviral Activity
Research on N-phenylbenzamide derivatives has shown their potential as broad-spectrum antiviral compounds. For instance, certain derivatives have been reported to exhibit activity against Hepatitis B Virus (HBV), including drug-resistant strains.[2][3]
A proposed mechanism for this antiviral effect involves the upregulation of the host protein APOBEC3G (Apolipoprotein B mRNA Editing Enzyme, Catalytic Subunit 3G) .[2][3] A3G is a cytidine deaminase that can interfere with viral replication. By increasing the intracellular levels of A3G, these compounds may enhance the host's innate antiviral response.
| Compound | Target Virus | IC50 | Reference |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) | Wild-type HBV | 1.99 µM | [2][3] |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) | Drug-resistant HBV | 3.30 µM | [2][3] |
| Lamivudine (3TC) | Wild-type HBV | 7.37 µM | [2][3] |
| Lamivudine (3TC) | Drug-resistant HBV | >440 µM | [2][3] |
Proposed Signaling Pathway for Antiviral Activity
Caption: Proposed mechanism of antiviral action via APOBEC3G upregulation.
Conclusion
This compound represents a molecule of interest for further investigation, particularly within the realm of antiviral drug discovery. Based on the activities of structurally similar compounds, it holds the potential to act as an upregulator of the host antiviral protein APOBEC3G. The representative synthesis protocol provided herein offers a viable route for its preparation, enabling further biological evaluation. Researchers are encouraged to explore the therapeutic potential of this and related benzamide derivatives.
References
An In-Depth Technical Guide to N-(4-cyanophenyl)-4-methoxybenzamide (CAS 149505-74-8)
Disclaimer: Publicly available information on N-(4-cyanophenyl)-4-methoxybenzamide is limited. This guide summarizes the existing chemical data and provides a contextual overview based on the activities of structurally related compounds. The experimental protocols and potential biological activities described herein are general representations for this class of molecules and may not have been specifically validated for this compound.
Core Compound Information
This compound is a chemical compound identified by the CAS number 149505-74-8.[1][2] It belongs to the benzamide class of organic molecules, characterized by a carbonyl group attached to a nitrogen atom, which is in turn bonded to two aromatic rings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are primarily based on computational predictions and information from chemical suppliers.
| Property | Value | Source |
| CAS Number | 149505-74-8 | [1][2] |
| Molecular Formula | C₁₅H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 252.27 g/mol | [1][2] |
| IUPAC Name | This compound | |
| Predicted Boiling Point | 365.7 ± 27.0 °C | [2] |
| Predicted Density | 1.24 ± 0.1 g/cm³ | [2] |
| Predicted pKa | 12.24 ± 0.70 | [2] |
Synthesis
General Experimental Protocol for Synthesis
A plausible synthetic route for this compound is the reaction of 4-aminobenzonitrile with 4-methoxybenzoyl chloride in the presence of a base.
Materials:
-
4-aminobenzonitrile
-
4-methoxybenzoyl chloride
-
Pyridine or triethylamine (base)
-
Dichloromethane (solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Silica gel (for chromatography)
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Dissolve 4-aminobenzonitrile in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add a slight excess of pyridine or triethylamine to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of 4-methoxybenzoyl chloride in dichloromethane to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
dot
Caption: General workflow for the synthesis of this compound.
Potential Biological Activity and Applications
There is no specific biological data available for this compound in the public domain. However, the benzamide scaffold is a common feature in many biologically active molecules. Research on structurally similar compounds provides insights into the potential applications of this molecule.
Context from Structurally Related Compounds
-
Antiviral Activity: Derivatives of N-phenylbenzamide have been investigated for their antiviral properties. For instance, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide has shown activity against the Hepatitis B virus (HBV).[3][4] This activity is hypothesized to be mediated by the upregulation of the host antiviral protein APOBEC3G.[3][4]
-
Enzyme Inhibition: The benzamide core is present in various enzyme inhibitors. For example, certain N-(4-alkoxy-3-cyanophenyl)nicotinamide derivatives have been synthesized and evaluated as inhibitors of xanthine oxidase, an enzyme implicated in hyperuricemia and gout.
-
Anticancer Activity: Some benzamide derivatives have demonstrated antiproliferative effects against various cancer cell lines.
-
Other Activities: The broader class of benzamides has been explored for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antipsychotic effects.
Given these examples, this compound could be a candidate for screening in various biological assays to explore its potential as an antiviral agent, an enzyme inhibitor, or an anticancer compound.
References
"N-(4-cyanophenyl)-4-methoxybenzamide" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-cyanophenyl)-4-methoxybenzamide is a chemical compound of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and insights into its potential biological activities. All quantitative data is presented in a structured format for ease of reference, and key processes are visualized through diagrams to facilitate understanding.
Physical and Chemical Properties
This compound is a benzamide derivative with a molecular structure that lends itself to various chemical interactions. A summary of its key physical and chemical properties is provided in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 134925-97-6, 149505-74-8 | [1][2][3] |
| Molecular Formula | C15H12N2O2 | [1][3] |
| Molecular Weight | 252.27 g/mol | [2][3] |
| Exact Mass | 252.09 u | [1] |
| Melting Point | 155 - 156 °C (in acetone) | [1] |
| Boiling Point (Predicted) | 365.7 ± 27.0 °C | [2] |
| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 12.24 ± 0.70 | [2] |
| Polar Surface Area (PSA) | 62.12 Ų | [1] |
| XLogP3 | 2.89218 | [1] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is through an acyl chloride-mediated amidation reaction.[4] This involves the reaction of 4-methoxybenzoyl chloride with 4-aminobenzonitrile.
Materials:
-
4-methoxybenzoyl chloride
-
4-aminobenzonitrile
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM) or a similar aprotic solvent
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve 4-aminobenzonitrile in dichloromethane in a round-bottom flask.
-
Addition of Base: Add a slight excess of pyridine or triethylamine to the solution to act as an acid scavenger.
-
Acylation: Slowly add an equimolar amount of 4-methoxybenzoyl chloride to the stirred solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Work-up:
-
Wash the reaction mixture with 1M HCl to remove the excess base.
-
Wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as acetone to yield pure this compound.[1]
Analytical Methods
Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): Purity is often assessed using HPLC. A typical method would involve an Eclipse XDB-C18 column with a mobile phase of methanol and water, and detection using a UV detector at 254 nm.[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.[6]
Potential Biological Activity and Mechanism of Action
While specific biological data for this compound is limited, related N-phenylbenzamide derivatives have shown promising antiviral activity, particularly against the Hepatitis B virus (HBV).[6][8][9]
The proposed mechanism of action for some of these derivatives involves the upregulation of the intracellular protein APOBEC3G (A3G).[8][9] A3G is a cytidine deaminase that can inhibit the replication of HBV. Therefore, compounds that increase the levels of A3G, such as certain N-phenylbenzamide derivatives, are of interest as potential anti-HBV agents.[8][9]
Conclusion
This compound is a compound with well-defined physical and chemical properties that can be synthesized and purified using standard organic chemistry techniques. The structural similarity of this compound to other biologically active benzamides suggests that it may also possess interesting pharmacological properties, warranting further investigation by researchers in drug discovery and development. The information provided in this guide serves as a valuable resource for professionals working with this and related molecules.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 149505-74-8 [m.chemicalbook.com]
- 3. This compound | 149505-74-8 [chemicalbook.com]
- 4. N-(4-cyanophenyl)-3-methoxybenzamide | 364742-59-6 | Benchchem [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
Spectroscopic and Synthetic Profile of N-(4-cyanophenyl)-4-methoxybenzamide: A Technical Guide
Abstract
This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic protocol for N-(4-cyanophenyl)-4-methoxybenzamide. Due to the limited availability of specific experimental data for the title compound in publicly accessible databases, this document presents representative spectroscopic data from structurally analogous compounds to offer valuable insights for researchers, scientists, and professionals in drug development. The guide includes a detailed experimental methodology for its synthesis, tabulated spectroscopic data for similar molecules, and a visual representation of the general experimental workflow.
Introduction
This compound is a molecule of interest in medicinal chemistry and materials science due to its amide and nitrile functionalities. The presence of the cyanophenyl group suggests potential applications in the development of enzyme inhibitors or as a precursor for more complex heterocyclic structures. The 4-methoxybenzoyl moiety is a common feature in various biologically active compounds. Accurate spectroscopic characterization is crucial for the unambiguous identification and quality control of this compound. This guide aims to provide a comprehensive resource for its synthesis and spectral analysis.
Synthetic Protocol
A standard and effective method for the synthesis of this compound involves the acylation of 4-aminobenzonitrile with 4-methoxybenzoyl chloride. This reaction, a classic example of Schotten-Baumann conditions, is widely used for the formation of amide bonds.
Experimental Protocol: Synthesis of this compound
-
Reagents and Materials:
-
4-aminobenzonitrile
-
4-methoxybenzoyl chloride
-
Pyridine or Triethylamine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard workup and purification apparatus (separatory funnel, rotary evaporator, recrystallization flasks)
-
-
Procedure: a. In a clean, dry round-bottom flask, dissolve 4-aminobenzonitrile (1.0 eq) and a suitable base such as pyridine or triethylamine (1.2 eq) in a dry solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C using an ice bath. c. Dissolve 4-methoxybenzoyl chloride (1.1 eq) in a minimal amount of dry DCM and add it dropwise to the stirred solution of 4-aminobenzonitrile over a period of 15-20 minutes. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction by adding water. f. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. g. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. h. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a solid.
Spectroscopic Data Presentation
NMR Spectroscopy
Table 1: Representative ¹H NMR Data of Analogous N-Aryl Benzamides
| Compound Name | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| N-(m-Tolyl)benzamide [1] | DMSO-d₆ | 10.23 (s, 1H, NH), 7.99 (d, J = 7.2 Hz, 2H, Ar-H), 7.68 (s, 1H, Ar-H), 7.61 (t, J = 7.4 Hz, 2H, Ar-H), 7.55 (t, J = 7.4 Hz, 2H, Ar-H), 7.29–7.23 (m, 1H, Ar-H), 6.95 (d, J = 7.2 Hz, 1H, Ar-H), 2.34 (s, 3H, CH₃) |
| 4-methoxy-N-phenylbenzamide | CDCl₃ | 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 7.64 (d, J = 7.6 Hz, 2H, Ar-H), 7.37 (t, J = 8.8 Hz, 2H, Ar-H), 7.15 (t, J = 7.6 Hz, 1H, Ar-H), 6.98 (d, J = 8.4 Hz, 2H, Ar-H), 3.88 (s, 3H, OCH₃)[2] |
Table 2: Representative ¹³C NMR Data of Analogous N-Aryl Benzamides
| Compound Name | Solvent | Chemical Shift (δ, ppm) |
| N-(m-Tolyl)benzamide [1] | DMSO-d₆ | 166.0, 139.6, 138.2, 135.5, 132.0, 128.9, 128.8, 128.1, 124.8, 121.4, 118.0, 21.7 |
| 4-methoxy-N-phenylbenzamide | CDCl₃ | 164.9, 161.9, 139.4, 129.6, 128.5, 127.0, 123.4, 120.3, 113.6, 55.4[2] |
Infrared (IR) Spectroscopy
The IR spectrum of an N-aryl amide is characterized by several key absorption bands.
Table 3: Typical IR Absorption Frequencies for N-Aryl Benzamides
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3350 - 3150 (often broad) |
| C-H (aromatic) | Stretching | 3100 - 3000 |
| C≡N (nitrile) | Stretching | 2260 - 2200 |
| C=O (amide I) | Stretching | 1680 - 1630 |
| N-H | Bending (amide II) | 1570 - 1515 |
| C=C (aromatic) | Stretching | 1600 - 1450 |
| C-N | Stretching | 1300 - 1200 |
| C-O (ether) | Asymmetric Stretching | 1275 - 1200 |
| C-O (ether) | Symmetric Stretching | 1075 - 1020 |
Mass Spectrometry
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (252.27 g/mol ). The fragmentation pattern of N-aryl amides is often characterized by the cleavage of the amide bond (N-CO), leading to the formation of aryl acylium cations.[3][4]
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z (expected) | Description |
| [M]⁺ | 252 | Molecular Ion |
| [M+H]⁺ | 253 | Protonated Molecular Ion (in ESI) |
| [C₈H₇O₂]⁺ | 135 | 4-methoxybenzoyl cation |
| [C₇H₄N]⁺ | 102 | 4-cyanophenyl radical cation |
Experimental and Logical Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
This technical guide provides a foundational understanding of the synthesis and expected spectroscopic properties of this compound. While direct experimental data is currently scarce, the provided information on analogous compounds serves as a valuable predictive tool for researchers. The detailed synthetic protocol and the generalized characterization workflow offer a practical framework for the preparation and analysis of this and similar N-aryl benzamide derivatives. It is recommended that any newly synthesized batch of the title compound be thoroughly characterized using the techniques outlined herein to establish a definitive spectroscopic profile.
References
- 1. Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10868E [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on N-(4-cyanophenyl)-4-methoxybenzamide as a Research Chemical
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of N-(4-cyanophenyl)-4-methoxybenzamide based on available scientific literature. It is intended for research and informational purposes only and should not be construed as a guide for clinical or therapeutic use.
Introduction
This compound is a small molecule belonging to the N-phenylbenzamide class of compounds. This class has garnered significant interest in the scientific community due to the diverse biological activities exhibited by its derivatives, including antiviral and anticancer properties. While specific research on this compound is limited, its structural features suggest it may hold potential as a valuable tool in drug discovery and development. This technical guide aims to provide a thorough understanding of this research chemical, drawing upon data from structurally related compounds to infer its potential properties and guide future investigations.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 149505-74-8 | [1][2] |
| Molecular Formula | C₁₅H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 252.27 g/mol | [1][2] |
| Melting Point | 155 - 156 °C | |
| Boiling Point (Predicted) | 365.7 ± 27.0 °C | [2] |
| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [2] |
Synthesis
Representative Experimental Protocol: Synthesis of a Related N-phenylbenzamide
The following protocol for the synthesis of N-(4-chlorophenyl)-4-methoxybenzamide can be adapted for the synthesis of this compound by substituting 4-chloroaniline with 4-amino-benzonitrile.
Materials:
-
4-chloroaniline
-
4-methoxybenzoyl chloride
-
Aqueous sodium hydroxide solution (10%)
-
Ethanol
-
Round bottom flask (50 ml)
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
To a mixture of 4-chloroaniline (1 mmol) and aqueous sodium hydroxide solution (10%, 20 ml) in a 50 ml round bottom flask, add 4-methoxybenzoyl chloride (1 mmol) in portions while stirring at room temperature.
-
After the complete addition of 4-methoxybenzoyl chloride, continue stirring the reaction mixture for an additional 30 minutes.
-
Pour the reaction mixture into ice-cold water (25 ml) and stir for another 10 minutes.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and dry it.
-
Recrystallize the crude product from ethanol to obtain the purified N-(4-chlorophenyl)-4-methoxybenzamide.
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Potential Biological Activity
Direct biological studies on this compound are not available in the public domain. However, the broader class of N-phenylbenzamide derivatives has been investigated for various pharmacological activities.
Potential Antiviral Activity
Derivatives of N-phenylbenzamide have demonstrated promising antiviral effects against a range of viruses, including Hepatitis B Virus (HBV), HIV-1, Hepatitis C Virus (HCV), and Enterovirus 71 (EV71).
A notable example is the structurally similar compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) , which has been shown to be a potent inhibitor of both wild-type and drug-resistant HBV.[3][4][5]
Quantitative Data for the Related Compound IMB-0523:
| Parameter | Value | Virus Strain | Cell Line | Reference |
| IC₅₀ | 1.99 µM | Wild-type HBV | HepG2.2.15 | [3][4][5] |
| IC₅₀ | 3.30 µM | Drug-resistant HBV | - | [3][4][5] |
| LD₅₀ (mice) | 448 mg/kg | - | - | [3][4] |
Proposed Mechanism of Antiviral Action
The antiviral activity of some N-phenylbenzamide derivatives, including IMB-0523, is proposed to be mediated through the upregulation of the host protein Apolipoprotein B mRNA Editing Enzyme, Catalytic Subunit 3G (APOBEC3G) .[3][4] APOBEC3G is a cytidine deaminase that can interfere with viral replication.
Diagram of the Proposed Signaling Pathway:
References
- 1. This compound | 149505-74-8 [chemicalbook.com]
- 2. This compound | 149505-74-8 [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. N-(4-cyanophenyl)-4-(phenylsulfanylamino)benzamide | C20H15N3OS | CID 144718438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mzCloud – N Ethyl 4 methoxybenzamide [mzcloud.org]
The Multifaceted Biological Activities of Benzamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamide, a simple aromatic amide, and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. The inherent chemical properties of the benzamide moiety, including its ability to form hydrogen bonds and engage in various intermolecular interactions, make it a privileged structure in the design of therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities of benzamide derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers in the field.
Anticancer Activity
Benzamide derivatives have emerged as a prominent class of anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in DNA repair and epigenetic regulation to the induction of oxidative stress and apoptosis.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
A significant number of benzamide derivatives have been developed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA single-strand break repair.[1][2] By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with pre-existing defects in homologous recombination repair, such as those with BRCA1/2 mutations.[1][2]
One notable derivative, compound 13f , exhibited potent anticancer activity against human colorectal cancer cells (HCT116) with an IC50 value of 0.30 µM and a remarkable PARP-1 inhibitory effect with an IC50 of 0.25 nM.[1] Mechanistic studies revealed that this compound arrests the cell cycle at the G2/M phase, leads to the accumulation of DNA double-strand breaks, and ultimately induces apoptosis.[1] Similarly, compounds 23f and 27f showed potent antiproliferative effects against HCT116 cells with IC50 values of 7.87 µM and 8.93 µM, respectively, and excellent PARP-1 inhibitory activities with IC50 values of 5.17 nM and 6.06 nM.[3]
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression. Their aberrant activity is often associated with tumorigenesis. Benzamide derivatives have been successfully designed as HDAC inhibitors, demonstrating significant antitumor effects.[4][5][6] These compounds typically feature a zinc-binding group that interacts with the active site of the enzyme.[6] The IC50 values of some active benzamide-based HDAC inhibitors are in the range of 2–50 μM.[4][5] For instance, the benzamide derivative MS-275 has shown significant in vivo antitumor activity and has been selected for further investigation.[4][5]
Induction of ROS-Mediated Apoptosis
Some benzamide derivatives exert their anticancer effects by inducing the accumulation of reactive oxygen species (ROS) within cancer cells.[7] This leads to mitochondrial membrane potential collapse and triggers caspase-dependent apoptosis.[7] For example, the derivative BJ-13 demonstrated potent antiproliferative activity in gastric cancer cells by inducing significant intracellular ROS accumulation.[7] Western blot analysis confirmed the modulation of key apoptotic proteins, including the upregulation of Bax and Cleaved Caspase-3, and the downregulation of Bcl-2.[7]
Quantitative Data on Anticancer Activity
| Compound | Cancer Cell Line | Activity | Value | Reference |
| 13f | HCT116 (colorectal) | IC50 | 0.30 µM | [1] |
| 13f | DLD-1 (colorectal) | IC50 | 2.83 µM | [1] |
| 13f | PARP-1 Inhibition | IC50 | 0.25 nM | [1] |
| 23f | HCT116 (colorectal) | IC50 | 7.87 µM | [3] |
| 23f | PARP-1 Inhibition | IC50 | 5.17 nM | [3] |
| 27f | HCT116 (colorectal) | IC50 | 8.93 µM | [3] |
| 27f | PARP-1 Inhibition | IC50 | 6.06 nM | [3] |
| MS-275 | HDAC Inhibition | IC50 | 2-50 µM | [4][5] |
| 20b | Various Cancer Lines | IC50 | 12-27 nM | [8] |
Antimicrobial Activity
The rise of antibiotic resistance has necessitated the search for novel antimicrobial agents. Benzamide derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[9]
A study investigating a series of N-benzamide derivatives found that compound 5a showed excellent activity against both Bacillus subtilis and Escherichia coli, with MIC values of 6.25 µg/mL and 3.12 µg/mL, respectively.[9] Compounds 6b and 6c also displayed good activity against E. coli and B. subtilis with MIC values of 3.12 µg/mL and 6.25 µg/mL, respectively.[9] Another study on novel benzamidine derivatives reported significant antimicrobial activity against periodontal disease-triggering pathogens, with MIC values ranging from 31.25 to 125 µg/mL.[10]
Quantitative Data on Antimicrobial Activity
| Compound | Microorganism | Activity | Value | Reference |
| 5a | Bacillus subtilis | MIC | 6.25 µg/mL | [9] |
| 5a | Escherichia coli | MIC | 3.12 µg/mL | [9] |
| 6b | Escherichia coli | MIC | 3.12 µg/mL | [9] |
| 6c | Bacillus subtilis | MIC | 6.25 µg/mL | [9] |
| Benzamidine Derivatives | Periodontal Pathogens | MIC | 31.25-125 µg/mL | [10] |
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. Benzamide derivatives have been shown to possess anti-inflammatory properties through various mechanisms, including the inhibition of key inflammatory mediators.
Certain N-substituted benzamides, such as metoclopramide (MCA) and 3-chloroprocainamide (3-CPA), have demonstrated a dose-dependent inhibition of lipopolysaccharide-induced tumor necrosis factor-alpha (TNFα) production in mice.[11] The mechanism of action is believed to involve the inhibition of the transcription factor NF-κB, which plays a central role in regulating the inflammatory response.[11] Doses in the range of 10-500 mg/kg were effective in this inhibition.[11] Furthermore, MCA was shown to inhibit NF-κB in Hela cells at concentrations of 100-200 µM.[11]
Anticonvulsant Activity
Several benzamide derivatives have been investigated for their potential as anticonvulsant agents, showing efficacy in preclinical models of epilepsy.[12] A series of isatin-based benzamide derivatives exhibited favorable protection in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (PTZ) seizure models in mice, with a high safety profile.[13] Notably, methoxylated derivatives demonstrated significant anti-seizure activity in the MES model.[13]
In another study, 1-cyclopentenecarboxylic acid benzylamide (1-Cpc-BZA) showed a MES ED50 of 85.36 mg/kg and a scPTZ ED50 of 1.37 mg/kg.[12]
Quantitative Data on Anticonvulsant Activity
| Compound | Animal Model | Activity | Value | Reference |
| 1-Cpc-BZA | MES (mice) | ED50 | 85.36 mg/kg | [12] |
| 1-Cpc-BZA | scPTZ (mice) | ED50 | 1.37 mg/kg | [12] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of benzamide derivatives are a result of their interaction with various cellular targets and signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzamide derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.
-
Serial Dilution: Perform a two-fold serial dilution of the benzamide derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Anticonvulsant Screening
Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures.
Protocol:
-
Animal Dosing: Administer the benzamide derivative to mice or rats via an appropriate route (e.g., intraperitoneal injection).
-
Electrical Stimulation: At the time of predicted peak effect, deliver a short electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal or ear-clip electrodes.
-
Observation: Observe the animals for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the abolition of this response.
-
ED50 Calculation: Determine the dose of the compound that protects 50% of the animals from the seizure (ED50).
Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for myoclonic and absence seizures.
Protocol:
-
Animal Dosing: Administer the benzamide derivative to the animals.
-
Chemoconvulsant Injection: At the time of predicted peak effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.
-
Observation: Observe the animals for a defined period (e.g., 30 minutes) for the onset of clonic seizures.
-
ED50 Calculation: Determine the dose of the compound that protects 50% of the animals from clonic seizures (ED50).
Conclusion
Benzamide derivatives constitute a rich and diverse class of compounds with significant therapeutic potential across multiple disease areas. Their ability to interact with a variety of biological targets underscores the importance of this scaffold in drug discovery. The data and methodologies presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working on the design and evaluation of novel benzamide-based therapeutics. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of new and improved treatments for a range of human diseases.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Expanding Universe of PARP1-Mediated Molecular and Therapeutic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. principles-of-assessing-bacterial-susceptibility-to-antibiotics-using-the-agar-diffusion-method - Ask this paper | Bohrium [bohrium.com]
N-(4-cyanophenyl)-4-methoxybenzamide: A Technical Guide on Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-cyanophenyl)-4-methoxybenzamide is a chemical compound belonging to the benzamide class. While specific biological data for this exact molecule is not extensively available in public literature, the benzamide scaffold is a well-established pharmacophore present in numerous biologically active compounds. This technical guide consolidates information on the potential biological activities of this compound based on the known activities of structurally related benzamide derivatives. It also provides detailed experimental protocols for researchers to investigate these potential activities.
Potential Biological Activities
The benzamide chemical class has been associated with a wide range of biological activities. Based on the activities of related compounds, this compound could potentially exhibit anticancer, antiviral, and enzyme-inhibitory properties.
Anticancer Activity
Benzamide derivatives have shown significant promise as anticancer agents through various mechanisms of action.
-
Histone Deacetylase (HDAC) Inhibition: Many benzamide-containing compounds are potent inhibitors of histone deacetylases (HDACs).[1][2] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. The benzamide moiety can chelate the zinc ion in the active site of HDACs, leading to their inhibition.[1]
-
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition: Several novel benzamide derivatives have been identified as potent PARP-1 inhibitors.[3] PARP-1 is a key enzyme in the DNA damage repair pathway. Inhibiting PARP-1 in cancer cells with existing DNA repair defects (e.g., in BRCA-mutated cancers) can lead to synthetic lethality and cell death. Some of these derivatives have shown to induce cell cycle arrest at the G2/M phase and promote apoptosis.[3]
Antiviral Activity
Derivatives of N-phenylbenzamide have demonstrated antiviral properties against a range of viruses.
-
Enterovirus 71 (EV71) Inhibition: A series of N-phenylbenzamide derivatives have been synthesized and shown to be active against EV71, with some compounds exhibiting low micromolar IC50 values.[4]
-
Hepatitis B Virus (HBV) Inhibition: Certain N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide derivatives have shown potent anti-HBV activity, including against drug-resistant strains.[5][6][7] The proposed mechanism involves increasing the intracellular levels of APOBEC3G (A3G), a DNA-editing enzyme with antiviral activity.[5][6][7]
Enzyme Inhibition
-
Xanthine Oxidase Inhibition: N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives, which share structural similarities with the target compound, have been evaluated as inhibitors of xanthine oxidase.[8] This enzyme is a key player in purine metabolism, and its inhibition is a therapeutic strategy for hyperuricemia and gout. Some of these compounds have shown to be mixed-type inhibitors of the enzyme.[8]
Quantitative Data
While no specific quantitative data for this compound was found, the following table presents a summary of reported IC50 values for structurally related benzamide derivatives to provide a reference for potential efficacy.
| Compound Class | Target | Assay | Cell Line/Enzyme | Reported IC50 Range | Reference |
| Benzamide Derivatives | HDAC | Antiproliferative | A549 (Lung Carcinoma) | 0.165 µM | [1] |
| Benzamide Derivatives | PARP-1 | Enzyme Inhibition | PARP-1 | 0.25 nM - 6.06 nM | [3] |
| Benzamide Derivatives | PARP-1 | Antiproliferative | HCT116 (Colon Cancer) | 0.30 µM - 8.93 µM | [3] |
| N-phenylbenzamide Derivatives | EV71 | Antiviral | Vero Cells | 5.7 - 12 µM | [4] |
| N-phenylbenzamide Derivatives | HBV | Antiviral | Wild-type HBV | 1.99 µM | [5][6][7] |
| N-phenylbenzamide Derivatives | HBV | Antiviral | Drug-resistant HBV | 3.30 µM | [5][6][7] |
| N-(4-alkoxy-3-cyanophenyl) derivatives | Xanthine Oxidase | Enzyme Inhibition | Xanthine Oxidase | 0.3 µM | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.
Histone Deacetylase (HDAC) Inhibitor Screening Assay (Fluorometric)
This protocol is adapted from commercially available kits.[9][10]
-
Reagent Preparation:
-
Prepare a 10X Assay Buffer.
-
Reconstitute the HDAC substrate and HeLa Nuclear Extract (as a source of HDACs).
-
Prepare the Lysine Developer.
-
Dissolve this compound in DMSO to create a stock solution and prepare serial dilutions.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add the test compound at various concentrations.
-
Add the HeLa Nuclear Extract and the fluorometric HDAC substrate to each well.
-
Include a positive control (e.g., Trichostatin A) and a negative control (DMSO vehicle).
-
Incubate the plate at 37°C for 30 minutes.
-
Add the Lysine Developer to stop the reaction and generate the fluorophore.
-
Incubate at 37°C for another 30 minutes.
-
-
Data Analysis:
-
Measure the fluorescence with a fluorescence plate reader (Excitation: ~370 nm, Emission: ~450 nm).
-
Calculate the percentage of HDAC inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
PARP-1 Inhibition Assay (ELISA-based)
This protocol is based on a high-throughput colorimetric assay.[5]
-
Plate Preparation:
-
Coat a 96-well plate with histone H4 (a PARP-1 activator) overnight at room temperature.
-
Wash the plate with PBS-T (PBS with Tween-20).
-
Block the plate with PBS-T for 2 hours at room temperature.
-
Wash the plate with 1x PARP-1 buffer.
-
-
PARP Reaction:
-
Add NAD+ solution and the test inhibitor (this compound at various concentrations) to the wells.
-
Initiate the reaction by adding the PARP-1 enzyme mix.
-
Incubate at room temperature for 1 hour.
-
Wash the plate with PBS-T.
-
-
Detection:
-
Add an antibody specific for poly(ADP-ribose) (the product of the PARP reaction).
-
Incubate for 1 hour.
-
Wash and add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Incubate for 1 hour.
-
Wash and add the substrate for the enzyme to develop a colorimetric signal.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of PARP-1 inhibition and determine the IC50 value.
-
Antiviral Activity Assay (MTT Assay)
This protocol is a standard method to assess cell viability and is adapted for antiviral screening.[2][11][12][13][14]
-
Cell Seeding:
-
Seed host cells (e.g., Vero cells for EV71) in a 96-well plate and incubate overnight to allow for cell attachment.
-
-
Infection and Treatment:
-
Pre-incubate the cells with various concentrations of this compound for 1 hour.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Include uninfected cells as a negative control and virus-infected, untreated cells as a positive control.
-
Incubate for the desired period (e.g., 48 hours).
-
-
MTT Assay:
-
Remove the culture medium.
-
Add MTT solution (e.g., 0.5 mg/mL in medium) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Shake the plate to ensure complete solubilization.
-
-
Data Analysis:
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the uninfected control.
-
Determine the IC50 (the concentration that inhibits 50% of the viral cytopathic effect) and the CC50 (the concentration that causes 50% cytotoxicity in uninfected cells).
-
Calculate the Selectivity Index (SI = CC50/IC50).
-
Xanthine Oxidase Inhibition Assay (Spectrophotometric)
This protocol measures the inhibition of uric acid formation.[1][15][16]
-
Reaction Mixture Preparation:
-
In a 96-well plate or cuvettes, prepare a reaction mixture containing phosphate buffer (pH 7.5) and the test compound (this compound) at various concentrations.
-
Add the xanthine oxidase enzyme solution.
-
Pre-incubate at 25°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate, xanthine.
-
Incubate at 25°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding hydrochloric acid (HCl).
-
-
Data Measurement:
-
Measure the absorbance at 295 nm, which corresponds to the formation of uric acid.
-
Use allopurinol as a positive control.
-
-
Data Analysis:
-
Calculate the percentage of xanthine oxidase inhibition.
-
Determine the IC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: Potential mechanism of PARP-1 inhibition leading to apoptosis.
Experimental Workflow Diagrams
Caption: Workflow for the HDAC inhibitor screening assay.
Caption: Workflow for the antiviral MTT assay.
Conclusion
While direct experimental evidence for the biological activities of this compound is currently limited, the extensive research on the broader class of benzamide derivatives suggests its significant potential as a bioactive molecule. The most promising areas for investigation appear to be in oncology, virology, and enzyme inhibition. The experimental protocols and workflows provided in this guide offer a clear path for researchers to systematically evaluate the efficacy and mechanism of action of this compound. Further studies, including in vitro screening followed by in vivo efficacy and toxicity assessments, are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. 3.4. Xanthine Oxidase Inhibitory Assay [bio-protocol.org]
- 2. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. 2.4.1. Xanthine Oxidase Assay [bio-protocol.org]
- 5. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
- 7. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. HDAC Inhibitor Drug Screening Kit (Fluorometric) (ab283378) | Abcam [abcam.com]
- 10. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. 2.7. MTT Assay [bio-protocol.org]
- 15. revistabionatura.com [revistabionatura.com]
- 16. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
N-(4-cyanophenyl)-4-methoxybenzamide: A Technical Guide for Medicinal Chemistry
Disclaimer: Publicly available information on the specific biological activity and medicinal chemistry applications of N-(4-cyanophenyl)-4-methoxybenzamide is limited. This guide provides a comprehensive overview of its chemical properties and a plausible synthesis protocol. The discussion on potential therapeutic applications and mechanisms of action is based on studies of structurally related benzamide derivatives and should be considered speculative until confirmed by direct experimental evidence for this specific compound.
Introduction
This compound is a member of the benzamide class of compounds, a well-established scaffold in medicinal chemistry with a wide range of pharmacological activities. The structure features a central amide linkage connecting a 4-methoxyphenyl group and a 4-cyanophenyl group. The methoxy group can act as a hydrogen bond acceptor and influence the molecule's electronic properties and metabolic stability. The cyano group is a versatile functional group that can participate in various interactions and is often used as a bioisostere for other functional groups in drug design.
This technical guide aims to provide researchers, scientists, and drug development professionals with a summary of the known chemical properties, a detailed potential synthesis protocol, and an exploration of possible therapeutic avenues for this compound based on the activities of related molecules.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂N₂O₂ | [1] |
| Molecular Weight | 252.27 g/mol | [1] |
| CAS Number | 134925-97-6 | [1] |
| Melting Point | 155 - 156 °C | [1] |
| Boiling Point (Predicted) | 365.7 ± 27.0 °C | |
| Density (Predicted) | 1.24 ± 0.1 g/cm³ | |
| pKa (Predicted) | 12.24 ± 0.70 | |
| XLogP3 | 2.89218 | [1] |
| PSA (Polar Surface Area) | 62.12 Ų | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a standard amide coupling reaction between 4-methoxybenzoyl chloride and 4-aminobenzonitrile.
General Synthesis Workflow
A general workflow for the synthesis is depicted below.
Detailed Experimental Protocol
This protocol is a standard procedure for amide synthesis and may require optimization for this specific reaction.
Materials:
-
4-Methoxybenzoyl chloride
-
4-Aminobenzonitrile
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Triethylamine (TEA) or another suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a solution of 4-aminobenzonitrile (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq). Stir the solution at room temperature.
-
Addition of Acyl Chloride: Slowly add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM to the stirred solution of 4-aminobenzonitrile.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Potential Therapeutic Applications and Mechanism of Action (Inferred from Related Compounds)
While no specific biological data for this compound has been found, the benzamide scaffold is present in numerous bioactive molecules. The following sections discuss potential therapeutic areas based on the activities of structurally similar compounds.
Antiviral Activity
Derivatives of N-phenylbenzamide have shown promising antiviral activities. For instance, a study on N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide demonstrated its efficacy against both wild-type and drug-resistant Hepatitis B Virus (HBV).
| Compound | Target | IC₅₀ | Reference |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide | Wild-type HBV | 1.99 µM | |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide | Drug-resistant HBV | 3.30 µM |
The proposed mechanism of action for this class of compounds involves the upregulation of the host antiviral protein APOBEC3G (A3G), which can inhibit HBV replication. It is plausible that this compound could exhibit similar antiviral properties, though this requires experimental validation.
Hedgehog Signaling Pathway Inhibition
Certain 2-methoxybenzamide derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway. The Hh pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers. The inhibition of this pathway is a validated strategy for cancer therapy. The core benzamide structure in this compound suggests that it could potentially interact with components of the Hh pathway, such as the Smoothened (Smo) receptor.
Below is a simplified diagram of the Hedgehog signaling pathway, a potential target for benzamide derivatives.
Conclusion
This compound is a readily synthesizable compound belonging to the medicinally important benzamide class. While direct biological data is currently lacking, the structural similarity to known antiviral agents and Hedgehog pathway inhibitors suggests that this compound could be a valuable starting point for drug discovery programs in oncology and virology. Further investigation into its biological activities is warranted to elucidate its therapeutic potential. The experimental protocols and inferred mechanisms of action presented in this guide provide a foundation for future research endeavors.
References
The Crucial Role of N-(4-cyanophenyl)-4-methoxybenzamide in Synthetic Chemistry and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-cyanophenyl)-4-methoxybenzamide is a key chemical intermediate that holds significant importance in the landscape of pharmaceutical research and development. Its strategic molecular structure, featuring a cyanophenyl group and a methoxybenzamide moiety, makes it a versatile building block for the synthesis of a variety of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role as a precursor in the development of targeted therapeutics. Detailed experimental protocols, quantitative data, and visualizations of its synthetic pathways and involvement in biological signaling are presented to serve as a valuable resource for professionals in the field.
Physicochemical Properties
This compound is a solid organic compound with the chemical formula C₁₅H₁₂N₂O₂ and a molecular weight of 252.27 g/mol [1]. A summary of its key physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 149505-74-8 | [1] |
| Molecular Formula | C₁₅H₁₂N₂O₂ | [1] |
| Molecular Weight | 252.27 g/mol | [1] |
| Predicted Boiling Point | 365.7 ± 27.0 °C | [1] |
| Predicted Density | 1.24 ± 0.1 g/cm³ | [1] |
| Predicted pKa | 12.24 ± 0.70 | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the formation of an amide bond between 4-aminobenzonitrile and an activated derivative of 4-methoxybenzoic acid. Two common and effective methods for this transformation are the Schotten-Baumann reaction and carbodiimide-mediated coupling.
Schotten-Baumann Reaction
This method involves the acylation of 4-aminobenzonitrile with 4-methoxybenzoyl chloride in the presence of a base.
Caption: Schotten-Baumann reaction workflow for the synthesis of this compound.
Experimental Protocol:
-
Preparation of Reactants: In a round-bottom flask, dissolve 4-aminobenzonitrile (1.0 equivalent) in a suitable organic solvent such as dichloromethane (DCM).
-
Addition of Base: Add a base, such as pyridine (1.2 equivalents) or an aqueous solution of sodium hydroxide, to the solution with stirring.
-
Acylation: Slowly add 4-methoxybenzoyl chloride (1.1 equivalents) to the mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain this compound.
Carbodiimide-Mediated Coupling
This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the amide bond formation between 4-aminobenzonitrile and 4-methoxybenzoic acid.
Caption: Carbodiimide-mediated coupling for the synthesis of this compound.
Experimental Protocol:
-
Reactant Mixture: To a solution of 4-methoxybenzoic acid (1.0 equivalent) in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane (DCM), add 4-aminobenzonitrile (1.0 equivalent) and a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP).
-
Addition of Coupling Agent: Cool the mixture in an ice bath and add the coupling agent (e.g., EDC, 1.2 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: If using DCC, filter off the dicyclohexylurea byproduct. Dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate it under reduced pressure, and purify the residue by column chromatography to yield the desired product.
Quantitative Data for Analogous Reactions:
Table 2: Representative Yields for Analogous N-Benzamide Syntheses
| Amine | Acylating Agent | Coupling Method | Yield (%) | Reference |
| Aniline Derivatives | Benzoyl Chloride Derivatives | Schotten-Baumann | 72-75 | [2] |
| 4-Aminobenzamide | 4-Nitrobenzoyl Chloride | Condensation | 93.8 | |
| Aniline Derivatives | Carboxylic Acids | EDC/HOBt/DMAP | Good to Excellent |
Role as an Intermediate in Drug Synthesis
The primary significance of this compound lies in its utility as a pivotal intermediate in the synthesis of high-value pharmaceutical compounds, most notably the aromatase inhibitor, Letrozole.
Precursor to Aromatase Inhibitors
Aromatase is a key enzyme in the biosynthesis of estrogens. Inhibitors of aromatase are crucial in the treatment of hormone-dependent breast cancer. This compound serves as a key structural motif for the synthesis of non-steroidal aromatase inhibitors.
Caption: Synthetic and biological pathway involving this compound as a precursor to Letrozole.
The synthesis of Letrozole from precursors structurally related to this compound highlights the importance of this benzamide intermediate. The general synthetic strategy involves the eventual introduction of a triazole ring, which is a common feature in many aromatase inhibitors.
Scaffold for Kinase Inhibitors
The N-phenylbenzamide scaffold is also recognized as a "privileged structure" in medicinal chemistry for the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in various diseases, including cancer. Derivatives of this compound can be synthesized and screened for their potential to inhibit specific kinases, thereby blocking aberrant signaling pathways.
Caption: General workflow for developing kinase inhibitors from an this compound scaffold.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis with significant applications in drug discovery and development. Its straightforward synthesis and the biological relevance of its derivatives make it a compound of high interest for medicinal chemists. This technical guide has provided a detailed overview of its synthesis and its crucial role as a precursor for aromatase and potentially kinase inhibitors. The provided experimental outlines and workflow diagrams offer a practical resource for researchers engaged in the synthesis and application of this important chemical entity. Further exploration of derivatives based on this scaffold holds promise for the discovery of novel therapeutic agents.
References
Methodological & Application
Synthesis of N-(4-cyanophenyl)-4-methoxybenzamide: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of N-(4-cyanophenyl)-4-methoxybenzamide, a benzamide derivative of interest in chemical and pharmaceutical research. The protocol is based on the well-established Schotten-Baumann reaction, a reliable method for the formation of amides from amines and acyl chlorides.
Chemical Properties and Data
This compound has the molecular formula C15H12N2O2 and a molecular weight of 252.27 g/mol .[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C15H12N2O2 | [1] |
| Molecular Weight | 252.27 g/mol | [1] |
| Melting Point | 155 - 156 °C | |
| Boiling Point (Predicted) | 365.7 ± 27.0 °C | [2] |
| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 12.24 ± 0.70 | [2] |
Experimental Protocol: Schotten-Baumann Synthesis
This protocol outlines the synthesis of this compound via the reaction of 4-methoxybenzoyl chloride with 4-aminobenzonitrile in a basic aqueous solution.
Materials:
-
4-Aminobenzonitrile
-
4-Methoxybenzoyl chloride
-
10% Aqueous sodium hydroxide (NaOH) solution
-
Ethanol
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, beakers, funnel, etc.)
-
Stirring apparatus
-
Filtration apparatus (Büchner funnel, filter paper)
-
Ice bath
Procedure:
-
Reactant Preparation: In a suitable round-bottom flask, dissolve 1.0 equivalent of 4-aminobenzonitrile in a 10% aqueous sodium hydroxide solution.
-
Reaction Initiation: While stirring the solution at room temperature, slowly add 1.0 equivalent of 4-methoxybenzoyl chloride portion-wise.
-
Reaction Progression: Continue stirring the reaction mixture at room temperature for approximately 30 minutes after the complete addition of the 4-methoxybenzoyl chloride.
-
Precipitation: Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash it with cold distilled water.
-
Purification: Recrystallize the crude product from ethanol to obtain the purified this compound.
-
Drying: Dry the purified product in a vacuum oven.
Expected Yield:
While a specific yield for this exact reaction is not available in the searched literature, a similar reaction for the synthesis of N-(4-chlorophenyl)-4-methoxybenzamide reports a yield of 86%.[3] It is reasonable to expect a comparable high yield for this synthesis.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the searched literature regarding the biological activity or the signaling pathways associated with this compound. However, the benzamide scaffold is a well-known privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of pharmacological activities, including anticancer and antiviral properties.[4] Further research is required to elucidate the specific biological profile of this compound.
References
Application Notes and Protocols for the Characterization of N-(4-cyanophenyl)-4-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of N-(4-cyanophenyl)-4-methoxybenzamide, a novel compound with potential applications in drug discovery and materials science. The following protocols and data are provided as a reference for researchers to ensure proper identification, purity assessment, and structural elucidation of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR are essential for confirming the presence of key functional groups and the overall connectivity of the molecule.
Predicted ¹H and ¹³C NMR Data
The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on the analysis of structurally similar compounds.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
| Assignment | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |
| Aromatic Protons (methoxy-phenyl) | 7.90-8.00 (d, 2H) | C=O (Amide) | 165.5 |
| Aromatic Protons (cyano-phenyl) | 7.70-7.80 (d, 2H) | Quaternary C (C-O) | 163.0 |
| Aromatic Protons (cyano-phenyl) | 7.60-7.70 (d, 2H) | Quaternary C (C-CN) | 142.0 |
| Aromatic Protons (methoxy-phenyl) | 6.90-7.00 (d, 2H) | Quaternary C (C-C=O) | 126.0 |
| Methoxy Protons (-OCH₃) | 3.85 (s, 3H) | Aromatic CH | 132.5, 129.0, 121.0, 114.5 |
| Amide Proton (-NH) | 8.50-9.50 (s, 1H) | CN (Nitrile) | 118.0 |
| Quaternary C (C-N) | 108.0 | ||
| -OCH₃ | 55.5 |
Experimental Protocol: NMR Spectroscopy
A general protocol for acquiring NMR spectra of this compound is as follows:
-
Sample Preparation:
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
NMR Experimental Workflow
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Predicted FT-IR Data
The table below lists the predicted characteristic vibrational frequencies for the key functional groups in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C≡N Stretch (Nitrile) | 2220 - 2240 | Strong |
| C=O Stretch (Amide I) | 1650 - 1680 | Strong |
| N-H Bend (Amide II) | 1510 - 1570 | Medium |
| C=C Stretch (Aromatic) | 1400 - 1600 | Medium-Strong |
| C-O Stretch (Ether) | 1240 - 1260 | Strong |
Experimental Protocol: FT-IR Spectroscopy
A common method for analyzing solid samples is the KBr pellet technique.[3]
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[3][4]
-
The mixture should be a fine, homogenous powder.
-
Place the powder into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[3]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
FT-IR Experimental Workflow
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry to confirm the molecular weight and assess the purity of this compound.
Predicted LC-MS Data
| Parameter | Predicted Value |
| Molecular Formula | C₁₅H₁₂N₂O₂ |
| Molecular Weight | 252.27 g/mol |
| [M+H]⁺ (m/z) | 253.09 |
| [M+Na]⁺ (m/z) | 275.07 |
Experimental Protocol: LC-MS
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Further dilute the stock solution to a final concentration of approximately 10 µg/mL with the mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Suggested):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with a higher percentage of A, and gradually increase the percentage of B over the run.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100 - 500.
-
Optimize ion source parameters (e.g., capillary voltage, gas flow) for maximum signal intensity.
-
LC-MS Experimental Workflow
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and melting point of this compound.
Predicted Thermal Data
| Parameter | Predicted Value |
| Melting Point (DSC) | ~155-156 °C |
| Decomposition Temperature (TGA) | > 250 °C |
Experimental Protocol: TGA/DSC
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into an aluminum or platinum TGA/DSC pan.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Data Acquisition:
-
DSC (for melting point): Heat the sample at a controlled rate (e.g., 10 °C/min) through the expected melting range.
-
TGA (for thermal stability): Heat the sample at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to observe weight loss due to decomposition.
-
Thermal Analysis Workflow
Single-Crystal X-ray Diffraction
For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the gold standard. This technique provides precise information on bond lengths, bond angles, and crystal packing.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth:
-
Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
-
Crystal Mounting:
-
Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension).
-
Mount the crystal on a goniometer head.
-
-
Data Collection:
-
Place the mounted crystal in the X-ray beam of a diffractometer.
-
Collect diffraction data by rotating the crystal in the beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or other phasing techniques.
-
Refine the atomic positions and thermal parameters to obtain the final, accurate molecular structure.
-
X-ray Crystallography Workflow
References
Application Note: Purification of N-(4-cyanophenyl)-4-methoxybenzamide by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of N-(4-cyanophenyl)-4-methoxybenzamide via recrystallization. The primary objective of this process is to remove unreacted starting materials and byproducts from the synthesis, yielding a product of high purity suitable for downstream applications in research and drug development. The protocol outlines a straightforward and effective procedure using acetone as the recrystallization solvent, along with guidelines for the selection of alternative solvent systems.
Introduction
This compound is an aromatic amide of interest in medicinal chemistry and materials science. Its synthesis, typically achieved through the acylation of 4-aminobenzonitrile with 4-methoxybenzoyl chloride, can result in impurities. The primary impurities are often unreacted 4-aminobenzonitrile and 4-methoxybenzoic acid, the latter formed from the hydrolysis of 4-methoxybenzoyl chloride. Recrystallization is a robust and scalable purification technique that leverages differences in solubility between the desired compound and its impurities to achieve high purity. This document provides a standard operating procedure for the recrystallization of this compound.
Predicted Impurities in Synthesis
A common synthetic route to this compound is the reaction of 4-methoxybenzoyl chloride with 4-aminobenzonitrile. Based on this, the likely impurities are:
-
4-aminobenzonitrile: Unreacted starting material.
-
4-methoxybenzoic acid: Formed from the hydrolysis of the acyl chloride starting material.
Understanding the solubility of these impurities is key to selecting an appropriate recrystallization solvent.
Data Presentation
Table 1: Physicochemical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C15H12N2O2 | 252.27 | 155 - 156[1] |
| 4-aminobenzonitrile | C7H6N2 | 118.14 | 83 - 86 |
| 4-methoxybenzoic acid | C8H8O3 | 152.15 | 182 - 185 |
Table 2: Solubility of Potential Impurities in Common Organic Solvents
| Solvent | 4-aminobenzonitrile Solubility | 4-methoxybenzoic acid Solubility |
| Water | Soluble (especially when hot)[2][3] | Sparingly soluble in cold, more soluble in hot[4][5] |
| Ethanol | Soluble[2] | Soluble[4][5][6] |
| Acetone | Soluble | Soluble[7] |
| Ethyl Acetate | Slightly Soluble[8] | Soluble[5][6] |
| Dichloromethane | Soluble[8] | Soluble |
| Toluene | Sparingly Soluble | Soluble[7] |
| Hexane | Insoluble | Insoluble |
Experimental Protocol
Materials and Equipment
-
Crude this compound
-
Acetone (ACS grade or higher)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Heat a separate flask of acetone on a hot plate to its boiling point (56 °C).
-
Add the hot acetone to the flask containing the crude product in small portions while stirring and gently heating. Add just enough solvent to fully dissolve the solid at the boiling point. Avoid adding an excess of solvent as this will reduce the recovery yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Once the product is fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.
-
After the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
-
Crystal Collection and Washing:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold acetone.
-
Turn on the vacuum and pour the cold slurry of crystals into the Buchner funnel.
-
Wash the collected crystals with a small amount of ice-cold acetone to remove any residual soluble impurities. It is important to use a minimal amount of cold solvent to avoid dissolving the product.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for several minutes to air dry.
-
Transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. Alternatively, the crystals can be dried in a vacuum desiccator.
-
Purity Assessment
The purity of the recrystallized this compound should be assessed by measuring its melting point. A sharp melting point within the range of 155-156 °C is indicative of high purity. Further characterization can be performed using techniques such as NMR spectroscopy or HPLC.
Solvent Selection for Recrystallization
The ideal recrystallization solvent should dissolve the target compound well at high temperatures but poorly at low temperatures. Conversely, impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble at all temperatures (to be removed by hot filtration).
Based on the solubility data of the potential impurities:
-
Ethanol: May be a suitable solvent as both the product and impurities are likely soluble when hot. The key would be a significant drop in the solubility of the target compound upon cooling compared to the impurities.
-
Ethyl Acetate: 4-aminobenzonitrile has low solubility in ethyl acetate, suggesting it might be removed by hot filtration if it doesn't dissolve. 4-methoxybenzoic acid is soluble. This could be a good solvent choice.
-
Toluene: 4-aminobenzonitrile is sparingly soluble, while 4-methoxybenzoic acid is soluble. This presents another viable option.
-
Acetone/Water or Ethanol/Water mixtures: A solvent-antisolvent system could also be effective. The compound would be dissolved in a good solvent (like acetone or ethanol) at its boiling point, and then water (an anti-solvent) would be added dropwise until the solution becomes cloudy. Reheating to clarify and then slow cooling can induce crystallization.
A small-scale solvent screen is recommended to determine the optimal solvent or solvent system for a particular batch of crude product.
Logical Relationship Diagram
Caption: Factors influencing the choice of a recrystallization solvent.
Conclusion
Recrystallization is an effective and economical method for the purification of this compound. The protocol detailed in this application note, using acetone as the solvent, provides a reliable procedure for obtaining a high-purity product. The principles of solvent selection and the provided solubility data for potential impurities offer a framework for optimizing the purification process for different scales and impurity profiles.
References
- 1. echemi.com [echemi.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. p-Anisic acid - Wikipedia [en.wikipedia.org]
- 6. P-anisic acid - BeiLi Technologies [beili.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4-Aminobenzonitrile | 873-74-5 [chemicalbook.com]
Application Notes and Protocols for N-(4-cyanophenyl)-4-methoxybenzamide and its Analogs in Antiviral Research
These application notes provide an overview of the potential use of N-phenylbenzamide derivatives, a class of compounds to which N-(4-cyanophenyl)-4-methoxybenzamide belongs, in antiviral research. The data and protocols are based on published studies of structurally related compounds and are intended to serve as a guide for researchers, scientists, and drug development professionals.
Introduction to N-Phenylbenzamide Derivatives in Antiviral Research
N-phenylbenzamide derivatives have emerged as a promising class of small molecules with broad-spectrum antiviral activity. Research has demonstrated their efficacy against both DNA and RNA viruses, including Hepatitis B Virus (HBV) and Enterovirus 71 (EV71).[1][2] The mechanism of action for some of these derivatives involves the upregulation of Apolipoprotein B mRNA Editing Enzyme Catalytic Subunit 3G (APOBEC3G, A3G), a host cytidine deaminase with potent antiviral activity.[1][3][4][5] This unique mechanism offers a potential new therapeutic strategy against viral infections, including drug-resistant strains.[1][3][4][5]
This document provides detailed information on the antiviral activity of representative N-phenylbenzamide derivatives, protocols for their evaluation, and insights into their potential mechanisms of action.
Quantitative Data: Antiviral Activity of N-Phenylbenzamide Derivatives
The antiviral efficacy of several N-phenylbenzamide derivatives has been quantified against different viruses. The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50 or TC50) for selected compounds.
Table 1: Anti-HBV Activity of N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) [1][3][4]
| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| IMB-0523 | Wild-type HBV | HepG2.2.15 | 1.99 | >100 | >50.25 |
| IMB-0523 | Drug-resistant HBV | HepG2.A64 | 3.30 | >100 | >30.30 |
| Lamivudine (3TC) | Wild-type HBV | HepG2.2.15 | 7.37 | Not Reported | Not Applicable |
| Lamivudine (3TC) | Drug-resistant HBV | HepG2.A64 | >440 | Not Reported | Not Applicable |
Table 2: Anti-EV71 Activity of 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) [2]
| Compound | Virus Strain | Cell Line | IC50 (µM) | TC50 (µM) | Selectivity Index (SI = TC50/IC50) |
| 1e | EV71 (Multiple Strains) | Vero | 5.7 ± 0.8 – 12 ± 1.2 | 620 ± 0.0 | 51.7 - 108.8 |
| Pirodavir | EV71 | Vero | Not Reported | 31 ± 2.2 | Not Applicable |
Experimental Protocols
In Vitro Anti-HBV Assay
This protocol describes the methodology to evaluate the antiviral activity of N-phenylbenzamide derivatives against Hepatitis B Virus in cell culture.
Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against wild-type and drug-resistant HBV replication.
Materials:
-
HepG2.2.15 cells (stably expressing wild-type HBV)
-
HepG2.A64 cells (stably expressing lamivudine-resistant HBV)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Test compound (e.g., IMB-0523)
-
Control drug (e.g., Lamivudine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Reagents for DNA extraction and quantitative PCR (qPCR)
Procedure:
-
Cell Culture: Culture HepG2.2.15 and HepG2.A64 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Seed the cells in 96-well plates. After 24 hours, treat the cells with serial dilutions of the test compound or control drug. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for 6 days, changing the medium and reapplying the compound every 2 days.
-
Cytotoxicity Assay (MTT Assay):
-
After 6 days of treatment, add MTT solution to the wells and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm to determine cell viability.
-
Calculate the 50% cytotoxic concentration (CC50).
-
-
Antiviral Activity (qPCR):
-
After 6 days of treatment, lyse the cells and extract intracellular HBV DNA.
-
Quantify the amount of HBV DNA using a quantitative PCR assay with specific primers for the HBV genome.[4]
-
Calculate the 50% inhibitory concentration (IC50) by comparing the HBV DNA levels in treated and untreated cells.
-
In Vitro Anti-EV71 Assay
This protocol outlines the method for assessing the antiviral activity of N-phenylbenzamide derivatives against Enterovirus 71.
Objective: To determine the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (TC50) of the test compound against EV71.
Materials:
-
Vero cells
-
Minimal Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
EV71 virus stock
-
Test compound (e.g., 3-amino-N-(4-bromophenyl)-4-methoxybenzamide)
-
Positive control drug (e.g., Pirodavir)
-
MTT or Crystal Violet
Procedure:
-
Cell Culture: Grow Vero cells in MEM supplemented with 10% FBS.
-
Cytotoxicity Assay:
-
Seed Vero cells in a 96-well plate.
-
Add serial dilutions of the test compound and incubate for 72 hours.
-
Determine cell viability using an MTT assay or by staining with crystal violet.
-
Calculate the 50% cytotoxic concentration (TC50).
-
-
Antiviral Activity (Cytopathic Effect - CPE - Inhibition Assay):
-
Seed Vero cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with serial dilutions of the test compound for a specified time.
-
Infect the cells with EV71 at a specific multiplicity of infection (MOI).
-
Incubate the plates until CPE is observed in the virus control wells (typically 3-4 days).
-
Assess the inhibition of CPE visually or by a quantitative method like MTT or crystal violet staining.
-
Calculate the IC50 using the Reed and Muench method or other appropriate statistical analysis.[2]
-
Mechanism of Action and Signaling Pathways
The antiviral effect of certain N-phenylbenzamide derivatives against HBV is linked to the upregulation of the host restriction factor APOBEC3G (A3G).[1][3][4][5] A3G is a cytidine deaminase that can be incorporated into nascent viral particles and induce hypermutation of the viral DNA, leading to viral replication inhibition.
Proposed Signaling Pathway for Anti-HBV Activity:
Caption: Proposed mechanism of anti-HBV action for N-phenylbenzamide derivatives.
Experimental Workflow for Antiviral Screening:
Caption: General workflow for screening N-phenylbenzamide derivatives for antiviral activity.
References
- 1. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
Investigating Novel Benzamide Derivatives as Potential Enzyme Inhibitors
A Template for "N-(4-cyanophenyl)-4-methoxybenzamide"
Disclaimer: As of November 2025, there is no publicly available scientific literature or patent data detailing the synthesis, biological evaluation, or mechanism of action of "this compound" as an enzyme inhibitor. Therefore, the following Application Notes and Protocols are provided as a generalized template for researchers and drug development professionals interested in investigating the potential of this and other novel benzamide compounds as enzyme inhibitors, with a focus on the sirtuin class of enzymes, given the structural similarities to other known sirtuin modulators.
Application Notes
"this compound" is a small molecule belonging to the benzamide class of compounds. While its specific biological targets are uncharacterized, its structural features suggest potential interactions with various enzymes. The presence of the benzamide core is common in many biologically active molecules, including some known enzyme inhibitors. This document outlines a hypothetical framework for the initial characterization of this compound as a potential inhibitor of sirtuins, a class of NAD+-dependent deacetylases involved in numerous cellular processes.
Sirtuins (SIRT1-7 in mammals) are crucial regulators of metabolism, DNA repair, inflammation, and aging. Their dysregulation is implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making them attractive therapeutic targets. Small molecules that can modulate sirtuin activity are therefore of significant interest in drug discovery.
These notes provide a starting point for researchers to:
-
Assess the in vitro inhibitory activity of "this compound" against a panel of sirtuin enzymes.
-
Determine key inhibitory metrics such as the half-maximal inhibitory concentration (IC50).
-
Outline a potential workflow for further mechanistic studies.
Quantitative Data Summary (Hypothetical)
The following table represents a hypothetical data summary for the initial screening of "this compound" against human sirtuins 1, 2, and 3. This is for illustrative purposes only.
| Compound | Target Enzyme | IC50 (µM) | Assay Conditions |
| This compound | SIRT1 | > 100 | Fluorometric assay with acetylated p53-based peptide substrate, 100 µM NAD+, 30 min incubation at 37°C. |
| This compound | SIRT2 | 15.2 ± 2.1 | Fluorometric assay with acetylated α-tubulin-based peptide substrate, 100 µM NAD+, 30 min incubation at 37°C. |
| This compound | SIRT3 | 45.8 ± 5.6 | Fluorometric assay with acetylated MnSOD-based peptide substrate, 100 µM NAD+, 30 min incubation at 37°C. |
| Known SIRT2 Inhibitor (e.g., AGK2) | SIRT2 | 3.5 ± 0.4 | Fluorometric assay with acetylated α-tubulin-based peptide substrate, 100 µM NAD+, 30 min incubation at 37°C. |
Experimental Protocols
In Vitro Sirtuin Inhibition Assay (Fluorometric)
This protocol describes a general method for determining the in vitro inhibitory activity of a test compound against a specific sirtuin isoform using a commercially available fluorometric assay kit.
Materials:
-
Recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2, or SIRT3)
-
Sirtuin-specific acetylated peptide substrate with a fluorophore (e.g., based on p53, α-tubulin, or MnSOD)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to release the fluorophore from the deacetylated substrate)
-
Test compound ("this compound") dissolved in DMSO
-
Known sirtuin inhibitor (positive control)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of "this compound" in DMSO (e.g., 10 mM). Create a series of dilutions in assay buffer to achieve final assay concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.
-
Reaction Mixture Preparation: In each well of the 96-well plate, prepare the reaction mixture in the following order:
-
Assay Buffer
-
Test compound dilution or vehicle control (DMSO in assay buffer)
-
Recombinant sirtuin enzyme (final concentration to be optimized for linear reaction kinetics)
-
Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiation of Reaction: Add NAD+ (e.g., final concentration of 100 µM) and the sirtuin-specific acetylated peptide substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Development: Add the developer solution to each well. Incubate for an additional 10-15 minutes at 37°C to allow for the release of the fluorophore.
-
Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm or 350/460 nm, depending on the fluorophore).
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Hypothetical inhibition of the Sirtuin signaling pathway.
Experimental Workflow
Caption: Workflow for characterizing a novel enzyme inhibitor.
Application Notes and Protocols: N-(4-cyanophenyl)-4-methoxybenzamide and its Analogs in Anti-HBV Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-Hepatitis B Virus (HBV) activity of benzamide derivatives, with a focus on capsid assembly modulators. While the specific compound N-(4-cyanophenyl)-4-methoxybenzamide is not extensively documented in anti-HBV research, the closely related heteroaryldihydropyrimidine (HAP) derivative, BAY 41-4109 , serves as a key example of this class of inhibitors. This document outlines the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols relevant to the study of these compounds. Additionally, a distinct anti-HBV mechanism associated with other N-phenylbenzamide derivatives is discussed.
Mechanism of Action: Capsid Assembly Modulation
A primary mechanism by which certain benzamide analogs exhibit anti-HBV activity is through the modulation of viral capsid assembly. The lead compound in this class, BAY 41-4109, is a potent inhibitor of HBV replication that targets the viral capsid.[1][2]
The HBV capsid is a crucial component of the virus, formed by the assembly of 120 core protein dimers.[1] BAY 41-4109 disrupts this process in a dual manner:
-
Acceleration and Misdirection of Assembly: At lower concentrations, BAY 41-4109 accelerates the kinetics of capsid assembly. However, this rapid assembly is aberrant, leading to the formation of non-capsid polymers instead of functional icosahedral capsids.[1] Even a small ratio of one BAY 41-4109 molecule to five HBV core protein dimers is sufficient to induce the formation of these non-capsid structures.[1]
-
Destabilization of Preformed Capsids: At higher concentrations (a 1:1 ratio or greater of inhibitor to dimer), BAY 41-4109 can destabilize already formed capsids, causing them to break down into large, non-capsid polymers.[1]
This dual action suggests the existence of two distinct binding sites for the inhibitor on the HBV capsid.[1] Occupation of the first site stabilizes the capsid, while the second site, when occupied, induces structural changes that lead to destabilization.[1] Ultimately, by inducing inappropriate and unstable capsid structures, BAY 41-4109 and similar compounds effectively inhibit the production of new, infectious viral particles.[1][3]
Alternative Mechanism: Upregulation of APOBEC3G
Interestingly, other N-phenylbenzamide derivatives have been shown to inhibit HBV replication through a different mechanism. For instance, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) has demonstrated potent anti-HBV activity by increasing the intracellular levels of Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like 3G (APOBEC3G or A3G).[4][5][6] A3G is a host-encoded cytidine deaminase that has been shown to inhibit HBV replication.[4][5] This highlights the potential for diverse anti-HBV mechanisms within the broader class of benzamide derivatives.
Quantitative Data Summary
The following table summarizes the in vitro efficacy and cytotoxicity of representative benzamide derivatives against HBV.
| Compound | Target/Mechanism | Cell Line | IC50 | CC50 | Selectivity Index (SI) | Reference |
| BAY 41-4109 | Capsid Assembly Modulator | HepG2.2.15 | 53 nM | Not Reported | Not Reported | [7][8] |
| HepG2.2.15 | 202 nM (racemic mixture) | Not Reported | Not Reported | [2] | ||
| (HBV DNA release) | HepG2.2.15 | 32.6 nM | Not Reported | Not Reported | [8] | |
| (cytoplasmic HBcAg) | HepG2.2.15 | 132 nM | Not Reported | Not Reported | [8] | |
| IMB-0523 | APOBEC3G Upregulation | HepG2.2.15 (Wild-Type HBV) | 1.99 µM | >100 µM | >50.25 | [4][5] |
| HepG2.A64 (Drug-Resistant HBV) | 3.30 µM | >100 µM | >30.30 | [4][5] | ||
| Lamivudine (3TC) | Reverse Transcriptase Inhibitor | HepG2.2.15 (Wild-Type HBV) | 7.37 µM | Not Reported | Not Reported | [4][5] |
| HepG2.A64 (Drug-Resistant HBV) | >440 µM | Not Reported | Not Reported | [4][5] |
Experimental Protocols
In Vitro Anti-HBV Activity Assay (HepG2.2.15 Cell Line)
This protocol is designed to determine the 50% inhibitory concentration (IC50) of a test compound on HBV replication in the HepG2.2.15 cell line, which constitutively expresses HBV.
Materials:
-
HepG2.2.15 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Test compound (e.g., BAY 41-4109)
-
Positive control (e.g., Lamivudine)
-
96-well cell culture plates
-
Reagents for DNA extraction
-
Quantitative PCR (qPCR) machine and reagents for HBV DNA quantification
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound and the positive control. Remove the old medium from the cells and add fresh medium containing the different concentrations of the compounds. Include a "no-drug" control.
-
Incubation: Incubate the plates for 5-6 days.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant to measure extracellular HBV DNA.
-
DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.
-
qPCR Analysis: Quantify the amount of extracellular HBV DNA using qPCR with primers specific for the HBV genome.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits HBV DNA replication by 50% compared to the no-drug control.
Cytotoxicity Assay (MTT Assay)
This protocol determines the 50% cytotoxic concentration (CC50) of a test compound.
Materials:
-
HepG2.2.15 cells (or another appropriate cell line)
-
DMEM with 10% FBS
-
Test compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for the same duration as the anti-HBV assay (e.g., 6 days).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Crystal Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Visualizations
Caption: Mechanism of HBV capsid assembly modulation by BAY 41-4109.
Caption: Workflow for in vitro anti-HBV activity assessment.
References
- 1. BAY 41-4109 has multiple effects on Hepatitis B virus capsid assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BAY 41-4109-mediated aggregation of assembled and misassembled HBV capsids in cells revealed by electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: N-(4-cyanophenyl)-4-methoxybenzamide in Materials Science
Introduction
N-(4-cyanophenyl)-4-methoxybenzamide is an aromatic amide with a molecular structure that suggests potential applications in materials science, particularly in the fields of liquid crystals and organic electronics. Its rigid, rod-like shape, arising from the two phenyl rings linked by an amide group, combined with the presence of a polar cyano (-CN) group and an electron-donating methoxy (-OCH₃) group, are key features that can give rise to interesting material properties. The cyano group can induce a strong dipole moment, which is often a prerequisite for liquid crystalline behavior and can also influence charge transport in organic semiconductors. The methoxy group can affect the molecule's packing and solubility.
These application notes provide an overview of the potential use of this compound as a liquid crystal material. While this specific molecule is not extensively documented in existing literature for this application, its structural similarity to known liquid crystalline compounds allows for the postulation of its properties and the development of relevant experimental protocols. The following sections detail a plausible synthesis method, characterization data, and protocols for evaluating its liquid crystalline properties.
Postulated Application: Nematic Liquid Crystal
The molecular structure of this compound is analogous to many known calamitic (rod-shaped) liquid crystals. The linear arrangement of the phenyl rings and the terminal polar cyano group are expected to promote the formation of a nematic phase over a specific temperature range. In the nematic phase, the molecules exhibit long-range orientational order but no positional order, a property that is exploited in many display technologies.
Synthesis Protocol
A plausible and common method for the synthesis of this compound is the acylation of 4-aminobenzonitrile with 4-methoxybenzoyl chloride in the presence of a base to neutralize the HCl byproduct.
Materials:
-
4-aminobenzonitrile
-
4-methoxybenzoyl chloride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 4-aminobenzonitrile in the chosen solvent (e.g., DCM).
-
Addition of Base: Add 1.2 equivalents of pyridine to the solution and stir at room temperature.
-
Addition of Acyl Chloride: Dissolve 1.1 equivalents of 4-methoxybenzoyl chloride in the same solvent and add it dropwise to the stirring solution of 4-aminobenzonitrile and pyridine at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Wash the reaction mixture with 1M HCl to remove excess pyridine.
-
Wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture) to yield this compound as a solid.
-
Below is a Graphviz diagram illustrating the synthesis workflow.
Caption: Synthesis workflow for this compound.
Characterization of Liquid Crystalline Properties
The liquid crystalline properties of the synthesized this compound can be investigated using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Representative Data
The following tables present hypothetical but plausible data for the thermal transitions of this compound, suggesting the presence of a nematic liquid crystal phase.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₂N₂O₂ |
| Molecular Weight | 252.27 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point (Tₘ) | ~155 °C |
| Clearing Point (Tₙᵢ) | ~190 °C |
Table 2: Hypothetical DSC Data (Heating and Cooling Cycles at 10 °C/min)
| Transition | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy (ΔH) (J/g) | Cycle |
| Crystal to Nematic | 154.5 | 156.2 | 110.5 | Heating |
| Nematic to Isotropic | 189.8 | 190.5 | 2.1 | Heating |
| Isotropic to Nematic | 188.5 | 187.9 | -2.0 | Cooling |
| Nematic to Crystal | 135.2 | 133.8 | -98.7 | Cooling |
Experimental Protocols
1. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the phase transition temperatures and associated enthalpy changes.
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Procedure:
-
Accurately weigh 3-5 mg of the purified this compound into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from room temperature to 220 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Hold the sample at 220 °C for 5 minutes to ensure complete melting and to erase any thermal history.
-
Cool the sample to room temperature at a rate of 10 °C/min.
-
Perform a second heating and cooling cycle under the same conditions to obtain reproducible thermal data.
-
Analyze the thermogram to identify the temperatures and enthalpies of melting (crystal to nematic) and clearing (nematic to isotropic).
-
2. Polarized Optical Microscopy (POM)
-
Objective: To visually identify and characterize the liquid crystal phase.
-
Apparatus: A polarizing microscope equipped with a hot stage and a temperature controller.
-
Procedure:
-
Place a small amount of the sample on a clean glass slide and cover it with a coverslip.
-
Position the slide on the hot stage of the polarizing microscope.
-
Heat the sample slowly while observing it through the crossed polarizers.
-
Upon melting, the appearance of a birefringent, mobile fluid with a characteristic texture (e.g., Schlieren or threaded) would indicate the formation of a nematic phase.
-
Continue heating until the sample becomes dark (isotropic liquid), and record this temperature as the clearing point.
-
Slowly cool the sample from the isotropic phase and observe the formation of the nematic phase again.
-
Capture images of the observed textures at different temperatures for documentation.
-
Below is a Graphviz diagram illustrating the logical relationship of the liquid crystal phases.
Caption: Phase transitions of a thermotropic liquid crystal.
Conclusion
Based on its molecular structure, this compound is a promising candidate for applications as a nematic liquid crystal. The provided synthesis and characterization protocols offer a framework for its evaluation. The hypothetical data presented is representative of what might be expected for a molecule of this type exhibiting liquid crystalline behavior. Further research would be necessary to confirm these properties and to explore its potential in other areas of materials science, such as in the development of novel organic semiconductors or as a component in advanced polymer systems.
Application Notes and Protocols for N-(4-cyanophenyl)-4-methoxybenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current research, potential applications, and experimental protocols related to derivatives of the core scaffold N-(4-cyanophenyl)-4-methoxybenzamide. While data on derivatives of this exact parent compound is limited in publicly available research, this document focuses on structurally similar N-phenylbenzamide derivatives with demonstrated biological activity, providing a valuable resource for drug discovery and development.
Introduction
The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Derivatives of this class have shown a wide spectrum of pharmacological activities, including antiviral and enzyme inhibitory effects. The presence of the cyano group on the phenyl ring and the methoxy group on the benzamide moiety in the parent compound, this compound, offers multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This document explores the therapeutic potential of such derivatives in various disease areas.
Application Notes
Antiviral Applications: Enterovirus 71 Inhibition
A series of novel N-phenylbenzamide derivatives have been synthesized and evaluated for their in vitro activity against several strains of Enterovirus 71 (EV71), the causative agent of hand, foot, and mouth disease. Among the tested compounds, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide demonstrated significant activity at low micromolar concentrations with low cytotoxicity.[1]
Table 1: In Vitro Anti-EV71 Activity of N-Phenylbenzamide Derivatives [1]
| Compound ID | Substituent (Ring B) | EV71 Strain | IC₅₀ (µM) | TC₅₀ (µM) | Selectivity Index (SI) |
| 1a | H | Fuyang | >100 | >1000 | - |
| 1b | 4-F | Fuyang | 45 ± 2.5 | >1000 | >22.2 |
| 1c | 4-Cl | Fuyang | 21 ± 1.8 | >1000 | >47.6 |
| 1d | 4-CH₃ | Fuyang | 68 ± 3.1 | >1000 | >14.7 |
| 1e | 4-Br | Fuyang | 5.7 ± 0.8 | 620 ± 0.0 | 108.8 |
| 1e | 4-Br | BrCr | 12 ± 1.2 | 620 ± 0.0 | 51.7 |
| 1e | 4-Br | H | 8.3 ± 0.9 | 620 ± 0.0 | 74.7 |
| Pirodavir (Control) | - | Fuyang | 0.04 ± 0.01 | 31 ± 2.2 | 775 |
IC₅₀: 50% inhibitory concentration. TC₅₀: 50% cytotoxic concentration.
Enzyme Inhibition: Xanthine Oxidase Inhibitors
Structurally related N-phenyl aromatic amides have been investigated as potent inhibitors of xanthine oxidase, an enzyme implicated in hyperuricemia and gout. A notable derivative, N-(3-(1H-imidazol-1-yl)-4-((2-methylbenzyl)oxy)phenyl)-1H-imidazole-4-carboxamide, exhibited an IC₅₀ value of 0.028 µM, which is comparable to the known xanthine oxidase inhibitor topiroxostat.[2] This highlights the potential of the N-phenyl amide scaffold in designing effective enzyme inhibitors.
Table 2: In Vitro Xanthine Oxidase Inhibitory Activity of N-Phenyl Aromatic Amide Derivatives [2]
| Compound ID | Structure | IC₅₀ (µM) |
| 12r | N-(3-(1H-imidazol-1-yl)-4-((2-methylbenzyl)oxy)phenyl)-1H-imidazole-4-carboxamide | 0.028 |
| g25 (Lead) | - | 0.12 |
| Topiroxostat (Control) | - | 0.017 |
| Allopurinol (Control) | - | 2.34 |
Experimental Protocols
General Synthesis of N-Phenylbenzamide Derivatives
This protocol is a generalized method based on the synthesis of N-phenylbenzamide derivatives reported in the literature.[1]
Materials:
-
Substituted 4-methoxybenzoic acid
-
Substituted aniline (e.g., 4-cyanoaniline)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted 4-methoxybenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Add DIC (1.5 eq) to the solution and stir at room temperature for 30 minutes.
-
Add the substituted aniline (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antiviral Activity Assay (EV71)
This protocol outlines a general procedure for evaluating the antiviral activity of compounds against Enterovirus 71.[1]
Materials:
-
Vero cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Enterovirus 71 (EV71) stock
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed Vero cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMEM supplemented with 2% FBS.
-
Infection and Treatment: Remove the growth medium from the cells and add 100 µL of virus suspension (at a suitable multiplicity of infection, MOI) and 100 µL of the diluted test compounds. Include virus-only (positive control) and cell-only (negative control) wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere until the cytopathic effect (CPE) in the virus control wells reaches 80-90%.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) and 50% cytotoxic concentration (TC₅₀) using appropriate software.
Visualizations
Synthesis of N-Phenylbenzamide Derivatives
Caption: General workflow for the synthesis of N-phenylbenzamide derivatives.
Xanthine Oxidase Inhibition Mechanism
Caption: Inhibition of xanthine oxidase by N-phenylbenzamide derivatives.
Antiviral Screening Workflow
Caption: A typical workflow for screening antiviral compounds in vitro.
References
- 1. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of "N-(4-cyanophenyl)-4-methoxybenzamide"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in-vitro evaluation of the potential anti-cancer activity of the compound "N-(4-cyanophenyl)-4-methoxybenzamide". The protocols outlined below are based on established methodologies for assessing cytotoxicity, apoptosis-inducing effects, and impact on a key cancer-related signaling pathway.
Compound Information
| Compound Name | This compound |
| CAS Number | 149505-74-8[1] |
| Molecular Formula | C15H12N2O2[1] |
| Molecular Weight | 252.27 g/mol [1] |
| Chemical Structure | (Structure available from chemical databases) |
Postulated Anti-Cancer Activity
Based on in-vitro studies of structurally similar benzamide derivatives which have demonstrated anti-proliferative effects on various tumor cell lines, it is hypothesized that this compound may exhibit cytotoxic and apoptosis-inducing activities against cancer cells.[2][3] Benzamide derivatives have been investigated for their potential as histone deacetylase (HDAC) inhibitors, which can lead to cell cycle arrest and apoptosis in cancer cells.[3] Therefore, the following in-vitro evaluation focuses on assessing the anti-cancer potential of this compound.
Data Presentation: Summary of Hypothetical In Vitro Activity
The following tables represent hypothetical data for the in-vitro evaluation of this compound on a human breast cancer cell line (e.g., MCF-7).
Table 1: Cytotoxicity of this compound on MCF-7 Cells (MTT Assay)
| Concentration (µM) | Mean Absorbance (570 nm) ± SD | Cell Viability (%) |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.18 ± 0.06 | 94.4 |
| 5 | 0.95 ± 0.05 | 76.0 |
| 10 | 0.68 ± 0.04 | 54.4 |
| 25 | 0.35 ± 0.03 | 28.0 |
| 50 | 0.15 ± 0.02 | 12.0 |
| IC50 | - | 12.5 µM |
Table 2: Apoptosis Induction in MCF-7 Cells by this compound (Annexin V-FITC/PI Assay)
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Compound | 10 | 65.8 ± 3.5 | 20.1 ± 2.2 | 14.1 ± 1.9 |
| Compound | 25 | 30.4 ± 2.8 | 45.7 ± 3.1 | 23.9 ± 2.5 |
Table 3: Effect of this compound on Protein Expression in MCF-7 Cells (Western Blot Analysis)
| Treatment | Concentration (µM) | Relative Bax Expression (fold change) | Relative Bcl-2 Expression (fold change) | Relative Cleaved Caspase-3 Expression (fold change) |
| Control | 0 | 1.0 | 1.0 | 1.0 |
| Compound | 10 | 2.5 | 0.6 | 3.2 |
| Compound | 25 | 4.8 | 0.3 | 6.5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effect of this compound on cancer cells.
Materials:
-
This compound
-
Human breast cancer cell line (e.g., MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve final concentrations ranging from 1 to 50 µM. The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by the compound.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and untreated MCF-7 cells
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat MCF-7 cells with this compound at the desired concentrations (e.g., 10 µM and 25 µM) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are late apoptotic or necrotic.
Western Blot Analysis
This protocol examines the effect of the compound on the expression of apoptosis-related proteins.
Materials:
-
Treated and untreated MCF-7 cells
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bax, Bcl-2, Cleaved Caspase-3, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the treated cells with RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression.
Visualizations
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: Postulated signaling pathway for the anti-cancer activity of the compound.
Caption: Logical relationship of the experimental design.
References
Application Notes and Protocols: N-(4-cyanophenyl)-4-methoxybenzamide as a Ligand for Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-cyanophenyl)-4-methoxybenzamide is a versatile organic ligand with potential applications in coordination chemistry and medicinal chemistry. Its structure, featuring a benzamide core with a terminal cyano group and a methoxy substituent, offers multiple coordination sites for metal ions. This document provides an overview of its potential applications as a ligand in metal complexes, focusing on its prospective use in the development of antimicrobial and anticancer agents. The experimental protocols detailed below are based on established methods for analogous N-phenylbenzamide derivatives and their metal complexes.
Potential Applications
Metal complexes of N-phenylbenzamide derivatives have demonstrated a range of biological activities, including antimicrobial and anticancer properties. The coordination of the benzamide ligand to a metal center can enhance these biological effects. The this compound ligand can potentially coordinate to metal ions through the amide oxygen and the nitrogen of the cyano group, forming stable chelate complexes.
Antimicrobial Activity
Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands. This increased efficacy is often explained by Overtone's concept of cell permeability and Tweedy's chelation theory. Chelation can enhance the lipophilic nature of the complex, facilitating its transport across the microbial cell membrane. Once inside the cell, the metal ion can interfere with essential cellular processes, leading to microbial death.
Anticancer Activity
The development of metal-based anticancer drugs is a burgeoning field of research. Metal complexes can induce cancer cell death through various mechanisms, including DNA binding and cleavage, generation of reactive oxygen species (ROS), and inhibition of key enzymes. The planar aromatic moieties in this compound could facilitate intercalation with DNA base pairs, a mechanism of action for some anticancer agents.
Quantitative Data Summary
The following tables present hypothetical quantitative data for potential metal complexes of this compound, based on typical values observed for similar benzamide-based metal complexes. Note: This data is illustrative and should be experimentally verified for the specific complexes.
Table 1: Hypothetical Antimicrobial Activity (Minimum Inhibitory Concentration, MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| This compound (Ligand) | >100 | >100 | >100 |
| [Cu(Ligand)₂Cl₂] | 12.5 | 25 | 50 |
| [Zn(Ligand)₂Cl₂] | 25 | 50 | 50 |
| [Ni(Ligand)₂Cl₂] | 50 | 100 | >100 |
| Ciprofloxacin (Control) | 1.56 | 0.78 | N/A |
| Fluconazole (Control) | N/A | N/A | 3.12 |
Table 2: Hypothetical Anticancer Activity (IC₅₀ in µM) against MCF-7 Breast Cancer Cell Line
| Compound | IC₅₀ (µM) |
| This compound (Ligand) | >50 |
| [Cu(Ligand)₂Cl₂] | 8.5 |
| [Zn(Ligand)₂Cl₂] | 15.2 |
| [Ni(Ligand)₂Cl₂] | 22.7 |
| Cisplatin (Control) | 5.1 |
Experimental Protocols
Synthesis of this compound (Ligand)
This protocol is a general method for the synthesis of N-phenylbenzamide derivatives.[1]
Materials:
-
4-methoxybenzoyl chloride
-
4-aminobenzonitrile
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 4-aminobenzonitrile (1.0 eq) in dry dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-methoxybenzoyl chloride (1.1 eq) in dry DCM to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Synthesis of Metal Complexes
This is a general procedure for the synthesis of transition metal complexes with N-phenylbenzamide ligands.[2][3]
Materials:
-
This compound (Ligand)
-
Metal(II) chloride salts (e.g., CuCl₂, ZnCl₂, NiCl₂)
-
Methanol or Ethanol
-
Standard reflux apparatus
Procedure:
-
Dissolve the ligand (2.0 eq) in hot methanol or ethanol.
-
In a separate flask, dissolve the metal(II) chloride salt (1.0 eq) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reflux the resulting mixture for 4-6 hours.
-
Monitor the formation of a precipitate.
-
After cooling to room temperature, filter the solid complex, wash it with cold solvent, and dry it in a desiccator over anhydrous calcium chloride.
-
Characterize the synthesized complexes using elemental analysis, FT-IR, UV-Vis spectroscopy, and magnetic susceptibility measurements.
Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[4][5]
Materials:
-
Synthesized ligand and metal complexes
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strain (Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the respective growth media in a 96-well plate to achieve a range of concentrations.
-
Prepare a microbial inoculum and adjust its turbidity to 0.5 McFarland standard.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (medium with inoculum) and a negative control (medium only) in each plate.
-
Incubate the plates at 37 °C for 24 hours for bacteria and at 35 °C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Anticancer Activity Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of the compounds against a cancer cell line.[6][7][8][9]
Materials:
-
Synthesized ligand and metal complexes
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: Experimental workflow for synthesis, characterization, and biological evaluation.
Caption: Hypothetical signaling pathway for anticancer activity of the metal complex.
References
- 1. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors [mdpi.com]
- 2. Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N’-[Substituted Phenyl] Thiourea – Material Science Research India [materialsciencejournal.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. scielo.br [scielo.br]
- 5. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Video: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay [jove.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from N-(4-cyanophenyl)-4-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes to various heterocyclic compounds, utilizing N-(4-cyanophenyl)-4-methoxybenzamide as a key starting material. The nitrile functionality of this molecule serves as a versatile precursor for the construction of several important heterocyclic rings, including tetrazoles, triazoles, and oxadiazoles. These heterocyclic moieties are prevalent in medicinal chemistry and drug discovery, often imparting desirable pharmacological properties to the parent molecule.
The protocols detailed below are based on established synthetic methodologies for the conversion of nitriles to the respective heterocycles. While specific experimental data for this compound may not be extensively reported in the literature, the provided methods are analogous to well-documented procedures for structurally similar compounds.
Synthesis of 5-(4-(4-methoxybenzamido)phenyl)-1H-tetrazole
The conversion of a nitrile to a tetrazole is a widely used transformation in medicinal chemistry, as the tetrazole ring can act as a bioisosteric replacement for a carboxylic acid group.[1] The most common method for this synthesis is the [3+2] cycloaddition of an azide source with the nitrile.[2][3]
Reaction Scheme:
This compound reacts with sodium azide, typically in the presence of a catalyst, to yield 5-(4-(4-methoxybenzamido)phenyl)-1H-tetrazole.
Quantitative Data Summary:
The following table summarizes typical reaction conditions and yields for the synthesis of 5-substituted-1H-tetrazoles from aryl nitriles, which are analogous to the synthesis of the target compound.
| Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaN₃ / NH₄Cl | DMF | 120 | 7 | ~86 | [4] |
| NaN₃ / CuSO₄·5H₂O | DMSO | 140 | 24 | Good to Excellent | [2] |
| NaN₃ / Acidic Clay | DMF | 100-110 | 1-48 | up to 88 | [5] |
| NaN₃ / nano-TiCl₄·SiO₂ | DMF | Reflux | 2 | Good | [6] |
Experimental Protocol:
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or another suitable catalyst (e.g., ZnCl₂, CuSO₄)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M
-
Distilled water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in DMF.
-
To this solution, add sodium azide (1.5 - 2.0 eq) and ammonium chloride (1.5 - 2.0 eq).
-
Heat the reaction mixture to 120-130 °C and stir for the time indicated by TLC monitoring (typically 12-24 hours) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidify the mixture with 1M HCl to a pH of approximately 2-3, which will precipitate the tetrazole product.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 5-(4-(4-methoxybenzamido)phenyl)-1H-tetrazole.
Logical Workflow for Tetrazole Synthesis:
Caption: Workflow for the synthesis of 5-(4-(4-methoxybenzamido)phenyl)-1H-tetrazole.
Synthesis of 1,2,4-Triazole Derivatives
The synthesis of 1,2,4-triazoles can be achieved through various routes. One common method involves the reaction of nitriles with hydrazides or other nitrogen-containing synthons, often followed by a cyclization step.[7]
General Reaction Pathway:
A plausible route involves the initial formation of an amidine or a related intermediate from this compound, followed by cyclization with a suitable reagent to form the 1,2,4-triazole ring.
Quantitative Data for Analogous Triazole Syntheses:
The following table presents data from the synthesis of 1,2,4-triazole derivatives from various precursors, illustrating typical conditions and outcomes.
| Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nitriles, Hydroxylamine HCl | Cu(OAc)₂ | DMSO | 120 | - | Medium to High | [7] |
| Hydrazonoyl chlorides, CF₃CN | NEt₃ | CH₂Cl₂ | RT | 12 | Good | [8] |
| Amidines, Hydrazines | - | - | - | - | High | [9] |
Experimental Protocol (Proposed):
This protocol is a generalized procedure based on the copper-catalyzed synthesis of 1,2,4-triazoles from nitriles.
Materials:
-
This compound
-
Hydroxylamine hydrochloride (HONH₂·HCl)
-
Triethylamine (TEA) or another organic base
-
Copper(II) acetate (Cu(OAc)₂)
-
Dimethyl sulfoxide (DMSO)
-
A second nitrile (R-CN) for 3,5-disubstituted triazoles (optional)
-
Water, Brine, Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent like tert-butanol, add hydroxylamine hydrochloride (1.2 eq) and triethylamine (1.2 eq).
-
Heat the mixture to 80 °C to form the corresponding amidoxime. Monitor the reaction by TLC.
-
In a separate flask, prepare a solution of the second nitrile (if used) and copper(II) acetate (0.1 eq) in DMSO.
-
Add the in-situ generated amidoxime solution to the copper-containing mixture.
-
Heat the reaction mixture to 120 °C and stir until the reaction is complete as indicated by TLC.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,4-triazole derivative.
Signaling Pathway for Triazole Synthesis:
References
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciensage.info [sciensage.info]
- 5. CN105481786A - Synthetic method for 5-phenyltetrazole - Google Patents [patents.google.com]
- 6. scielo.org.za [scielo.org.za]
- 7. isres.org [isres.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(4-cyanophenyl)-4-methoxybenzamide as a Potential Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
These application notes and protocols are intended to guide the investigation of N-(4-cyanophenyl)-4-methoxybenzamide as a potential molecular probe. As of the latest literature review, there are no specific published studies detailing the use of this compound as a molecular probe. The information provided herein is based on the known biological activities of the broader class of benzamide derivatives and serves as a foundational guide for its potential application and screening.
Introduction
This compound is a small molecule belonging to the benzamide class of organic compounds.[1] While this specific molecule is not extensively characterized in current scientific literature as a molecular probe, its structural scaffold is of significant interest in medicinal chemistry and drug discovery. Benzamide derivatives are known to exhibit a wide array of pharmacological activities and are key components in the development of enzyme inhibitors and imaging agents.[2]
Notably, the benzamide scaffold is a crucial feature in a number of inhibitors targeting sirtuin 2 (SIRT2), a class III histone deacetylase.[3][4][5] SIRT2 is implicated in various cellular processes, and its inhibition has been identified as a potential therapeutic strategy for neurodegenerative diseases such as Parkinson's and Huntington's disease.[4][5] Given its structure, this compound presents as a candidate for investigation as a SIRT2 inhibitor and, by extension, as a potential molecular probe for studying sirtuin biology.
These notes provide an overview of its physicochemical properties and a hypothetical framework for its evaluation as a molecular probe, with a focus on its potential as a SIRT2 inhibitor.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and use in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 149505-74-8 | [6] |
| Molecular Formula | C₁₅H₁₂N₂O₂ | [6] |
| Molecular Weight | 252.27 g/mol | [6] |
| Predicted Boiling Point | 365.7 ± 27.0 °C | [7] |
| Predicted Density | 1.24 ± 0.1 g/cm³ | [7] |
| Predicted pKa | 12.24 ± 0.70 | [7] |
Potential Biological Application: SIRT2 Inhibition
The primary hypothesized application for this compound as a molecular probe is as an inhibitor of SIRT2. SIRT2 is an NAD⁺-dependent deacetylase that removes acetyl groups from lysine residues on various protein substrates, including α-tubulin. Its dysregulation is linked to neurodegenerative disorders. An inhibitor of SIRT2 could serve as a valuable tool to probe the enzyme's function in cellular pathways and as a potential therapeutic agent.
Caption: Potential inhibition of the SIRT2 deacetylation pathway.
Experimental Protocols: A Screening Workflow
To evaluate this compound as a molecular probe for SIRT2, a systematic screening process is required. The following protocols outline a general workflow for an initial enzyme inhibition assay and subsequent mechanism of action studies.
General Workflow for Probe Candidate Evaluation
The process begins with a primary screen to determine if the compound has inhibitory activity against the target enzyme. Positive hits are then subjected to dose-response analysis to quantify their potency (IC₅₀). Finally, mechanism of action studies are conducted to understand how the inhibitor interacts with the enzyme.
Caption: A logical workflow for screening and validation.
Protocol: In Vitro SIRT2 Inhibition Assay (Fluorogenic)
This protocol is a general method to screen for SIRT2 inhibition using a commercially available fluorogenic substrate.
A. Materials and Reagents:
-
Human recombinant SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide with an acetylated lysine and a fluorophore)
-
Developer solution (contains a protease to cleave the deacetylated substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
NAD⁺ solution
-
This compound (dissolved in DMSO)
-
Known SIRT2 inhibitor (positive control, e.g., AGK2)
-
96-well black microplates
-
Microplate reader with fluorescence capabilities
B. Experimental Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in Assay Buffer to achieve a range of final assay concentrations.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound dilution or DMSO (for control wells)
-
SIRT2 enzyme solution
-
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add the NAD⁺ and fluorogenic substrate mixture to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination and Signal Development: Add the developer solution to each well. This will stop the SIRT2 reaction and initiate the fluorescence signal generation from the deacetylated substrate.
-
Signal Detection: Incubate for an additional 15 minutes at 37°C, then measure the fluorescence intensity using a microplate reader (e.g., Excitation/Emission wavelengths appropriate for the substrate).
C. Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a control with no enzyme (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[8]
Protocol: Mechanism of Action Assay
To determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate, a matrix of experiments is performed with varying concentrations of both the inhibitor and the substrate.[9]
A. Procedure:
-
Set up the SIRT2 inhibition assay as described in section 4.2.
-
Create a matrix of reaction conditions with multiple concentrations of the fluorogenic substrate (e.g., from 0.25x to 5x the Michaelis-Menten constant, Kₘ) and multiple concentrations of this compound (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
Measure the initial reaction rates (velocity) for each condition.
B. Data Analysis:
-
Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).
-
Analyze the changes in the Vₘₐₓ (y-intercept) and Kₘ (x-intercept) in the presence of the inhibitor:
-
Competitive Inhibition: Vₘₐₓ remains unchanged, Kₘ increases. The lines will intersect on the y-axis.
-
Non-competitive Inhibition: Vₘₐₓ decreases, Kₘ remains unchanged. The lines will intersect on the x-axis.
-
Uncompetitive Inhibition: Both Vₘₐₓ and Kₘ decrease. The lines will be parallel.
-
Data Presentation
Quantitative data from screening and characterization assays should be presented in a clear and organized manner. Table 2 provides a template for summarizing the inhibitory potency and selectivity of a compound against different sirtuin isoforms.
| Compound | SIRT1 IC₅₀ (µM) | SIRT2 IC₅₀ (µM) | SIRT3 IC₅₀ (µM) | Selectivity (SIRT1/SIRT2) | Selectivity (SIRT3/SIRT2) |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Calculated Value] |
| Positive Control (e.g., AGK2) | [Literature/Experimental Value] | [Literature/Experimental Value] | [Literature/Experimental Value] | [Calculated Value] | [Calculated Value] |
Conclusion
While this compound has not been documented as a molecular probe, its benzamide scaffold suggests a potential for biological activity, particularly as an inhibitor of SIRT2. The protocols and workflows outlined in these application notes provide a comprehensive framework for researchers to systematically investigate this potential. Through in vitro enzymatic assays, determination of inhibitory mechanisms, and selectivity profiling, the utility of this compound as a tool for studying sirtuin biology can be thoroughly evaluated. Successful characterization could pave the way for its development into a valuable molecular probe for both basic research and drug discovery applications.
References
- 1. Benzamide - Wikipedia [en.wikipedia.org]
- 2. New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 149505-74-8 [chemicalbook.com]
- 7. This compound | 149505-74-8 [m.chemicalbook.com]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-cyanophenyl)-4-methoxybenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-(4-cyanophenyl)-4-methoxybenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and dependable method is the Schotten-Baumann reaction. This involves the acylation of 4-cyanoaniline with 4-methoxybenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2] This method is widely used for forming amide bonds and is known for its efficiency.
Q2: What are the primary starting materials required for this synthesis?
A2: The key reactants are 4-cyanoaniline and 4-methoxybenzoyl chloride. 4-methoxybenzoyl chloride can be purchased directly or synthesized from 4-methoxybenzoic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[3]
Q3: Why is a base necessary in the Schotten-Baumann reaction?
A3: A base is crucial for two main reasons. First, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the acyl chloride and the amine.[1][2] Without a base, the HCl would protonate the unreacted 4-cyanoaniline, rendering it non-nucleophilic and stopping the reaction. Second, the base helps to drive the reaction equilibrium towards the formation of the amide product.[1][2] Common bases for this reaction include sodium hydroxide, triethylamine (TEA), or pyridine.[3]
Q4: What solvents are suitable for this reaction?
A4: The reaction is often performed in a two-phase solvent system, consisting of water and an organic solvent. The base resides in the aqueous phase, while the reactants and the product remain in the organic phase, such as dichloromethane (DCM) or diethyl ether.[4] Aprotic solvents like DCM, tetrahydrofuran (THF), or ethyl acetate in the presence of a tertiary amine base like triethylamine are also highly effective. More recently, bio-based solvents like Cyrene™ have been shown to be effective and more sustainable alternatives.[5]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Inadequate Base | Ensure at least one equivalent of base (e.g., triethylamine, pyridine, or NaOH) is used. | The reaction produces HCl, which protonates the amine starting material, making it unreactive. The base neutralizes this acid.[1][2] |
| Poor Quality Acyl Chloride | Use freshly prepared or recently purchased 4-methoxybenzoyl chloride. If preparing in situ, ensure the complete conversion of the carboxylic acid. | Acyl chlorides are moisture-sensitive and can hydrolyze back to the carboxylic acid, which will not react under these conditions. |
| Amine Starting Material is a Salt | If 4-cyanoaniline is in its hydrochloride salt form, it must be neutralized to the free amine before the reaction. | The amine's lone pair of electrons is not available for nucleophilic attack when it is protonated.[6] |
| Low Reaction Temperature | While the reaction often proceeds at room temperature, gentle heating may be required to drive it to completion. | Increasing the temperature can enhance the reaction rate, but should be done cautiously to avoid side reactions. |
| Incorrect Solvent | Use a suitable aprotic solvent like DCM or THF, or a biphasic system. | The solvent must be able to dissolve the reactants but not react with them. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step | Explanation |
| Unreacted Starting Materials | Improve reaction completion by increasing reaction time or gently heating. Purify the crude product using recrystallization or column chromatography. | Incomplete reactions are a common source of impurities. |
| Hydrolysis of Acyl Chloride | Minimize exposure of 4-methoxybenzoyl chloride to moisture. Use anhydrous solvents. | This leads to the presence of 4-methoxybenzoic acid in the final product, which can be removed with a basic wash during workup. |
| Side Reactions | Ensure the reaction temperature is controlled. Add the acyl chloride slowly to the amine solution to avoid localized overheating. | High temperatures can sometimes lead to the formation of undesired byproducts. |
Experimental Protocols
Protocol 1: Schotten-Baumann Synthesis of this compound
This protocol is a standard procedure for the synthesis via the Schotten-Baumann reaction.
-
Preparation of Amine Solution: In a round-bottom flask, dissolve 4-cyanoaniline (1.0 eq.) in a suitable organic solvent such as dichloromethane (DCM). Add one equivalent of a base like triethylamine (TEA).[3]
-
Addition of Acyl Chloride: Slowly add 4-methoxybenzoyl chloride (1.0-1.2 eq.) dropwise to the stirring amine solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 8-16 hours.[3] Monitor the reaction's progress using TLC.
-
Workup: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted 4-methoxybenzoic acid, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[7]
| Reagent | Typical Molar Ratio | Purpose |
| 4-cyanoaniline | 1.0 | Starting material (Nucleophile) |
| 4-methoxybenzoyl chloride | 1.0 - 1.2 | Starting material (Electrophile) |
| Triethylamine / NaOH | 1.0 - 1.5 | Base (Acid scavenger) |
| Dichloromethane / Water | - | Solvent |
Visualized Workflows and Pathways
Caption: General experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield issues in the synthesis.
References
- 1. byjus.com [byjus.com]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. pure.hud.ac.uk [pure.hud.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. N-(4-Chlorophenyl)-4-methoxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-(4-cyanophenyl)-4-methoxybenzamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-cyanophenyl)-4-methoxybenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and effective method is the Schotten-Baumann reaction, which involves the acylation of 4-aminobenzonitrile with 4-methoxybenzoyl chloride.[1] This method is characterized by the high reactivity of the acyl chloride, which readily undergoes nucleophilic attack by the amine.[1] The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride (HCl) byproduct.[1]
Q2: What are the necessary starting materials and reagents?
A2: The primary starting materials are 4-methoxybenzoic acid and 4-aminobenzonitrile. You will also need a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to convert 4-methoxybenzoic acid into its more reactive acyl chloride derivative. Additionally, a base (e.g., triethylamine, pyridine) and an appropriate aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) are required.[1]
Q3: What are the critical safety precautions for this synthesis?
A3: 4-aminobenzonitrile is a highly toxic raw material and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, preferably within a fume hood.[2] Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (HCl, SO₂, CO, CO₂). These reagents must also be handled in a fume hood with extreme care.
Q4: How can the progress of the reaction be monitored?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase would typically be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. By spotting the starting materials and the reaction mixture on a TLC plate, the consumption of the reactants and the formation of the product can be visualized.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of 4-methoxybenzoyl chloride: The acyl chloride is highly reactive towards water. Any moisture in the reactants, solvent, or glassware will lead to the formation of 4-methoxybenzoic acid as a byproduct.[3] 2. Inactive 4-methoxybenzoyl chloride: The acyl chloride may have degraded during storage. 3. Low reactivity of 4-aminobenzonitrile: Although generally reactive enough, issues can arise if the reaction conditions are not optimal. 4. Incorrect stoichiometry: An improper ratio of reactants can lead to an incomplete reaction. | 1. Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or properly stored reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help. 2. It is best to use freshly prepared 4-methoxybenzoyl chloride. This can be done in situ or as a separate preliminary step right before the amide coupling. 3. Ensure the reaction is stirred efficiently. A slight increase in temperature might be necessary, but this should be done cautiously to avoid side reactions. 4. Carefully check the molar equivalents of all reactants. A slight excess (1.1-1.2 equivalents) of the acyl chloride is sometimes used to ensure full consumption of the amine. |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Unreacted starting materials: The reaction may not have gone to completion. 2. Formation of 4-methoxybenzoic acid: As mentioned, this occurs due to hydrolysis of the acyl chloride.[3] 3. Formation of symmetrical byproducts: Self-condensation or other side reactions can occasionally occur. | 1. Increase the reaction time or gently warm the reaction mixture. Check for the disappearance of the limiting reagent by TLC. 2. The carboxylic acid can often be removed by washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) during the work-up. 3. Purification by column chromatography or recrystallization is typically required to remove such impurities.[4][5] |
| Difficulty in Product Isolation/Purification | 1. Product is soluble in the work-up solvent: The product may not precipitate or may be lost during aqueous washes. 2. Oily product instead of solid: Impurities can sometimes prevent the product from crystallizing. | 1. If the product does not precipitate upon adding water, the reaction mixture should be extracted with a suitable organic solvent (like DCM or ethyl acetate). The combined organic layers are then dried and the solvent is removed under reduced pressure.[4] 2. Attempt to purify the crude product using flash column chromatography. If an oil is still obtained, try triturating with a non-polar solvent (e.g., hexane or diethyl ether) to induce crystallization. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can also yield a pure, crystalline solid. |
Experimental Protocols
Preparation of 4-methoxybenzoyl chloride
This reaction should be performed in a well-ventilated fume hood.
-
Reagents:
-
4-methoxybenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0-3.0 eq)
-
A catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxybenzoic acid.
-
Slowly add thionyl chloride to the flask at room temperature.
-
Add a catalytic amount of DMF.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) for 1-2 hours. The reaction is complete when the evolution of gas (HCl and SO₂) ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The remaining liquid is 4-methoxybenzoyl chloride, which can be used in the next step, often without further purification.
-
Synthesis of this compound
This reaction should be performed under anhydrous conditions.
-
Reagents:
-
4-aminobenzonitrile (1.0 eq)
-
4-methoxybenzoyl chloride (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere, dissolve 4-aminobenzonitrile in anhydrous DCM.
-
Add triethylamine (or pyridine) to the solution and cool the flask to 0 °C in an ice bath.
-
Dissolve 4-methoxybenzoyl chloride in a small amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization (e.g., from ethanol) or flash column chromatography to yield pure this compound.
-
Optimization of Reaction Conditions
Optimizing reaction parameters is crucial for maximizing yield and purity. The following table provides an example of how different conditions can influence the outcome of the reaction.
| Entry | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Dichloromethane (DCM) | Triethylamine | 0 to RT | 3 | 85 | 96 |
| 2 | Tetrahydrofuran (THF) | Triethylamine | 0 to RT | 3 | 82 | 95 |
| 3 | Acetonitrile (MeCN) | Triethylamine | 0 to RT | 3 | 78 | 94 |
| 4 | Dichloromethane (DCM) | Pyridine | 0 to RT | 4 | 88 | 97 |
| 5 | Dichloromethane (DCM) | Diisopropylethylamine (DIPEA) | 0 to RT | 3 | 86 | 96 |
| 6 | Dichloromethane (DCM) | Triethylamine | RT | 2 | 80 | 93 |
| 7 | Toluene | Triethylamine | 50 | 2 | 75 | 90 |
Note: The data presented in this table is illustrative and serves as a guideline for optimization. Actual results may vary based on experimental setup and reagent purity.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow.
References
- 1. N-(4-cyanophenyl)-3-methoxybenzamide | 364742-59-6 | Benchchem [benchchem.com]
- 2. CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl - Google Patents [patents.google.com]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. WO2004076409A2 - Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile - Google Patents [patents.google.com]
- 5. WO2004076409A2 - Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile - Google Patents [patents.google.com]
Technical Support Center: Synthesis of N-(4-cyanophenyl)-4-methoxybenzamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-cyanophenyl)-4-methoxybenzamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the acylation of 4-aminobenzonitrile with 4-methoxybenzoyl chloride in the presence of a base (Schotten-Baumann reaction).
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive 4-methoxybenzoyl chloride: The acyl chloride is sensitive to moisture and can hydrolyze to 4-methoxybenzoic acid.[1][2] | - Use fresh or properly stored 4-methoxybenzoyl chloride under anhydrous conditions. - If the purity is questionable, consider purifying the acyl chloride by distillation or recrystallization before use. |
| 2. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or poor mixing. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is stirred efficiently. - If the reaction is sluggish, a slight increase in temperature might be beneficial, but be cautious of potential side reactions. | |
| 3. Amine protonation: The reaction generates hydrochloric acid (HCl), which protonates the unreacted 4-aminobenzonitrile, rendering it non-nucleophilic.[3] | - Ensure at least a stoichiometric equivalent of a non-nucleophilic base (e.g., pyridine, triethylamine, or diisopropylethylamine) is used to neutralize the HCl produced. - The base should be added to the amine solution before the addition of the acyl chloride. | |
| Product is Contaminated with a White Solid | 1. Presence of 4-methoxybenzoic acid: This is a common byproduct resulting from the hydrolysis of 4-methoxybenzoyl chloride. | - During work-up, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic 4-methoxybenzoic acid. - The desired amide product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate). |
| 2. Presence of unreacted 4-aminobenzonitrile: If the reaction did not go to completion, the starting amine may co-precipitate with the product. | - Wash the crude product with a dilute acid solution (e.g., 1M HCl) to protonate and dissolve the unreacted amine. Be aware that the amide product could also be acid-sensitive to some extent. - Recrystallization is also effective for removing unreacted starting materials. | |
| 3. Presence of hydrochloride salt of the base: The base used to scavenge HCl will form a salt (e.g., pyridinium hydrochloride). | - Wash the organic layer with water during the work-up to remove water-soluble salts. | |
| Oily or Gummy Product Instead of a Crystalline Solid | 1. Presence of impurities: The presence of byproducts or residual solvent can inhibit crystallization. | - Ensure all starting materials are pure and the reaction is carried out under anhydrous conditions. - After work-up, thoroughly dry the crude product under vacuum to remove any residual solvent. - Attempt purification by column chromatography if recrystallization fails. |
| 2. Incorrect recrystallization solvent: The chosen solvent may not be optimal for inducing crystallization. | - Perform small-scale solvent screening to find an appropriate recrystallization solvent or solvent system. Common choices include ethanol, methanol, ethyl acetate, or mixtures with hexanes. | |
| Reaction Mixture Turns Dark | 1. Decomposition of reactants or product: This could be due to excessive heat or the presence of impurities. | - Run the reaction at a lower temperature (e.g., 0 °C to room temperature). - Ensure the purity of the starting materials and solvents. |
| 2. Side reactions involving the base: Some tertiary amine bases can be reactive under certain conditions. | - Consider using a different, more sterically hindered base like diisopropylethylamine. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Schotten-Baumann reaction. This involves the reaction of 4-aminobenzonitrile with 4-methoxybenzoyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[3]
Q2: Why is it important to run the reaction under anhydrous conditions?
A2: 4-Methoxybenzoyl chloride is highly reactive towards water and will readily hydrolyze to form 4-methoxybenzoic acid.[1][2] This will not only consume your starting material, leading to a lower yield of the desired amide, but also contaminate your final product. Therefore, using dry solvents and glassware, and protecting the reaction from atmospheric moisture is critical.
Q3: What are the main byproducts to expect in this synthesis?
A3: The primary byproduct is 4-methoxybenzoic acid, resulting from the hydrolysis of 4-methoxybenzoyl chloride. Another potential impurity is the unreacted 4-aminobenzonitrile. You will also have the hydrochloride salt of the base you use to scavenge the HCl produced during the reaction.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. You can spot the reaction mixture alongside your starting materials (4-aminobenzonitrile and 4-methoxybenzoyl chloride) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction.
Q5: What is a suitable method for purifying the final product?
A5: The crude product can typically be purified by recrystallization. Common solvents for recrystallization of amides include ethanol, ethyl acetate, or a mixture of solvents like ethyl acetate/hexanes. If the product is still impure after recrystallization, column chromatography on silica gel can be employed.
Q6: How can I confirm the identity and purity of my synthesized this compound?
A6: The identity and purity of the final product can be confirmed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the molecule.
-
Infrared (IR) Spectroscopy: This will show characteristic peaks for the amide functional group (N-H and C=O stretches) and the nitrile group (C≡N stretch).
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Quantitative Data Summary
The following table summarizes key quantitative data for the reactants, product, and a major byproduct. Please note that some of the data for the final product are predicted values from chemical suppliers, as detailed experimental literature is scarce.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₅H₁₂N₂O₂ | 252.27 | Not reported | 365.7 ± 27.0 (Predicted)[4] |
| 4-Aminobenzonitrile | C₇H₆N₂ | 118.14 | 84-87 | 267-268 |
| 4-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | 22-24 | 145 (14 mmHg) |
| 4-Methoxybenzoic acid | C₈H₈O₃ | 152.15 | 182-185[1] | 275[1] |
Experimental Protocol
Below is a representative experimental protocol for the synthesis of this compound based on the general Schotten-Baumann reaction conditions.
Materials:
-
4-Aminobenzonitrile
-
4-Methoxybenzoyl chloride
-
Pyridine (or triethylamine), dried
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or Ethyl Acetate for recrystallization
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzonitrile (1.0 eq) and pyridine (1.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-methoxybenzoyl chloride (1.05 eq) in anhydrous dichloromethane to the stirred amine solution dropwise over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield this compound as a solid.
Visualizations
References
Technical Support Center: Purification of N-(4-cyanophenyl)-4-methoxybenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during the synthesis of N-(4-cyanophenyl)-4-methoxybenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities include unreacted starting materials, such as 4-aminobenzonitrile and 4-methoxybenzoyl chloride. Another significant impurity is 4-methoxybenzoic acid, which forms from the hydrolysis of 4-methoxybenzoyl chloride.
Q2: What is the recommended primary purification method for this compound?
A2: Recrystallization is the most effective and commonly used method for the primary purification of this compound. It is efficient at removing unreacted starting materials and the 4-methoxybenzoic acid byproduct.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: Ethanol is a highly recommended solvent for recrystallization. Other polar solvents such as acetone and acetonitrile can also be effective. The choice of solvent may depend on the specific impurities present.
Q4: When is column chromatography recommended for purification?
A4: Column chromatography is typically employed when recrystallization fails to remove impurities to the desired level of purity, or when dealing with very closely related impurities that co-crystallize with the product. However, it is often associated with lower yields compared to recrystallization.
Q5: How can I confirm the purity of my this compound sample?
A5: The purity of the final product can be assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The melting point of the compound can also be a good indicator of purity; a sharp melting point close to the literature value (155-156 °C) suggests high purity.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Yield After Recrystallization | The product is partially soluble in the cold recrystallization solvent. | - Ensure the minimum amount of hot solvent is used to dissolve the crude product.- Cool the solution slowly to room temperature, and then in an ice bath to maximize crystal formation.- Consider using a different recrystallization solvent or a solvent mixture. |
| The product was not completely precipitated from the reaction mixture. | - After the initial precipitation by adding water, cool the mixture in an ice bath for an extended period before filtration. | |
| Product is Oily or Gummy, Fails to Crystallize | Presence of significant amounts of impurities, particularly unreacted starting materials. | - Perform an initial purification step. Wash the crude product with a dilute acid solution (e.g., 1M HCl) to remove unreacted 4-aminobenzonitrile, followed by a wash with a dilute base solution (e.g., 1M NaOH) to remove 4-methoxybenzoic acid.- Attempt trituration with a solvent in which the product is sparingly soluble at room temperature (e.g., diethyl ether or hexanes) to induce crystallization. |
| Persistent Impurity Peak in HPLC/NMR After Recrystallization | The impurity has very similar solubility properties to the desired product. | - Perform a second recrystallization using a different solvent system.- If recrystallization is ineffective, utilize column chromatography for separation. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point. |
| The impurity is a regioisomer or a closely related byproduct. | - Re-evaluate the reaction conditions to minimize the formation of side products.- Employ column chromatography with a high-resolution stationary phase. | |
| Broad Melting Point Range | The sample is still impure. | - Repeat the recrystallization process until a sharp melting point is achieved.- Confirm the identity and purity of the product using spectroscopic methods (NMR, Mass Spectrometry). |
Experimental Protocols
Synthesis of this compound
This protocol is based on a standard Schotten-Baumann reaction, adapted from the synthesis of a similar compound.
Materials:
-
4-aminobenzonitrile
-
4-methoxybenzoyl chloride
-
10% aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as a solvent (optional)
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 4-aminobenzonitrile (1 equivalent) in the chosen organic solvent (if used) or suspend it in the 10% aqueous NaOH solution.
-
Cool the mixture in an ice bath with stirring.
-
Slowly add 4-methoxybenzoyl chloride (1 to 1.1 equivalents) portion-wise to the stirred mixture.
-
Continue stirring the reaction mixture at room temperature for 30-60 minutes after the addition is complete.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Stir for an additional 10-15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product in a vacuum oven.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent)
Procedure:
-
Place the crude, dried product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove it.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Improving the solubility of "N-(4-cyanophenyl)-4-methoxybenzamide" for assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using "N-(4-cyanophenyl)-4-methoxybenzamide" in their experiments. Due to its predicted low aqueous solubility, this guide focuses on strategies to improve its dissolution for reliable and reproducible assay results.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: Key physicochemical properties are summarized in the table below. The predicted partition coefficient (XLogP3) of 2.89 suggests that the compound is lipophilic and likely has low water solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 134925-97-6 | [1] |
| Molecular Formula | C₁₅H₁₂N₂O₂ | [1] |
| Molecular Weight | 252.27 g/mol | [2] |
| Melting Point | 155 - 156 °C | [1] |
| Predicted XLogP3 | 2.89 | [1] |
Q2: I'm observing inconsistent results in my cell-based assay. Could this be related to the compound's solubility?
A2: Yes, poor solubility is a common cause of assay variability and can lead to underestimated compound activity.[3] If the compound precipitates in your cell culture media, the actual concentration exposed to the cells will be lower and more variable than intended. It is crucial to ensure the compound is fully dissolved in your final assay buffer.
Q3: What is the recommended solvent for preparing a stock solution?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[3] It is advisable to prepare a stock solution at a concentration of 10 mM or higher, if possible. For aqueous assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
Q4: How can I determine the solubility of the compound in my specific assay buffer?
A4: You can perform a kinetic or thermodynamic solubility assay.[4] A simple kinetic solubility test involves preparing serial dilutions of your DMSO stock solution in the assay buffer and visually inspecting for precipitation after a set incubation time. For a more quantitative measure, nephelometry or light scattering can be used to detect precipitate formation.[4]
Troubleshooting Guide
This guide addresses common issues encountered when working with poorly soluble compounds like this compound.
Problem 1: Compound precipitates out of solution upon dilution into aqueous assay buffer.
-
Cause: The aqueous buffer has a much lower solubilizing capacity for the compound compared to the organic stock solvent (e.g., DMSO).
-
Solutions:
-
Decrease the final compound concentration: Test a lower concentration range in your assay.
-
Use a co-solvent: Prepare the assay buffer with a small percentage of a water-miscible organic solvent like ethanol, propylene glycol, or polyethylene glycol (PEG).[5][6] The compatibility of the co-solvent with your assay system must be validated.
-
Incorporate surfactants: Non-ionic surfactants such as Tween-80 or Pluronic F-68 can be added to the assay buffer to aid in solubilization.[7]
-
Utilize cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[5]
-
Table 2: Example Solubilization Strategies and their Effects (Hypothetical Data)
| Formulation | Maximum Solubility (µM) | Observations |
| Assay Buffer (PBS, pH 7.4) | < 1 | Visible precipitation at 5 µM |
| Assay Buffer + 1% DMSO | 10 | Clear solution up to 10 µM |
| Assay Buffer + 5% Ethanol | 25 | Clear solution up to 25 µM |
| Assay Buffer + 0.01% Tween-80 | 50 | Clear solution up to 50 µM |
| Assay Buffer + 1 mM HP-β-CD | 100 | Clear solution up to 100 µM |
Problem 2: Inconsistent results and poor reproducibility between experiments.
-
Cause: In addition to precipitation, the compound may be adsorbing to plasticware (e.g., microplates, pipette tips).
-
Solutions:
-
Use low-binding plasticware: Polypropylene or other low-adhesion plastics can reduce compound loss.
-
Include a pre-incubation step: Pre-incubating the plates with a solution of a "sticky" protein like bovine serum albumin (BSA) can block non-specific binding sites.
-
Sonication: Briefly sonicating the final assay plate can help to redissolve any precipitated compound.[3]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out 2.52 mg of this compound.
-
Add 1.0 mL of high-purity, anhydrous DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
-
Prepare a series of dilutions of the 10 mM DMSO stock solution in DMSO (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, etc.).
-
In a clear 96-well plate, add 2 µL of each DMSO dilution to 98 µL of the desired aqueous assay buffer. This will create a 1:50 dilution with a final DMSO concentration of 2%.
-
Mix the solutions by gentle pipetting.
-
Incubate the plate at room temperature for 1-2 hours.
-
Visually inspect each well for signs of precipitation against a dark background. The highest concentration that remains clear is an estimate of the kinetic solubility.
Visualizations
Hypothetical Signaling Pathway Inhibition
Based on the activities of other benzamide derivatives, a potential mechanism of action for this compound could be the inhibition of a protein kinase involved in a cancer-related signaling pathway. The following diagram illustrates a hypothetical scenario where the compound inhibits a downstream kinase in the MAPK/ERK pathway.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Experimental Workflow for Solubility Screening
The following diagram outlines a typical workflow for screening different formulations to improve compound solubility.
Caption: Workflow for improving compound solubility for assays.
References
- 1. N-(4-Chlorophenyl)-4-methoxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 149505-74-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. N-(4-cyanophenyl)-3-methoxybenzamide | 364742-59-6 | Benchchem [benchchem.com]
"N-(4-cyanophenyl)-4-methoxybenzamide" stability issues and degradation products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-(4-cyanophenyl)-4-methoxybenzamide. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues associated with this compound?
This compound, due to its functional groups (amide, cyano, and methoxy), may be susceptible to degradation under various environmental conditions. The primary stability concerns include:
-
Hydrolysis: The amide linkage is prone to cleavage under acidic and basic conditions.[1][2] The cyano group can also undergo hydrolysis.[3][4][5][6]
-
Oxidation: The electron-rich methoxybenzene ring system can be susceptible to oxidative degradation.[7][8]
-
Photodegradation: Aromatic compounds, including anisole derivatives, can degrade upon exposure to light.[9][10][11]
-
Thermal Degradation: Elevated temperatures can induce decomposition of the molecule.[12][13][14]
Q2: What are the likely degradation products of this compound?
Based on the structure of the molecule, the following degradation products can be anticipated under forced degradation conditions:
-
Hydrolysis of the amide bond: This is a primary degradation pathway and would lead to the formation of 4-methoxybenzoic acid and 4-aminobenzonitrile.[1][2]
-
Hydrolysis of the cyano group: The cyano group (-CN) can be hydrolyzed to a carboxamide group (-CONH2) under milder basic conditions or further to a carboxylic acid group (-COOH) under harsher acidic or basic conditions.[3][4][15][16][17][18] This would result in the formation of N-(4-carbamoylphenyl)-4-methoxybenzamide or N-(4-carboxyphenyl)-4-methoxybenzamide, respectively.
-
O-Demethylation: The methoxy group (-OCH3) on the benzoyl ring could be cleaved under certain oxidative or thermal conditions to yield a hydroxyl group (-OH), forming N-(4-cyanophenyl)-4-hydroxybenzamide.[19][20]
Q3: How can I minimize the degradation of this compound during storage and handling?
To ensure the stability of this compound, the following precautions are recommended:
-
Storage Conditions: Store the compound in a cool, dry, and dark place. Protect from moisture and light by using well-sealed, opaque containers. For long-term storage, consider refrigeration or freezing.
-
pH Control: When working with solutions, maintain a neutral pH to minimize acid or base-catalyzed hydrolysis. Use buffered solutions if the experimental conditions permit.
-
Inert Atmosphere: For solutions that are sensitive to oxidation, consider purging with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Light Protection: Conduct experiments in amber glassware or under reduced light conditions to prevent photodegradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Appearance of new peaks in HPLC chromatogram after sample preparation in acidic or basic media. | Hydrolysis of the amide or cyano group. | 1. Analyze the sample immediately after preparation. 2. Adjust the pH of the sample diluent to be as close to neutral as possible. 3. If pH adjustment is not possible, perform a time-course study to understand the rate of degradation and correct for it. |
| Discoloration or degradation of the compound upon exposure to light. | Photodegradation. | 1. Use amber vials or aluminum foil to protect samples from light. 2. Minimize the exposure time of solutions to ambient light. 3. If the experimental setup requires light exposure, use a photostability chamber with controlled light intensity and wavelength. |
| Loss of compound in solution over time, even when stored in the dark. | Oxidation. | 1. Degas the solvent before preparing the solution. 2. Prepare fresh solutions before use. 3. Consider adding an antioxidant to the formulation if compatible with the experimental goals. |
| Degradation observed in samples subjected to high temperatures. | Thermal degradation. | 1. Avoid excessive heating during sample preparation. 2. If heating is necessary, perform it for the shortest possible duration at the lowest effective temperature. 3. Store samples at appropriate temperatures (e.g., refrigerated or frozen) to slow down thermal decomposition. |
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[21][22][23][24][25] Below are generalized protocols for subjecting this compound to various stress conditions.
Table 1: Typical Stress Conditions for Forced Degradation Studies
| Stress Condition | Reagent and Concentration | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 - 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 - 72 hours |
| Neutral Hydrolysis | Water | 60°C | 24 - 72 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Photodegradation | UV light (254 nm) and/or visible light | Room Temperature | As per ICH Q1B guidelines |
| Thermal Degradation | 80°C (in solid state and solution) | 80°C | 48 - 96 hours |
Methodology for a Typical Forced Degradation Experiment:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Application:
-
Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.2 M HCl, 0.2 M NaOH, or water to achieve a final stressor concentration of 0.1 M.
-
Oxidation: Add an appropriate volume of 30% H₂O₂ to an aliquot of the stock solution to achieve a final concentration of 3% H₂O₂.
-
Photodegradation: Expose a solution of the compound in a quartz cuvette or a thin solid layer in a petri dish to a calibrated light source. A control sample should be wrapped in aluminum foil to exclude light.
-
Thermal Degradation: Place a solid sample in an oven and a solution sample in a temperature-controlled bath at the specified temperature.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Quenching (for hydrolytic and oxidative studies):
-
For acidic samples, neutralize with an equivalent amount of base (e.g., 0.1 M NaOH).
-
For basic samples, neutralize with an equivalent amount of acid (e.g., 0.1 M HCl).
-
For oxidative samples, the reaction can often be stopped by dilution.
-
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method (e.g., with a C18 column and a gradient of water and acetonitrile with UV detection). Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Predicted Degradation Pathways
The following diagrams illustrate the potential degradation pathways of this compound under different stress conditions.
Caption: Predicted hydrolytic degradation pathways of this compound.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholars.northwestern.edu [scholars.northwestern.edu]
- 13. scilit.com [scilit.com]
- 14. researchgate.net [researchgate.net]
- 15. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 16. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 17. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 18. youtube.com [youtube.com]
- 19. A novel methoxydotrophic metabolism discovered in the hyperthermophilic archaeon Archaeoglobus fulgidus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. journals.ekb.eg [journals.ekb.eg]
- 22. scispace.com [scispace.com]
- 23. biomedres.us [biomedres.us]
- 24. pharmatutor.org [pharmatutor.org]
- 25. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-(4-cyanophenyl)-4-methoxybenzamide Reaction Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-(4-cyanophenyl)-4-methoxybenzamide, with a focus on challenges encountered during reaction scale-up. This resource is intended for researchers, scientists, and drug development professionals to ensure a safe, efficient, and reproducible manufacturing process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially scalable method is the acylation of 4-aminobenzonitrile with 4-methoxybenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.
Q2: What are the critical process parameters to monitor during the scale-up of this reaction?
A2: Key parameters to control are:
-
Temperature: The reaction is exothermic, and maintaining a consistent temperature is crucial for controlling reaction kinetics and minimizing side-product formation.
-
Reagent Addition Rate: Slow, controlled addition of 4-methoxybenzoyl chloride is essential to manage the exotherm and prevent localized high concentrations.
-
Mixing Efficiency: Adequate agitation is necessary to ensure uniform heat distribution and reactant dispersion, which becomes more challenging in larger reactors.
-
Reaction Concentration: The concentration of reactants can impact reaction rate, viscosity, and product isolation.
Q3: What are some common impurities, and how can they be minimized?
A3: Potential impurities include:
-
Unreacted starting materials (4-aminobenzonitrile and 4-methoxybenzoic acid from hydrolysis of the acid chloride).
-
Diacylated byproducts, where a second molecule of 4-methoxybenzoyl chloride reacts with the newly formed amide.
-
Hydrolysis of the nitrile group on 4-aminobenzonitrile under harsh conditions.
Minimization strategies include strict temperature control, precise stoichiometric control of reactants, and ensuring anhydrous reaction conditions.
Q4: How does the choice of solvent affect the reaction and work-up?
A4: The solvent should be inert to the reactants and capable of dissolving the starting materials. Aprotic solvents like dichloromethane (DCM), ethyl acetate, or toluene are common choices. The solvent's boiling point is a consideration for temperature control. During work-up, the solvent should allow for easy separation from the aqueous phase and efficient product crystallization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up and isolation. 3. Degradation of starting materials or product. | 1. Monitor reaction completion by TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature. 2. Optimize crystallization conditions (solvent, temperature profile) to maximize product recovery. 3. Ensure the quality of starting materials. Use a less aggressive work-up procedure. |
| Poor Product Purity (Off-color, presence of impurities) | 1. Inadequate temperature control leading to side reactions. 2. Poor quality of starting materials. 3. Inefficient purification. | 1. Improve reactor cooling and control the addition rate of the acyl chloride. 2. Test the purity of 4-aminobenzonitrile and 4-methoxybenzoyl chloride before use. 3. Evaluate different recrystallization solvents or consider a wash of the crude product with a suitable solvent to remove specific impurities. |
| Exotherm runaway / Difficulty in temperature control | 1. Addition of 4-methoxybenzoyl chloride is too fast. 2. Inadequate cooling capacity of the reactor for the given scale. 3. Insufficient mixing leading to localized hot spots. | 1. Reduce the addition rate. Consider a dosing-on-demand system controlled by the reaction temperature. 2. Re-evaluate the heat transfer capabilities of the reactor. Consider reducing the batch size or using a more efficient cooling system. 3. Increase the agitation speed and ensure the impeller design is appropriate for the vessel geometry and reaction mass. |
| Product is an oil or difficult to crystallize | 1. Presence of impurities that inhibit crystallization. 2. Inappropriate crystallization solvent. | 1. Purify the crude product by column chromatography on a small scale to isolate the pure compound and use it for seeding. 2. Perform a solvent screen to find a suitable solvent system for crystallization. Anti-solvent crystallization might be effective. |
Data Presentation: Scale-Up Parameter Comparison
The following table provides a hypothetical comparison of key reaction parameters at different scales to illustrate potential adjustments needed during scale-up.
| Parameter | Lab Scale (1 L) | Pilot Scale (50 L) | Production Scale (500 L) |
| 4-Aminobenzonitrile (kg) | 0.118 | 5.90 | 59.0 |
| 4-Methoxybenzoyl Chloride (kg) | 0.171 | 8.55 | 85.5 |
| Solvent (DCM) (L) | 0.5 | 25 | 250 |
| Base (Triethylamine) (L) | 0.15 | 7.5 | 75 |
| Addition Time (min) | 30 | 120 - 180 | 300 - 480 |
| Reaction Temperature (°C) | 0 - 5 | 0 - 5 | 0 - 5 |
| Typical Yield (%) | 90 - 95 | 88 - 92 | 85 - 90 |
| Typical Purity (HPLC, %) | >99 | >99 | >98.5 |
Experimental Protocols
Laboratory Scale Synthesis (1 L)
-
Reaction Setup: A 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with 4-aminobenzonitrile (118 g, 1.0 mol) and dichloromethane (DCM, 500 mL).
-
Cooling: The mixture is cooled to 0-5 °C in an ice bath.
-
Base Addition: Triethylamine (150 mL, 1.1 mol) is added to the stirred suspension.
-
Acyl Chloride Addition: A solution of 4-methoxybenzoyl chloride (171 g, 1.0 mol) in DCM (100 mL) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: The reaction mixture is stirred at 0-5 °C for 2 hours.
-
Work-up: The reaction is quenched by the slow addition of water (200 mL). The organic layer is separated, washed with 1N HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude solid is recrystallized from ethanol to afford this compound as a white crystalline solid.
Visualizations
Reaction Signaling Pathway
Caption: Synthetic pathway for this compound.
Scale-Up Workflow
Caption: Workflow for scaling up the synthesis process.
Technical Support Center: Synthesis of N-(4-cyanophenyl)-4-methoxybenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-cyanophenyl)-4-methoxybenzamide.
Troubleshooting Guide
Problem 1: Low Yield of this compound
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete Reaction | - Ensure a slight excess of the acylating agent (4-methoxybenzoyl chloride) is used.- Extend the reaction time or moderately increase the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Hydrolysis of 4-methoxybenzoyl chloride | - Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.[1] |
| Poor Quality Starting Materials | - Verify the purity of 4-aminobenzonitrile and 4-methoxybenzoyl chloride using appropriate analytical techniques (e.g., NMR, melting point). Impurities in starting materials can lead to side reactions and lower yields. |
| Suboptimal Reaction Conditions | - Optimize the base used for the acylation. Common bases include pyridine, triethylamine, or diisopropylethylamine. The choice of base can significantly impact the reaction rate and yield.- Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Product Loss During Work-up and Purification | - Optimize the extraction and crystallization procedures to minimize product loss. Ensure the pH is appropriately adjusted during aqueous work-up to prevent hydrolysis of the product. |
Problem 2: Presence of Impurities in the Final Product
Common Impurities and Their Identification
| Impurity | Structure | Identification Methods |
| 4-Aminobenzonitrile (Unreacted Starting Material) | NC-C₆H₄-NH₂ | HPLC, GC-MS, ¹H NMR |
| 4-Methoxybenzoic acid | CH₃O-C₆H₄-COOH | HPLC, ¹H NMR, LC-MS |
| N,N-bis(4-methoxybenzoyl)-4-aminobenzonitrile | NC-C₆H₄-N(CO-C₆H₄-OCH₃)₂ | HPLC, LC-MS, ¹H NMR |
Troubleshooting Steps for Impurity Removal
-
Unreacted 4-Aminobenzonitrile: This starting material is more polar than the product. It can typically be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) during the work-up. Subsequent recrystallization or column chromatography should effectively remove any remaining traces.
-
4-Methoxybenzoic acid: This acidic impurity arises from the hydrolysis of 4-methoxybenzoyl chloride. It can be removed by washing the organic layer with a dilute base solution (e.g., saturated sodium bicarbonate) during the work-up.
-
Diacylated Byproduct: The formation of N,N-bis(4-methoxybenzoyl)-4-aminobenzonitrile can be minimized by controlling the stoichiometry of the reactants and slowly adding the 4-methoxybenzoyl chloride to the solution of 4-aminobenzonitrile. This impurity is typically less polar than the desired product and can be separated by column chromatography or careful recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and straightforward method is the acylation of 4-aminobenzonitrile with 4-methoxybenzoyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting material, 4-aminobenzonitrile, is more polar than the product, this compound, and will have a lower Rf value. The disappearance of the 4-aminobenzonitrile spot indicates the completion of the reaction. HPLC can also be used for more quantitative monitoring.
Q3: What are the critical parameters to control during the synthesis to minimize impurity formation?
A3: The critical parameters include:
-
Moisture Control: The reaction is sensitive to water, which can hydrolyze the 4-methoxybenzoyl chloride. Using anhydrous solvents and an inert atmosphere is crucial.
-
Stoichiometry: A slight excess of 4-methoxybenzoyl chloride is often used to ensure complete conversion of 4-aminobenzonitrile. However, a large excess can promote the formation of the diacylated impurity.
-
Temperature: The reaction is typically carried out at room temperature or slightly below. Exothermic reactions can lead to side product formation.
-
Rate of Addition: Slow, dropwise addition of 4-methoxybenzoyl chloride to the solution of 4-aminobenzonitrile helps to control the reaction rate and minimize the formation of the diacylated byproduct.
Q4: What is the best method for purifying the final product?
A4: Recrystallization is often the most effective method for purifying this compound on a laboratory scale. Suitable solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexane. If significant amounts of byproducts are present, column chromatography on silica gel may be necessary prior to recrystallization.
Experimental Protocols
Synthesis of this compound
-
Reaction Setup: To a solution of 4-aminobenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships of impurity formation during synthesis.
References
Analytical methods for detecting impurities in "N-(4-cyanophenyl)-4-methoxybenzamide"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in N-(4-cyanophenyl)-4-methoxybenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound?
A1: Potential impurities can originate from the synthesis process, including unreacted starting materials, by-products, and degradation products. The synthesis of this compound typically involves the reaction of 4-aminobenzonitrile with 4-methoxybenzoyl chloride or 4-methoxybenzoic acid.
Potential Impurities:
-
Starting Materials:
-
4-aminobenzonitrile
-
4-methoxybenzoic acid
-
4-methoxybenzoyl chloride
-
-
By-products:
-
Hydrolysis of 4-methoxybenzoyl chloride to 4-methoxybenzoic acid.
-
Side reactions involving the cyano or amide groups under harsh conditions.
-
-
Degradation Products:
-
Hydrolysis of the amide bond of this compound to form 4-aminobenzonitrile and 4-methoxybenzoic acid.
-
Q2: Which analytical techniques are most suitable for detecting these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC with UV detection, is the gold standard for separating and quantifying organic impurities in pharmaceutical compounds.[1]
-
Gas Chromatography (GC): GC is ideal for identifying volatile organic impurities, such as residual solvents used during synthesis.[1]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information that is crucial for identifying unknown impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of unknown impurities that have been isolated.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound, with a focus on HPLC methods.
HPLC Analysis Troubleshooting
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Decrease the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | For basic compounds, lowering the mobile phase pH can improve peak symmetry. Adjust the pH to find the optimal separation.[2] |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[3] |
| Secondary Interactions | Add a competing base or acid modifier to the mobile phase to minimize secondary interactions with the stationary phase.[2] |
Issue 2: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Fluctuations in Column Temperature | Use a column oven to maintain a consistent temperature.[3][4] |
| Inconsistent Mobile Phase Composition | Ensure accurate and consistent preparation of the mobile phase. If using a gradient mixer, ensure it is functioning correctly. Hand-mixing the mobile phase can be a diagnostic step.[3] |
| Poor Column Equilibration | Increase the column equilibration time between injections to ensure the column is fully conditioned with the mobile phase.[3] |
| Air Bubbles in the System | Degas the mobile phase and purge the pump to remove any air bubbles.[3][5] |
Issue 3: Baseline Noise or Drifting
| Potential Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and reagents. Filter the mobile phase before use.[5] |
| Detector Lamp Issue | Check if the detector lamp is on and has sufficient energy. Replace the lamp if necessary.[2][3] |
| Contaminated Detector Flow Cell | Flush the flow cell with a strong, non-interfering solvent.[3] |
| Leaks in the System | Check all fittings for leaks and tighten or replace them as needed.[2][3] |
Experimental Protocols
General HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a specific HPLC method for this compound. Method optimization will be required.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of Mobile Phase B, and gradually increase to elute more hydrophobic impurities. A typical gradient might be: 0-20 min: 20-80% B; 20-25 min: 80% B; 25-30 min: 20% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or a wavelength of maximum absorbance for the main compound and its impurities) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL. |
Visualizations
Caption: Synthesis pathway and potential impurity sources.
Caption: General workflow for impurity analysis.
References
"N-(4-cyanophenyl)-4-methoxybenzamide" reaction mechanism and kinetics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the reaction mechanism, kinetics, and troubleshooting for the synthesis of N-(4-cyanophenyl)-4-methoxybenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Schotten-Baumann reaction. This involves the acylation of 4-aminobenzonitrile with 4-methoxybenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3][4][5]
Q2: What is the role of the base in the Schotten-Baumann reaction?
A2: The base, typically aqueous sodium hydroxide or an organic amine like pyridine or triethylamine, is crucial for several reasons. It neutralizes the HCl generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic. This drives the reaction equilibrium towards the product, ensuring a high yield.[3][4]
Q3: What are the potential side reactions during the synthesis?
A3: The primary side reaction is the hydrolysis of the highly reactive 4-methoxybenzoyl chloride by water present in the reaction mixture. This forms 4-methoxybenzoic acid, which can complicate purification. Another potential side product is the diacylated amine, although this is less common under standard Schotten-Baumann conditions.[6][7]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q5: What is the typical purity of the product after initial synthesis, and what are common purification methods?
A5: The crude product's purity can vary depending on the reaction conditions. Common impurities include unreacted starting materials and the hydrolysis byproduct, 4-methoxybenzoic acid. The most effective purification technique is recrystallization, often from a polar solvent like ethanol or acetone.[8] For more challenging separations, column chromatography can be employed.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Amine: The starting amine (4-aminobenzonitrile) may have been protonated by the HCl byproduct, rendering it non-nucleophilic. 2. Hydrolysis of Acyl Chloride: The 4-methoxybenzoyl chloride may have hydrolyzed due to excess moisture. 3. Poor Quality Reagents: Starting materials may be impure or degraded. | 1. Ensure Adequate Base: Use a sufficient amount of base (e.g., 10% aqueous NaOH, triethylamine) to neutralize the HCl as it forms.[3][4] 2. Use Anhydrous Conditions: While the Schotten-Baumann reaction can be performed in a biphasic system, minimizing water in the organic phase can reduce hydrolysis. Use dry solvents. 3. Verify Reagent Purity: Check the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). |
| Product is Difficult to Purify | 1. Presence of 4-methoxybenzoic acid: This hydrolysis byproduct can co-precipitate with the desired amide. 2. Oily Product: The product may not crystallize easily. | 1. Base Wash: During workup, wash the organic layer with a dilute aqueous base (e.g., 5% NaHCO₃) to remove the acidic byproduct. 2. Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of polar and non-polar solvents can sometimes induce crystallization. Trituration with a non-polar solvent like hexanes may also help solidify the product. |
| Reaction is Very Slow | 1. Low Reaction Temperature: The reaction may be too cold, slowing down the rate of reaction. 2. Steric Hindrance: While not a major issue for this specific reaction, significant steric hindrance in either reactant can slow the reaction. | 1. Increase Temperature: If the reaction is being run at a low temperature, consider allowing it to proceed at room temperature. Gentle warming can also be an option, but be mindful of increasing the rate of hydrolysis. 2. Use a Catalyst: In some cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the acylation. |
Reaction Mechanism and Kinetics
The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism, characteristic of the Schotten-Baumann reaction.
Reaction Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminobenzonitrile attacks the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride.
-
Formation of Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Collapse of the Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
-
Deprotonation: The protonated amide is then deprotonated by the base present in the reaction mixture to yield the final product, this compound.
Visualizing the Reaction Mechanism
Caption: Reaction mechanism for the synthesis of this compound.
Kinetics
The Schotten-Baumann reaction typically follows second-order kinetics, being first-order with respect to both the amine and the acyl chloride. The rate law can be expressed as:
Rate = k[4-aminobenzonitrile][4-methoxybenzoyl chloride]
Where 'k' is the second-order rate constant. The reaction is generally fast at room temperature.
Quantitative Kinetic Data (Representative)
Disclaimer: The following data is for a closely related reaction, the benzoylation of a substituted aniline, and serves as a representative example due to the lack of specific published data for the title reaction. Actual values may vary.
| Parameter | Value | Conditions |
| Second-Order Rate Constant (k) | 0.15 M⁻¹s⁻¹ | 25 °C in aprotic solvent |
| Activation Energy (Ea) | 45 kJ/mol | - |
| Pre-exponential Factor (A) | 1.2 x 10⁶ M⁻¹s⁻¹ | - |
Experimental Protocols
Synthesis of this compound
Materials:
-
4-aminobenzonitrile
-
4-methoxybenzoyl chloride
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
5% Aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Aqueous Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminobenzonitrile (1.0 eq) in dichloromethane.
-
Add 10% aqueous NaOH solution (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-methoxybenzoyl chloride (1.05 eq) in dichloromethane dropwise to the stirred biphasic mixture over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with 5% aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from hot ethanol to yield pure this compound.
Kinetic Analysis by UV-Vis Spectroscopy
Objective: To determine the second-order rate constant for the reaction.
Materials:
-
This compound (for standard curve)
-
4-aminobenzonitrile
-
4-methoxybenzoyl chloride
-
Anhydrous acetonitrile (spectroscopic grade)
-
Thermostatted UV-Vis spectrophotometer
Procedure:
-
Prepare a standard curve: Prepare a series of standard solutions of the pure product, this compound, in acetonitrile at known concentrations. Measure the absorbance of each standard at the λmax of the product to generate a Beer-Lambert law calibration curve.
-
Kinetic Run:
-
Prepare a solution of 4-aminobenzonitrile in anhydrous acetonitrile of a known concentration (e.g., 0.01 M).
-
Prepare a separate solution of 4-methoxybenzoyl chloride in anhydrous acetonitrile of a known concentration (e.g., 0.01 M).
-
Equilibrate both solutions and the spectrophotometer cuvette to the desired reaction temperature (e.g., 25 °C).
-
Rapidly mix equal volumes of the two solutions directly in the cuvette and immediately start recording the absorbance at the λmax of the product over time.
-
-
Data Analysis:
-
Convert the absorbance data to concentration using the standard curve.
-
Plot 1/([A]t - [A]₀) versus time, where [A] is the concentration of either reactant.
-
The slope of the resulting linear plot will be the second-order rate constant, k.
-
Visualizing the Experimental Workflow
Caption: Workflow for the synthesis and kinetic analysis of the target molecule.
References
- 1. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00141H [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
Validation & Comparative
A Comparative Guide to Benzamide Derivatives as Sirtuin Inhibitors: Evaluating N-(4-cyanophenyl)-4-methoxybenzamide in Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-(4-cyanophenyl)-4-methoxybenzamide against other notable benzamide derivatives with demonstrated activity as sirtuin inhibitors. While direct experimental data for this compound is not publicly available, this document serves as a predictive comparison based on the well-established structure-activity relationships (SAR) of analogous compounds. The information herein is intended to guide future research and drug discovery efforts in the field of sirtuin modulation.
Sirtuins, a class of NAD+-dependent deacetylases, are critical regulators of numerous cellular processes, including gene expression, metabolism, and DNA repair. Their dysregulation has been implicated in a range of diseases, from cancer to neurodegenerative disorders, making them attractive therapeutic targets. Benzamide derivatives have emerged as a promising class of sirtuin inhibitors, with several compounds demonstrating high potency and selectivity.
Quantitative Comparison of Benzamide Derivatives as Sirtuin Inhibitors
The following table summarizes the in vitro inhibitory activity of selected benzamide derivatives against SIRT1 and SIRT2. These compounds have been chosen from published literature to provide a basis for contextualizing the potential activity of this compound.
| Compound ID | Structure | Target Sirtuin | IC50 (µM) | Selectivity | Reference |
| Compound 17k | 3-(4-(benzo[d]oxazol-2-yl)phenylamino)benzamide | SIRT2 | 0.60 | >150-fold vs SIRT1/3 | [Sakai et al., 2015][1][2] |
| AK-1 | 3-(benzylsulfonamido)benzamide | SIRT2 | 12.5 | Selective for SIRT2 over SIRT1/3 | [Cen et al., 2011][3] |
| AK-7 | N-(3-(phenylsulfonamido)phenyl)benzamide | SIRT2 | 15.5 | Selective for SIRT2 over SIRT1/3 | [Cen et al., 2011][3] |
| Compound 3 | 2-(3-phenoxyphenylamino)benzamide | SIRT1 | - | - | [Kim et al., 2009][4] |
| Compound 5 | 2-(biphenyl-3-ylamino)benzamide | SIRT1 | - | - | [Kim et al., 2009][4] |
| This compound | This compound | SIRT1/2 (Predicted) | Unknown | Unknown | - |
Experimental Protocols
The following is a detailed methodology for a representative in vitro sirtuin inhibition assay, adapted from established protocols in the field. This protocol can be used to evaluate the inhibitory potential of this compound and other novel benzamide derivatives.
In Vitro Fluorogenic SIRT2 Inhibition Assay
This assay quantifies the deacetylase activity of SIRT2 by measuring the fluorescence of a fluorophore released from a substrate peptide upon deacetylation.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic peptide substrate (e.g., Ac-RHKK(Ac)-AMC)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Trichostatin A (TSA) as a general HDAC inhibitor
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and nicotinamidase)
-
Test compounds (dissolved in DMSO)
-
384-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 100 µM.
-
Reaction Mixture Preparation: In each well of the microplate, add the following components in order:
-
Assay buffer
-
Test compound or DMSO (for control wells)
-
Recombinant SIRT2 enzyme
-
Fluorogenic peptide substrate
-
-
Initiation of Reaction: Add NAD+ to each well to start the deacetylation reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Development: Add the developer solution to each well. The developer solution stops the SIRT2 reaction and digests the deacetylated peptide, releasing the fluorophore.
-
Incubation: Incubate the plate at 37°C for a further period (e.g., 30 minutes) to allow for complete development.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC).
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Sirtuin Signaling Pathway
Sirtuins play a central role in cellular regulation by deacetylating a wide range of protein substrates. This deacetylation is coupled with the hydrolysis of NAD+. The following diagram illustrates a simplified sirtuin signaling pathway.
Caption: A simplified diagram of the sirtuin signaling pathway.
Experimental Workflow for Sirtuin Inhibitor Screening
The following diagram outlines a typical workflow for identifying and characterizing sirtuin inhibitors.
Caption: A typical workflow for sirtuin inhibitor screening and development.
References
- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 2. Design, synthesis and structure-activity relationship studies of novel sirtuin 2 (SIRT2) inhibitors with a benzamide skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, enzyme inhibition, and tumor cell growth inhibition of 2-anilinobenzamide derivatives as SIRT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of N-(4-cyanophenyl)-4-methoxybenzamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various analogs of N-(4-cyanophenyl)-4-methoxybenzamide. The data presented is compiled from multiple studies, highlighting the diverse therapeutic potential of this chemical scaffold.
Comparative Biological Activity Data
The following table summarizes the quantitative biological activity data for several classes of compounds structurally related to this compound. It is important to note that these compounds were evaluated in different studies and assays, and direct comparison of absolute values should be made with caution. The structural variations from the core this compound scaffold are noted for each class of compounds.
| Compound Class/Analog | Target/Activity | Key Quantitative Data | Reference Compound/Value |
| N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides | Antiproliferative (A549 & SW480 cancer cell lines) | Compound 9f: IC50 = 16.1 µM (A549), 19.7 µM (SW480) | Not specified in abstract |
| N-(4-alkoxy-3-cyanophenyl)isonicotinamide derivatives | Xanthine Oxidase Inhibition | Compound 10q: IC50 = 0.3 µM | Allopurinol: 28.3-fold less potent |
| 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate analogs | Dual Aromatase & Sulfatase Inhibition | Compound 21: IC50 = 45 nM (STS) | Compound 2: IC50 = 227 nM (STS) |
| 2-methoxybenzamide derivatives | Hedgehog Signaling Pathway Inhibition | Compound 21: IC50 = 39 nM (WT Smo), 96 nM (mutant Smo) | Vismodegib: Inactive against mutant Smo |
| N-phenylbenzamide derivatives | Anti-Enterovirus 71 (EV71) | Compound 1e: IC50 = 5.7 - 12 µM | Pirodavir: TC50 = 31 µM |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | Anti-Hepatitis B Virus (HBV) | IMB-0523: IC50 = 1.99 µM (WT HBV), 3.30 µM (drug-resistant HBV) | Lamivudine: IC50 = 7.37 µM (WT HBV), >440 µM (drug-resistant HBV) |
| N-benzamide derivatives | Antimicrobial (E. coli & B. subtilis) | Compound 5a: MIC = 3.12 µg/mL (E. coli), 6.25 µg/mL (B. subtilis) | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data table are provided below.
Antiproliferative MTT Assay
This assay determines the cytotoxic effect of a compound on cancer cell lines.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Cancer cells (e.g., A549, SW480) are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: An MTT solution (e.g., 0.5 mg/mL in sterile PBS) is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.
In Vitro Xanthine Oxidase Inhibitory Assay
This assay measures the ability of a compound to inhibit the enzyme xanthine oxidase, which is involved in the production of uric acid.
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The formation of uric acid can be monitored by measuring the increase in absorbance at 295 nm.
General Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing phosphate buffer (pH 7.5), the test compound at various concentrations, and xanthine oxidase enzyme solution.
-
Pre-incubation: The mixture is pre-incubated for a short period (e.g., 15 minutes) at room temperature.
-
Initiation of Reaction: The reaction is initiated by adding the substrate, xanthine.
-
Incubation: The plate is incubated for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).
-
Absorbance Measurement: The absorbance is measured at 295 nm using a microplate reader.
-
Data Analysis: The percentage of xanthine oxidase inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells without the inhibitor. The IC50 value is then determined.
Hedgehog Signaling Pathway Reporter Assay
This cell-based assay is used to identify compounds that modulate the Hedgehog signaling pathway.
Principle: NIH3T3 cells are engineered to stably express a Gli-responsive firefly luciferase reporter gene. Activation of the Hedgehog pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
General Protocol:
-
Cell Seeding: NIH3T3-Gli-Luc cells are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with test compounds in the presence or absence of a Hedgehog pathway agonist (e.g., Shh-conditioned medium).
-
Incubation: Plates are incubated for 24-48 hours.
-
Cell Lysis: The cells are lysed to release the luciferase enzyme.
-
Luminescence Measurement: A luciferase substrate is added, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The change in luciferase activity in the presence of the test compound is used to determine its inhibitory or activating effect on the Hedgehog pathway, and IC50 or EC50 values are calculated.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway and a typical experimental workflow relevant to the biological activities of this compound analogs.
Caption: A generalized experimental workflow for the synthesis and biological evaluation of novel compounds.
Caption: The Hedgehog signaling pathway and the point of inhibition by 2-methoxybenzamide analogs at the SMO receptor.
Comparative study of "N-(4-cyanophenyl)-4-methoxybenzamide" synthesis methods
A Comparative Guide to the Synthesis of N-(4-cyanophenyl)-4-methoxybenzamide
For researchers and professionals in the field of drug development and organic synthesis, the efficient and reliable synthesis of target molecules is paramount. This guide provides a comparative analysis of the primary methods for the synthesis of this compound, a compound of interest in medicinal chemistry. The comparison focuses on two prevalent methodologies: the acyl chloride method and the coupling agent-assisted method, with a detailed examination of their experimental protocols, and performance metrics.
Comparison of Synthesis Methods
The synthesis of this compound is typically achieved through the formation of an amide bond between a 4-methoxybenzoyl derivative and 4-aminobenzonitrile. The choice of synthetic route can significantly impact yield, purity, and reaction conditions. Below is a summary of the two main approaches.
| Method | Starting Materials | Key Reagents | Typical Solvents | Reaction Temperature |
| Acyl Chloride Method | 4-methoxybenzoyl chloride, 4-aminobenzonitrile | Triethylamine or Pyridine (Base) | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF) | 0 °C to Room Temperature |
| Coupling Agent-Assisted Method | 4-methoxybenzoic acid, 4-aminobenzonitrile | DIC (N,N'-Diisopropylcarbodiimide), HOBt (N-Hydroxybenzotriazole) | Dichloromethane (DCM) | Room Temperature |
Experimental Protocols
Method 1: Acyl Chloride Method
This classic method involves the activation of the carboxylic acid as a more reactive acyl chloride, which then readily reacts with the amine.
Step 1: Synthesis of 4-methoxybenzoyl chloride
4-methoxybenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form 4-methoxybenzoyl chloride. This reaction is typically performed in an inert solvent like dichloromethane.
Step 2: Amide Formation
The resulting 4-methoxybenzoyl chloride is then reacted with 4-aminobenzonitrile in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl byproduct and drive the reaction to completion.
A representative procedure is as follows:
To a solution of 4-aminobenzonitrile in an appropriate solvent (e.g., dichloromethane), an equimolar amount of 4-methoxybenzoyl chloride is added dropwise at 0 °C. A slight excess of a tertiary amine base (e.g., triethylamine) is included in the reaction mixture. The reaction is stirred and allowed to warm to room temperature. Upon completion, the reaction mixture is typically washed with dilute acid and brine, dried over an anhydrous salt, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Method 2: Coupling Agent-Assisted Method
This method directly couples a carboxylic acid and an amine using a coupling agent, avoiding the need to first synthesize an acyl chloride.
A representative procedure is as follows:
To a solution of 4-methoxybenzoic acid in dichloromethane, N,N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) are added. The mixture is stirred at room temperature for a short period to form the active ester. Subsequently, 4-aminobenzonitrile is added to the reaction mixture. The reaction is stirred at room temperature until completion. The workup typically involves washing the organic layer with a dilute base, dilute acid, and brine. The organic layer is then dried and concentrated to afford the product.
Performance Comparison
-
Acyl Chloride Method: This method is often high-yielding and proceeds rapidly due to the high reactivity of the acyl chloride. However, it requires an additional step to prepare the acyl chloride, and the handling of corrosive chlorinating agents can be a drawback. The HCl byproduct must be effectively neutralized to prevent side reactions and ensure high conversion.
-
Coupling Agent-Assisted Method: This approach offers the convenience of a one-pot reaction, directly from the carboxylic acid. It generally proceeds under mild conditions and avoids the use of harsh chlorinating agents. However, the coupling agents themselves can be expensive, and the removal of byproducts derived from the coupling agent (e.g., diisopropylurea from DIC) can sometimes complicate purification.
Logical Workflow for Synthesis Method Selection
The choice between these two primary methods often depends on several factors, including the scale of the synthesis, the availability and cost of reagents, and the desired purity of the final product. The following diagram illustrates a logical workflow for selecting the appropriate synthesis method.
Caption: Logical workflow for selecting a synthesis method.
Experimental Workflow Diagrams
The following diagrams illustrate the general experimental workflows for the two synthesis methods.
Acyl Chloride Method Workflow
Caption: Experimental workflow for the Acyl Chloride Method.
Coupling Agent-Assisted Method Workflow
Caption: Experimental workflow for the Coupling Agent-Assisted Method.
Validating the Structure of N-(4-cyanophenyl)-4-methoxybenzamide: A Comparative Guide to Crystallographic and Spectroscopic Techniques
The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry, particularly in the realm of drug discovery and materials science. For a novel compound like "N-(4-cyanophenyl)-4-methoxybenzamide," confirming its atomic arrangement is crucial for understanding its properties and potential applications. This guide provides a comparative analysis of X-ray crystallography, the gold standard for structural elucidation, against common spectroscopic methods, offering researchers and drug development professionals a comprehensive overview of these techniques.
Structural Validation by Single-Crystal X-ray Diffraction
X-ray crystallography provides unambiguous proof of a molecule's structure by mapping the electron density of a crystalline sample. While a specific crystal structure for this compound is not publicly available, the closely related analogue, N-(4-chlorophenyl)-4-methoxybenzamide, offers a representative example of the detailed structural insights that can be obtained. The crystallographic data for this analogue reveals key intramolecular and intermolecular features.
In the solid state, the molecule exhibits a twisted conformation, with the planes of the two benzene rings oriented at a significant dihedral angle to each other. The amide linkage, a critical functional group, plays a key role in the crystal packing, forming hydrogen bonds that link neighboring molecules into chains. This detailed structural information is invaluable for understanding the compound's physical properties and potential biological interactions.
| Parameter | N-(4-chlorophenyl)-4-methoxybenzamide [1] |
| Molecular Formula | C14H12ClNO2 |
| Molecular Weight | 261.70 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 5.4394(2) Å, b = 7.7754(3) Å, c = 14.9262(6) Å |
| α = 78.759(3)°, β = 80.712(3)°, γ = 88.821(3)° | |
| Volume | 611.01(4) ų |
| Dihedral Angle (Benzene Rings) | 59.24(4)° |
Alternative Structural Validation Methods: A Spectroscopic Approach
While X-ray crystallography provides unparalleled detail, its requirement for a high-quality single crystal can be a limitation. Spectroscopic techniques offer complementary and often more readily accessible means of structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the connectivity of atoms within a molecule. For this compound, ¹H and ¹³C NMR would provide a wealth of information. The ¹H NMR spectrum would show distinct signals for the protons on the aromatic rings and the methoxy group, with their chemical shifts and splitting patterns revealing their electronic environment and neighboring protons. Similarly, the ¹³C NMR spectrum would show a unique signal for each carbon atom in the molecule, confirming the carbon skeleton.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the nitrile (C≡N) group, the amide (C=O and N-H) groups, and the ether (C-O-C) linkage, providing strong evidence for the presence of these key functionalities.
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of a compound with high accuracy. For this compound (C15H12N2O2), high-resolution mass spectrometry would show a molecular ion peak corresponding to its exact mass (252.0899 g/mol ), confirming its elemental composition.
| Spectroscopic Data for Structural Moieties of this compound | |
| Technique | Expected Observations |
| ¹H NMR | Signals for aromatic protons, methoxy protons, and amide proton with characteristic chemical shifts and coupling patterns. |
| ¹³C NMR | Distinct signals for each of the 15 carbon atoms, including the nitrile, carbonyl, and aromatic carbons. |
| IR Spectroscopy | Characteristic absorption bands for C≡N stretch, C=O stretch (amide I), N-H bend (amide II), and C-O-C stretch. |
| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of the molecule. |
Experimental Protocols
Single-Crystal X-ray Diffraction
A suitable single crystal of the compound is mounted on a goniometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector. The diffraction data is then processed to determine the unit cell parameters and the electron density map, from which the atomic positions are determined and the structure is refined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR tube. The tube is inserted into the NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired. The data is then processed and analyzed to determine the chemical shifts, coupling constants, and integration of the signals.
Infrared (IR) Spectroscopy
A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The sample is then placed in the IR spectrometer, and the spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).
Mass Spectrometry (MS)
A dilute solution of the sample is introduced into the mass spectrometer. The molecules are ionized using a suitable technique (e.g., electrospray ionization or electron impact), and the resulting ions are separated based on their mass-to-charge ratio. The detector records the abundance of each ion, generating a mass spectrum.
Visualizing the Workflow and Comparison
Caption: Workflow for X-ray Crystallography.
Caption: Comparison of Structural Validation Methods.
References
Spectroscopic analysis and interpretation for "N-(4-cyanophenyl)-4-methoxybenzamide"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the expected spectroscopic characteristics of N-(4-cyanophenyl)-4-methoxybenzamide. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide leverages a comparative approach. By examining the spectroscopic data of structurally related analogs, we can predict and interpret the key features in the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for this compound. This information is invaluable for researchers involved in the synthesis, characterization, and quality control of this and similar molecules.
Predicted Spectroscopic Data and Interpretation
The structure of this compound incorporates several key functional groups: a para-substituted methoxybenzoyl group and a para-substituted cyanophenyl group linked by an amide bond. The expected spectroscopic data is a composite of the contributions from these moieties.
Table 1: Predicted and Comparative Spectroscopic Data
| Spectroscopic Technique | Functional Group/Proton/Carbon | Predicted Data for this compound | Comparative Data from Analogs | Interpretation |
| FT-IR (cm⁻¹) | N-H Stretch | ~3300 (sharp) | N-benzyl-4-methoxybenzamide: ~3300 cm⁻¹ | Characteristic stretching vibration of the amide N-H bond. |
| C≡N Stretch | ~2230 (sharp, strong) | 4-cyanobenzamide: ~2230 cm⁻¹ | Strong, sharp absorption typical for a nitrile group. Conjugation with the aromatic ring slightly lowers the frequency. | |
| C=O Stretch (Amide I) | ~1660 (strong) | N-benzyl-4-methoxybenzamide: ~1650 cm⁻¹ | The carbonyl stretch is a strong indicator of the amide functionality. | |
| N-H Bend (Amide II) | ~1540 | N-benzyl-4-methoxybenzamide: ~1540 cm⁻¹ | A characteristic band for secondary amides, resulting from N-H bending and C-N stretching. | |
| C-O-C Stretch (Aromatic Ether) | ~1250 and ~1030 | 4-methoxybenzamide: ~1255 and ~1025 cm⁻¹ | Asymmetric and symmetric stretching of the aryl-ether linkage. | |
| ¹H NMR (ppm) | Amide N-H | 8.0 - 9.0 (singlet) | N-benzyl-4-methoxybenzamide: ~8.2 ppm | A downfield singlet, the chemical shift of which can be solvent and concentration-dependent. |
| Aromatic H (cyanophenyl) | 7.7 - 7.9 (d, 2H), 7.6 - 7.8 (d, 2H) | 4-aminobenzonitrile: ~7.4 (d), ~6.6 (d) | Two doublets due to the para-substitution pattern. The electron-withdrawing cyano group will shift these protons downfield. | |
| Aromatic H (methoxybenzoyl) | 7.8 - 8.0 (d, 2H), 6.9 - 7.1 (d, 2H) | 4-methoxybenzamide: ~7.8 (d), ~6.9 (d) | Two doublets characteristic of a para-substituted benzene ring. The methoxy group causes an upfield shift of the ortho protons. | |
| Methoxy (-OCH₃) | ~3.8 (singlet, 3H) | 4-methoxybenzamide: ~3.8 ppm | A characteristic singlet for the methoxy protons. | |
| ¹³C NMR (ppm) | Carbonyl (C=O) | ~165 | N-benzyl-4-methoxybenzamide: ~166 ppm | The amide carbonyl carbon resonance. |
| Cyano (C≡N) | ~118 | 4-cyanobenzamide: ~118 ppm | The carbon of the nitrile group. | |
| Aromatic C (methoxybenzoyl) | ~162 (C-OCH₃), ~129 (CH), ~126 (C-C=O), ~114 (CH) | 4-methoxybenzamide: ~162, ~128, ~127, ~113 ppm | Chemical shifts are influenced by the substituents on the aromatic ring. | |
| Aromatic C (cyanophenyl) | ~142 (C-NH), ~133 (CH), ~121 (CH), ~108 (C-CN) | 4-aminobenzonitrile: ~140, ~133, ~120, ~110 ppm | The chemical shifts are influenced by the electron-withdrawing cyano group and the amide nitrogen. | |
| Methoxy (-OCH₃) | ~55 | 4-methoxybenzamide: ~55 ppm | The carbon of the methoxy group. | |
| Mass Spectrometry (m/z) | Molecular Ion [M]⁺ | 252.09 | C₁₅H₁₂N₂O₂ Exact Mass: 252.0899[1] | The molecular ion peak corresponding to the exact mass of the compound. |
| Fragment | 135.05 | 4-methoxybenzoyl cation | A prominent fragment resulting from the cleavage of the amide bond. | |
| Fragment | 118.05 | 4-aminobenzonitrile radical cation | Another major fragment from the amide bond cleavage. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: The solid sample is typically analyzed as a KBr (potassium bromide) pellet. A small amount of the sample (1-2 mg) is ground with spectroscopic grade KBr (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FT-IR spectrometer is used.
-
Data Acquisition: A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded. The sample spectrum is then collected, typically over a range of 4000-400 cm⁻¹. A number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum. The resulting spectrum is displayed as absorbance or transmittance versus wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
¹H NMR: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum to singlets for each unique carbon. A larger number of scans is required due to the lower natural abundance of ¹³C.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for small molecules. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS that typically results in less fragmentation and a prominent molecular ion peak.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative intensity versus m/z.
Visualizing the Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and interpretation of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
This guide serves as a foundational resource for the spectroscopic characterization of this compound. By understanding the expected spectral features through comparison with related compounds, researchers can more confidently identify and characterize this molecule in their own experimental work.
References
"N-(4-cyanophenyl)-4-methoxybenzamide" mechanism of action studies
An Objective Comparison of Potential Mechanisms of Action for N-Phenylbenzamide Derivatives
A Guide for Researchers in Drug Discovery and Development
Introduction: The N-phenylbenzamide scaffold is a versatile pharmacophore that has been explored for a wide range of therapeutic applications. While specific mechanism of action studies on "N-(4-cyanophenyl)-4-methoxybenzamide" are not extensively available in the public domain, research on structurally related N-phenylbenzamide derivatives has revealed several distinct and compelling mechanisms of action. This guide provides a comparative overview of these potential mechanisms, supported by available experimental data, to inform future research and development of this class of compounds. The explored therapeutic areas include antiviral, antiprotozoal, and anticancer activities, as well as the modulation of mitochondrial function.
Antiviral Activity: Upregulation of APOBEC3G
One of the most well-documented mechanisms for an N-phenylbenzamide derivative is the anti-Hepatitis B Virus (HBV) activity of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523). The proposed mechanism involves the upregulation of the host restriction factor Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like 3G (APOBEC3G or A3G).[1][2][3] A3G is a cytidine deaminase that can inhibit the replication of various viruses, including HBV.[1][2][3]
Comparative In Vitro Anti-HBV Activity
The following table summarizes the in vitro anti-HBV activity of IMB-0523 compared to the standard-of-care drug, Lamivudine.
| Compound | Virus Strain | IC₅₀ (µM) | Cytotoxicity (CC₅₀ in HepG2.2.15 cells in µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| IMB-0523 | Wild-type HBV | 1.99 | > 100 | > 50.25 |
| Drug-resistant HBV | 3.30 | > 100 | > 30.30 | |
| Lamivudine | Wild-type HBV | 7.37 | > 440 | > 59.70 |
| Drug-resistant HBV | > 440 | > 440 | - |
Experimental Protocol: Anti-HBV Assay
Cell Line: Human hepatoma cell line HepG2.2.15, which stably expresses the HBV genome.
Methodology:
-
HepG2.2.15 cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with various concentrations of the test compounds (IMB-0523) or control (Lamivudine).
-
The supernatant was collected after 7 days of treatment to measure the levels of HBV surface antigen (HBsAg) and e-antigen (HBeAg) using an enzyme-linked immunosorbent assay (ELISA).
-
The 50% inhibitory concentration (IC₅₀) was calculated from the dose-response curves.
-
Cytotoxicity was determined using the MTT assay in parallel.
Proposed Signaling Pathway for Anti-HBV Activity
Caption: Proposed mechanism of anti-HBV action for N-phenylbenzamide derivatives.
Antiprotozoal Activity: DNA Minor Groove Binding
A distinct mechanism of action has been identified for certain N-phenylbenzamide derivatives against kinetoplastid parasites, the causative agents of diseases like African trypanosomiasis. These compounds act as DNA minor groove binders, specifically targeting the AT-rich kinetoplast DNA (kDNA) of these parasites.[4][5] This interaction disrupts kDNA function, ultimately leading to parasite death.[4]
Experimental Protocol: DNA Binding Affinity Assessment
Methodology:
-
Thermal Denaturation Studies (Tm): The melting temperature (Tm) of synthetic DNA oligomers (representing AT-rich and GC-rich sequences) is measured in the presence and absence of the N-phenylbenzamide derivatives using UV-visible spectrophotometry. An increase in Tm indicates stabilization of the DNA duplex upon compound binding.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to detect conformational changes in the DNA upon binding of the compounds, which is characteristic of minor groove binding.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the thermodynamic parameters of the binding interaction between the compounds and DNA, providing information on the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
Logical Relationship of Antiprotozoal Action
References
- 1. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Structure-Activity Relationship of N-(4-cyanophenyl)-4-methoxybenzamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the N-(4-cyanophenyl)-4-methoxybenzamide scaffold. While direct and comprehensive SAR studies on this specific parent compound are limited in publicly available literature, this document synthesizes data from closely related N-phenylbenzamide and benzamide analogs to elucidate key structural determinants for biological activity, primarily focusing on antiproliferative and enzyme inhibitory effects.
Core Structure
The foundational molecule for this guide is This compound . Its structure is characterized by a 4-cyanophenyl group linked via an amide bond to a 4-methoxybenzoyl group. Modifications to both of these aromatic rings, as well as the amide linker, have been explored in various studies to optimize biological activity against different targets.
Comparative Analysis of Derivative Activity
The following tables summarize the biological activities of various derivatives related to the core structure. The data is compiled from multiple studies and categorized based on the modification site.
Table 1: Modifications on the Benzoyl Moiety
This table focuses on derivatives where the 4-methoxybenzoyl part of the core structure is altered. These modifications can significantly impact the binding affinity and selectivity of the compounds for their biological targets.
| Compound ID | Modification from Core Structure | Target | Activity (IC₅₀/EC₅₀) | Reference |
| Core | This compound | - | - | - |
| Derivative A | Replacement of 4-methoxy with 4-H | VEGFR-2 | > 100 µM | [1] |
| Derivative B | Replacement of 4-methoxy with 4-chloro | VEGFR-2 | 5.89 µM (HCT116), 6.74 µM (HePG2) | [1] |
| Derivative C | Replacement of 4-methoxy with 4-methyl | VEGFR-2 | 6.09 µM (HCT116), 2.39 µM (HePG2) | [1] |
| Derivative D | Replacement of 4-methoxy with 3,4-dichloro | Schistosoma mansoni | 0.08 µM | [2] |
| Derivative E | Replacement of 4-methoxy with 4-trifluoromethyl | Schistosoma mansoni | 0.22 µM | [2] |
Key Insights: The data suggests that the nature and position of substituents on the benzoyl ring are critical for activity. For instance, in the context of VEGFR-2 inhibition, replacing the 4-methoxy group with a hydrogen (Derivative A) leads to a loss of activity, while chloro (Derivative B) and methyl (Derivative C) groups at the same position confer potent anticancer effects.[1] In a different biological context, strong electron-withdrawing groups like dichloro (Derivative D) and trifluoromethyl (Derivative E) on the benzoyl ring enhance antischistosomal activity.[2]
Table 2: Modifications on the N-Phenyl Moiety
This table examines derivatives where the 4-cyanophenyl group is modified. The electronic and steric properties of this ring are often crucial for target recognition and binding.
| Compound ID | Modification from Core Structure | Target | Activity (IC₅₀) | Reference |
| Core | This compound | - | - | - |
| Derivative F | Replacement of 4-cyano with 4-bromo | Enterovirus 71 | 5.7 - 12 µM | [3] |
| Derivative G | Replacement of 4-cyano with 4-chloro | Wild-type HBV | 1.99 µM | [4][5][6] |
| Derivative H | Replacement of 4-cyano with 4-chloro | Drug-resistant HBV | 3.30 µM | [4][5][6] |
| Derivative I | Replacement of 4-cyano with H | Schistosoma mansoni | > 10 µM | [2] |
Key Insights: Modifications on the N-phenyl ring significantly influence antiviral activity. Replacing the cyano group with halogens like bromo (Derivative F) or chloro (Derivatives G and H) results in potent antiviral compounds against Enterovirus 71 and Hepatitis B virus, respectively.[3][4][5][6] The absence of a substituent at the 4-position (Derivative I) leads to a significant drop in antischistosomal activity, highlighting the importance of a substituent at this position for this specific biological effect.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are general protocols for key assays used to evaluate the biological activity of this compound derivatives.
MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[2][7][8]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Kinase Inhibition Assay
Kinase inhibition assays are used to determine the ability of a compound to inhibit the activity of a specific kinase enzyme.[9][10][11]
-
Reaction Setup: In a microplate, combine the kinase enzyme, a specific substrate (peptide or protein), and the test compound at various concentrations in a suitable reaction buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Detection of Phosphorylation: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using phospho-specific antibodies labeled with a fluorescent probe.
-
Luminescence-based assays: Measuring the amount of ATP remaining in the reaction using an enzyme like luciferase (e.g., Kinase-Glo® assay).[11]
-
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound derivatives and a general workflow for their biological evaluation.
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Simplified diagram of the canonical Wnt signaling pathway, a potential target for anticancer agents.
Caption: The MAPK/ERK signaling cascade, a key pathway in cell proliferation and a common target for cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Small-molecule Articles | Smolecule [smolecule.com]
- 5. Usage of Mitogen-Activated Protein Kinase Small Molecule Inhibitors: More Than Just Inhibition! - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Editorial: Targeting the Wnt/β-catenin signaling pathway in cancer [frontiersin.org]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
Comparing the efficacy of "N-(4-cyanophenyl)-4-methoxybenzamide" with known inhibitors
A comparative analysis of "N-(4-cyanophenyl)-4-methoxybenzamide" with known sirtuin 2 (SIRT2) inhibitors could not be conducted as there is no publicly available scientific literature or experimental data to suggest that "this compound" possesses SIRT2 inhibitory activity.
This guide therefore focuses on a comprehensive comparison of well-established and commercially available SIRT2 inhibitors to provide researchers, scientists, and drug development professionals with a valuable resource for selecting the appropriate tool compound for their studies. The inhibitors compared herein include AGK2, SirReal2, Tenovin-6, and Thiomyristoyl (TM).
Sirtuin 2 (SIRT2) is a member of the NAD+-dependent protein lysine deacylase family and has emerged as a significant therapeutic target for a range of diseases, including cancer and neurodegenerative disorders. It is primarily located in the cytoplasm and is involved in the regulation of various cellular processes such as cell cycle control, cytoskeletal dynamics, and metabolic regulation through the deacetylation of substrates like α-tubulin and p53. The development of potent and selective SIRT2 inhibitors is crucial for elucidating its biological functions and for therapeutic applications.
Comparative Efficacy of Known SIRT2 Inhibitors
The following table summarizes the in vitro efficacy and selectivity of several commonly used SIRT2 inhibitors against SIRT1, SIRT2, and SIRT3. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity for SIRT2 | Reference(s) |
| AGK2 | 30 | 3.5 | 91 | Moderate | [1] |
| SirReal2 | >100 | 0.14 | >100 | High | [2] |
| Tenovin-6 | ~26 | 9 | - | Low | [3] |
| Thiomyristoyl (TM) | 98 | 0.028 | >200 | Very High | [2] |
Note: IC50 values can vary depending on the specific experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of inhibitor efficacy. Below are protocols for key experiments commonly used in the study of SIRT2 inhibitors.
In Vitro SIRT2 Deacetylation Assay (Fluorogenic)
This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic acetylated peptide substrate by recombinant human SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., Fluor-de-Lys®-SIRT2 substrate)
-
NAD+
-
Developer solution (e.g., containing trypsin and a fluorescence enhancer)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds (dissolved in DMSO)
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the SIRT2 enzyme, and the test compound or vehicle (DMSO).
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at 37°C for a further period (e.g., 30 minutes).
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular α-Tubulin Acetylation Assay (Immunofluorescence)
This assay assesses the ability of an inhibitor to increase the acetylation of α-tubulin, a known SIRT2 substrate, in a cellular context.
Materials:
-
Human cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Test compounds
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against acetylated α-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Seed cells in a multi-well plate containing coverslips and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified duration (e.g., 24 hours).
-
Fix the cells with the fixative solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking buffer.
-
Incubate the cells with the primary antibody against acetylated α-tubulin.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Quantify the fluorescence intensity of acetylated α-tubulin to determine the effect of the inhibitor.
Visualizations
The following diagrams illustrate key concepts and workflows related to the evaluation of SIRT2 inhibitors.
Caption: Simplified SIRT2 signaling pathway showing deacetylation of substrates and the point of inhibitor action.
References
- 1. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(4-cyanophenyl)-3-methoxybenzamide | 364742-59-6 | Benchchem [benchchem.com]
- 3. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
The Unexplored Therapeutic Potential of N-(4-cyanophenyl)-4-methoxybenzamide: A Comparative Analysis of Its Analogs
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the in vivo and in vitro biological activity of the specific compound, N-(4-cyanophenyl)-4-methoxybenzamide. While the benzamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a plethora of clinically significant drugs, this particular derivative remains largely un characterized in the public domain. This guide, therefore, aims to provide a comparative analysis of the known biological activities of structurally related benzamide derivatives, offering a predictive insight into the potential therapeutic applications of this compound and a foundation for future research.
The broader family of benzamide derivatives has been extensively investigated and has demonstrated a remarkable diversity of pharmacological effects. These include applications as antipsychotics, antiemetics, and prokinetics. More recent research has expanded their therapeutic landscape, with studies revealing their potential as anticonvulsant, neuroprotective, anticancer, and antimicrobial agents.[1][2] This wide range of activities underscores the importance of the benzamide core in drug discovery and highlights the potential for novel derivatives, such as this compound, to exhibit valuable therapeutic properties.
Comparative In Vitro and In Vivo Activities of Benzamide Derivatives
While direct experimental data for this compound is not available, an examination of its structural analogs provides valuable clues to its potential biological profile. The subsequent sections and tables summarize the documented in vitro and in vivo activities of several noteworthy benzamide derivatives, offering a basis for hypothesized activity of the target compound.
Antiviral Activity of N-phenylbenzamide Derivatives
A notable analog, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide , has shown promising activity against the Hepatitis B virus (HBV). This highlights the potential for N-phenylbenzamide derivatives to act as antiviral agents.
| Compound | Virus | Assay | In Vitro Activity (IC₅₀) | In Vivo Model | In Vivo Efficacy |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide | Hepatitis B Virus (HBV) | HBV DNA replication | Not Reported | Not Reported | Not Reported |
Anticancer and Enzyme Inhibitory Activity of Benzamide Derivatives
The benzamide structure is a common feature in a variety of enzyme inhibitors, with significant implications for cancer therapy and other diseases. Derivatives have been developed to target histone deacetylases (HDACs), cytochrome P450 enzymes (CYPs), and tyrosinase, among others.
| Compound Class/Derivative | Target | In Vitro Activity (IC₅₀) | Cell Lines | In Vivo Model | In Vivo Efficacy |
| Indole-containing Benzamides | HDAC1 | Varies by derivative | PC-3, HCT-116, etc. | PC-3 xenograft | Significant antitumor activity |
| Benzamide Derivatives | CYP1B1 | Varies by derivative | Not specified | Not specified | Not specified |
| N'-phenylbenzohydrazide | Tyrosinase | 10.5 µM | Not applicable | Not applicable | Not applicable |
| N-(benzoyloxy)benzamide | Tyrosinase | 2.5 µM | Not applicable | Not applicable | Not applicable |
Neuroprotective and Anticonvulsant Activities
The versatility of the benzamide scaffold extends to neurological disorders, with derivatives showing potential in protecting neurons from ischemic damage and in preventing seizures.
| Compound Class/Derivative | Activity | In Vitro Model | In Vivo Model | In Vivo Efficacy |
| Benzyloxy benzamide derivatives | Neuroprotection | Glutamate-induced damage in cortical neurons | Middle cerebral artery occlusion (MCAO) in rats | Reduced infarct size and neurological deficit |
| N-Aryl-4-(1,3-dioxoisoindolin-2-yl)benzamides | Anticonvulsant | Not specified | Pentylenetetrazole (PTZ)-induced seizures in mice | Increased seizure latency time |
Experimental Protocols
To facilitate future research on this compound, this section details the typical experimental methodologies employed in the evaluation of its analogs.
In Vitro Antiviral Assay (Hepatitis B Virus)
-
Cell Culture: HepG2.2.15 cells, which stably express HBV, are cultured in appropriate media supplemented with fetal bovine serum.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound for a specified period (e.g., 6 days).
-
Analysis of HBV DNA: Supernatants are collected, and extracellular HBV DNA is quantified using quantitative real-time PCR (qPCR).
-
Cytotoxicity Assay: The viability of the host cells is assessed using a standard method such as the MTT assay to determine the compound's toxicity.
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) and 50% cytotoxic concentration (CC₅₀) are calculated to determine the compound's antiviral activity and selectivity index (SI = CC₅₀/IC₅₀).
In Vitro Enzyme Inhibition Assays (e.g., HDAC, Tyrosinase)
-
Enzyme and Substrate Preparation: The purified target enzyme and its specific substrate are prepared in a suitable buffer.
-
Inhibition Assay: The enzyme, substrate, and varying concentrations of the inhibitor are incubated together.
-
Detection of Activity: The enzyme's activity is measured by detecting the product of the enzymatic reaction, often through a colorimetric or fluorometric method.
-
Data Analysis: The IC₅₀ value, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is determined.
In Vivo Animal Models
-
Xenograft Models for Anticancer Activity:
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: The test compound is administered to the mice (e.g., orally, intraperitoneally) at various doses.
-
Efficacy Measurement: Tumor volume and body weight are measured regularly to assess the compound's antitumor efficacy and toxicity.
-
-
Seizure Models for Anticonvulsant Activity:
-
Animal Model: A chemical convulsant, such as pentylenetetrazole (PTZ), is used to induce seizures in mice.
-
Compound Pre-treatment: The test compound is administered to the animals a set time before the convulsant.
-
Observation: The latency to the first seizure and the severity of the seizures are recorded.
-
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate a hypothetical mechanism of action and a general workflow for drug activity screening.
Caption: A potential mechanism of action for a benzamide derivative.
Caption: A typical workflow for drug discovery and development.
Conclusion
The absence of published data on the in vivo and in vitro activity of this compound presents both a challenge and an opportunity. While a direct comparison with alternatives is not currently possible, the extensive research on its structural analogs strongly suggests that this compound could possess valuable biological activities. The diverse therapeutic potential of the benzamide scaffold, ranging from antiviral to anticancer and neuroprotective effects, provides a compelling rationale for the future investigation of this compound. The experimental protocols and comparative data presented in this guide are intended to serve as a foundational resource for researchers poised to explore the therapeutic promise of this uncharacterized molecule. Further studies are essential to elucidate its specific biological targets, mechanism of action, and potential clinical utility.
References
- 1. [PDF] Synthesis, in Vivo and in Silico Studies of N-Aryl-4-(1,3-Dioxoisoindolin-2-Yl)Benzamides as an Anticonvulsant Agent | Semantic Scholar [semanticscholar.org]
- 2. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Profile of N-(4-cyanophenyl)-4-methoxybenzamide and Structurally Related Derivatives
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic properties of a promising class of benzamide derivatives. This document provides a comparative analysis of available preclinical data, detailed experimental methodologies, and insights into relevant biological pathways.
The N-phenylbenzamide scaffold is a versatile pharmacophore that has given rise to a diverse range of therapeutic candidates targeting various diseases, from viral infections and cancer to neurological disorders. Understanding the pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes these compounds—is critical for their development into safe and effective drugs. This guide focuses on "N-(4-cyanophenyl)-4-methoxybenzamide" and its structural analogs, presenting a comparative overview of their pharmacokinetic parameters based on available preclinical data. Due to the limited public information on the title compound, this guide draws comparisons with structurally related benzamide derivatives to provide a broader context for researchers.
Comparative Pharmacokinetic Data
| Compound/Derivative | Structure | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Oral Bioavailability (%) | Reference |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) | 10 mg/kg (oral) | Not Reported | Not Reported | 7535.10 ± 2226.73 | Not Reported | Not Reported | [1] | |
| A selective androgen receptor modulator (SARM), S-4 | A complex N-phenylpropanamide derivative | 10 mg/kg (oral) | Not Reported | ~4.6-8.5 | ~6000 | ~2.6-5.3 | ~60 | [2][3] |
| N-acetylamino-3-chloro-N-(2-diethylamino-ethyl) benzamide (NACPA) | 25 mg/kg (oral) | 201 ± 21 (nmol/mL) | Not Reported | Not Reported | 0.83 ± 0.01 | 50 | [4] | |
| A PI3K/HDAC dual inhibitor (PH14) | A complex benzamide derivative | 1 mg/kg (intravenous) | Not Reported | Not Reported | 2772 | 10 | Not Applicable | [5] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in determining the pharmacokinetic profiles of novel chemical entities.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for evaluating the pharmacokinetic properties of a test compound in a rat model.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (or other appropriate strain).
-
Weight: 200-250 g.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water. Animals are acclimated for at least one week prior to the experiment.
2. Dosing:
-
Formulation: The test compound is formulated in a suitable vehicle (e.g., a solution of 0.5% carboxymethylcellulose sodium).
-
Routes of Administration:
-
Oral (p.o.): Administered via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous (i.v.): Administered as a bolus injection into the tail vein or a jugular vein cannula at a specific dose (e.g., 1 mg/kg) to determine absolute bioavailability.
-
3. Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
4. Bioanalysis:
-
Plasma concentrations of the test compound and its potential metabolites are quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin. Key parameters include:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%) is calculated as (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
-
Signaling Pathways and Experimental Workflows
To understand the context of the therapeutic potential of these derivatives, it is crucial to visualize their presumed mechanisms of action. The following diagrams, generated using Graphviz, illustrate relevant signaling pathways.
Hepatitis B Virus (HBV) Replication Cycle
Several N-phenylbenzamide derivatives have been investigated for their anti-HBV activity. The following diagram illustrates the key steps in the HBV replication cycle, which are potential targets for antiviral intervention.
Caption: Overview of the Hepatitis B Virus (HBV) replication cycle in a hepatocyte.
Dopamine D4 Receptor Signaling Pathway
Certain benzamide derivatives act as ligands for the dopamine D4 receptor, a G protein-coupled receptor (GPCR) implicated in various neurological and psychiatric conditions. The diagram below shows a simplified signaling cascade initiated by dopamine binding to the D4 receptor.
Caption: Simplified Dopamine D4 receptor signaling pathway leading to inhibition of adenylyl cyclase.
General Experimental Workflow for Pharmacokinetic Screening
The logical flow from compound synthesis to in vivo pharmacokinetic evaluation is a cornerstone of drug discovery.
Caption: A typical experimental workflow for the pharmacokinetic evaluation of new chemical entities.
References
- 1. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and splenic accumulation of N-acetylamino-3-chloro-N-(2-diethylamino-ethyl) benzamide after a single administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
"N-(4-cyanophenyl)-4-methoxybenzamide" toxicity and cytotoxicity assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxicity of N-phenylbenzamide derivatives, with a focus on compounds structurally related to N-(4-cyanophenyl)-4-methoxybenzamide. Due to the limited publicly available cytotoxicity data for this compound, this guide leverages experimental data from analogous compounds to provide insights into the potential cytotoxic profiles of this class of molecules. The data presented is intended to aid researchers in drug discovery and development by offering a comparative context for this chemical scaffold.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity of various N-phenylbenzamide and benzanilide derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher cytotoxicity.
| Compound Class | Specific Derivative | Cell Line | IC50 (µM) | Reference |
| Imidazole-based N-phenylbenzamide | Derivative 4f (with fluorine substitution) | A549 (Lung Carcinoma) | 7.5 | [1] |
| HeLa (Cervical Cancer) | 9.3 | [1] | ||
| MCF-7 (Breast Cancer) | 8.9 | [1] | ||
| Derivative 4e | A549 (Lung Carcinoma) | 11.1 | [1] | |
| HeLa (Cervical Cancer) | 10.2 | [1] | ||
| MCF-7 (Breast Cancer) | 9.8 | [1] | ||
| Thiobenzanilides | Compound 15 (with benzyl group) | MCF-7 (Breast Cancer) | 43 | [2] |
| Compound 17 | A375 (Melanoma) | 11.8 | [2] | |
| N-Arylbenzo[h]quinazolin-2-amines | Compound 4a | HuH-7 (Hepatocellular Carcinoma) | 1.7 - 6 | [3] |
| Caco-2 (Colorectal Adenocarcinoma) | 1.7 - 6 | [3] | ||
| MDA-MB-468 (Breast Cancer) | 1.7 - 6 | [3] | ||
| HCT-116 (Colorectal Carcinoma) | 1.7 - 6 | [3] | ||
| Compound 4i (meta-fluoro analogue) | Caco-2, MDA-MB-468, HCT-116, MCF7 | 2 - 6 | [3] | |
| Benzanilides | Compound A | MCF-7 (Breast Cancer) | 122.3 | [4] |
| Compound B | MCF-7 (Breast Cancer) | 101.9 | [4] |
Experimental Protocols for Cytotoxicity Assays
The data presented in this guide were primarily generated using the MTT and Resazurin assays, which are standard colorimetric and fluorometric methods, respectively, for assessing cell viability and cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[5]
-
Solubilization: After incubation, add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set to 630 nm or higher.[5]
MTT Assay Experimental Workflow
Resazurin (AlamarBlue) Assay
The Resazurin assay is a fluorescence-based assay that measures cell viability. In viable cells, the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin.
Protocol:
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plates for the desired exposure period.
-
Resazurin Addition: Add resazurin solution to each well.
-
Incubation: Incubate for 1 to 4 hours at 37°C, protected from light.[6]
-
Fluorescence Reading: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[6][7]
Resazurin Assay Experimental Workflow
Signaling Pathways in Cytotoxicity
The cytotoxic effects of N-phenylbenzamide derivatives can be mediated through various signaling pathways, often culminating in apoptosis (programmed cell death) or necrosis. While the specific mechanisms for this compound are not yet elucidated, related compounds have been shown to induce apoptosis through pathways involving caspases, Bcl-2 family proteins, and other key regulators of cell death.
Simplified Apoptosis Signaling Pathway
This guide serves as a starting point for researchers interested in the cytotoxic potential of this compound and its analogs. The provided data and protocols can inform the design of future studies to directly assess the toxicity and mechanism of action of this specific compound.
References
- 1. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. labbox.es [labbox.es]
Comparative Analysis of the Cross-Reactivity Profile of N-(4-cyanophenyl)-4-methoxybenzamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of "N-(4-cyanophenyl)-4-methoxybenzamide," a benzamide derivative with potential therapeutic applications. Due to the limited availability of public data on this specific molecule, this document leverages experimental findings for its close structural analog, 4-(4-cyanophenoxy)benzamide , to infer a likely cross-reactivity profile. The primary therapeutic targets for this class of compounds are within the Poly(ADP-ribose) polymerase (PARP) family of enzymes, which play a critical role in DNA repair and cellular signaling.
Executive Summary
Quantitative Cross-Reactivity Data for the Analog 4-(4-cyanophenoxy)benzamide
The following table summarizes the known inhibitory activity of 4-(4-cyanophenoxy)benzamide against key PARP family members. This data provides an inferential basis for the potential cross-reactivity of "this compound."
| Target | IC50 (µM) |
| PARP10 | 1.66 |
| PARP2 | Some Inhibition (Specific IC50 not reported) |
| PARP1 | No significant inhibition |
Data is based on available in vitro enzymatic assays for 4-(4-cyanophenoxy)benzamide.
Signaling Pathways and Screening Workflow
To provide context for the compound's mechanism of action and the process of identifying its cross-reactivity, the following diagrams illustrate the PARP signaling pathway and a typical inhibitor screening workflow.
Caption: Simplified PARP1 signaling pathway in response to DNA damage.
"N-(4-cyanophenyl)-4-methoxybenzamide": A Comparative Analysis of a Benzamide Derivative in Patent and Scientific Literature
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of "N-(4-cyanophenyl)-4-methoxybenzamide" and structurally similar compounds. Due to the limited publicly available data on the subject compound, this guide will focus on contextualizing its properties within the broader landscape of N-arylbenzamides and highlighting areas for potential research and development.
Introduction
"this compound" is a chemical compound identified by CAS number 134925-97-6. While commercially available, detailed patent literature and extensive biological activity data for this specific molecule are not readily found in the public domain. This guide aims to provide a comprehensive overview of the available information and draw comparisons with structurally related benzamide derivatives that have been described in scientific and patent literature.
Physicochemical Properties of this compound
The known properties of "this compound" are summarized in the table below. This data is primarily sourced from chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 134925-97-6 | [1] |
| Molecular Formula | C15H12N2O2 | [1] |
| Molecular Weight | 252.27 g/mol | |
| Melting Point | 155 - 156 °C | [1] |
| Exact Mass | 252.09 | [1] |
Comparative Analysis with Structurally Similar Compounds
Given the absence of specific performance data for "this compound," this section will compare it with other N-arylbenzamides for which biological activity has been reported. This comparison provides a potential context for the application of the target compound.
| Compound | Structural Difference from Target | Reported Biological Activity |
| N-(4-methoxyphenyl)pentanamide | Alkyl chain instead of a cyanophenyl group. | Anthelmintic properties against Toxocara canis. |
| Benzamides with pyridine-linked 1,2,4-oxadiazole | Complex heterocyclic substituent on the benzamide core. | Larvicidal and fungicidal activities. |
| N-benzimidazole-derived carboxamides | Benzimidazole core instead of a simple phenyl ring. | Antiproliferative activity against cancer cell lines. |
Experimental Protocols
While a specific, detailed synthesis protocol for "this compound" is not available in the reviewed literature, a general and widely used method for the synthesis of N-arylbenzamides is the acylation of an amine with a benzoyl chloride.
General Experimental Protocol for N-Arylbenzamide Synthesis:
-
Reactant Preparation: Dissolve 4-aminobenzonitrile (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.
-
Acylation: Cool the solution in an ice bath. Add a solution of 4-methoxybenzoyl chloride (1.0 equivalent) in the same solvent dropwise to the stirred amine solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess base, followed by a wash with a saturated sodium bicarbonate solution to remove unreacted acid chloride, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Potential Signaling Pathways and Experimental Workflows
The biological targets of "this compound" are unknown. However, based on the activities of related benzamides, one could hypothesize its potential involvement in pathways related to cell proliferation or parasitic life cycles. The following diagrams illustrate a general workflow for synthesizing N-arylbenzamides and a hypothetical signaling pathway that could be investigated.
Caption: General workflow for the synthesis of N-arylbenzamides.
Caption: Hypothetical signaling pathway for antiproliferative activity.
Conclusion
"this compound" represents a molecule of interest within the broader class of N-arylbenzamides. While its specific biological activities and potential applications are not well-documented in public literature, its structural similarity to compounds with known anthelmintic, insecticidal, and anticancer properties suggests that it could be a valuable candidate for further investigation. The lack of extensive patent and scientific data also indicates a potential opportunity for novel research and intellectual property in this area. Future studies should focus on the synthesis, characterization, and biological screening of this compound to elucidate its therapeutic or agrochemical potential.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of N-(4-cyanophenyl)-4-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals: Ensuring Laboratory Safety and Regulatory Compliance
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of N-(4-cyanophenyl)-4-methoxybenzamide, a compound commonly used in research and development. Adherence to these procedures will help ensure the safety of laboratory personnel and compliance with environmental regulations.
Waste Characterization and Classification
Before disposal, it is imperative to characterize the waste stream containing this compound.
-
Physical State: Solid
-
Chemical Properties: Belongs to the chemical classes of aromatic nitriles and benzamides. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[1]
-
RCRA Classification: this compound is not a specifically listed hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][4] Therefore, its classification as a hazardous waste depends on whether it exhibits any of the following characteristics:
-
Ignitability (D001): Unlikely for this solid compound under normal laboratory conditions.[4]
-
Corrosivity (D002): Not expected to be corrosive.[4]
-
Reactivity (D003): Not expected to be reactive under normal conditions.[4][5]
-
Toxicity (D004-D043): This would need to be determined by a Toxicity Characteristic Leaching Procedure (TCLP) if there is a reason to believe it could leach toxic constituents.
-
In the absence of specific data, it is recommended to manage this compound as a non-hazardous chemical waste, unless it is mixed with other hazardous materials. Always consult your institution's Environmental Health and Safety (EHS) office for final classification.
Recommended Disposal Procedures
The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company via incineration. For small quantities, laboratory-scale chemical treatment may be considered if permitted by local regulations and institutional policies.
2.1. Disposal via Licensed Waste Contractor (Recommended)
This is the safest and most compliant method for the disposal of chemical waste.
-
Step 1: Waste Accumulation and Storage
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the container is kept closed except when adding waste.
-
-
Step 2: Labeling
-
Label the waste container clearly with "Hazardous Waste" (or as directed by your institution's EHS), the full chemical name "this compound," and the approximate quantity.
-
-
Step 3: Request for Pickup
-
Contact your institution's EHS office to arrange for the pickup and disposal of the waste by a licensed contractor.
-
2.2. Incineration
High-temperature incineration is an effective method for the destruction of organic compounds.
| Parameter | Recommended Value/Condition |
| Incineration Temperature | 850°C - 1100°C. A higher temperature within this range is recommended to ensure complete destruction of the compound and its potential byproducts, such as nitrogen oxides.[6][7][8] |
| Residence Time | A minimum of 2 seconds is recommended to ensure complete combustion.[6] |
| Emission Controls | Incinerators must be equipped with appropriate air pollution control devices to scrub acidic gases (like HCl and NOx) and remove particulate matter. |
2.3. Laboratory-Scale Chemical Treatment (for small quantities, with EHS approval)
Chemical hydrolysis can be used to break down this compound into less harmful components. This should only be performed by trained personnel in a controlled laboratory setting and with prior approval from your institution's EHS office.
Experimental Protocol: Alkaline Hydrolysis
This procedure will hydrolyze both the amide and nitrile functional groups.
-
Materials:
-
Waste this compound
-
Sodium hydroxide (NaOH) solution (e.g., 2M to 6M)
-
Reflux apparatus (round-bottom flask, condenser, heating mantle)
-
Stir bar
-
pH paper or pH meter
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
-
Procedure:
-
In a fume hood, place the waste this compound into a round-bottom flask equipped with a stir bar.
-
Add an excess of sodium hydroxide solution (a 1:10 to 1:20 ratio of waste to solution by weight is a good starting point).
-
Assemble the reflux apparatus.
-
Heat the mixture to reflux with stirring. The reaction time will vary depending on the concentration of the base and the temperature, but it may take several hours for complete hydrolysis.[9]
-
Allow the reaction mixture to cool to room temperature.
-
Neutralize the resulting solution to a pH between 6 and 8 by slowly adding a dilute acid (e.g., 1M HCl). This step should be performed in an ice bath to control the heat of neutralization.
-
Once neutralized, the resulting solution may be suitable for drain disposal, depending on local regulations and the absence of other hazardous components. Always check with your EHS office before disposing of any treated waste down the drain.
-
Safety and Handling Precautions
-
Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of a spill, contain the material and clean it up using appropriate absorbent pads. Dispose of the cleanup materials as chemical waste.
Logical Relationship for Disposal Decision-Making
Caption: Disposal decision pathway for this compound.
By following these guidelines, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. 4-Methoxybenzamide | C8H9NO2 | CID 76959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. Burning Issues: Exploring the EPA’s New Rule for Trash Incineration – Cornell Journal of Law and Public Policy [publications.lawschool.cornell.edu]
- 8. environmentalenergybrief.sidley.com [environmentalenergybrief.sidley.com]
- 9. How is the hydrolysis of amides done in a lab? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Safeguarding Researchers: A Comprehensive Guide to Handling N-(4-cyanophenyl)-4-methoxybenzamide
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel handling N-(4-cyanophenyl)-4-methoxybenzamide. Adherence to these protocols is essential for ensuring personal safety and proper disposal of hazardous materials.
This compound is a compound requiring careful handling due to its potential health hazards. As a powdered substance, the primary risks are inhalation and dermal contact, which can lead to respiratory irritation, skin irritation, and serious eye irritation. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to mitigate these risks.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for incidental splash protection. For prolonged contact, thicker gauge nitrile or butyl rubber gloves should be considered. Always inspect gloves for tears or punctures before use and change them immediately if contaminated. Double-gloving is advised when handling potent compounds. |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashes or dust generation. |
| Body Protection | Laboratory Coat | A buttoned, long-sleeved laboratory coat is required. An impermeable coat with ribbed cuffs offers enhanced protection. Lab coats should not be worn outside of the laboratory. |
| Respiratory Protection | Respirator | All handling of the powdered form of this compound must be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk. If these engineering controls are not available or insufficient, a NIOSH-approved respirator with a particulate filter is necessary. |
Glove Selection: Quantitative Data
| Glove Material | General Recommendation for Aromatic Amides/Nitriles | Breakthrough Time (minutes) |
| Nitrile Rubber | Good for splash protection. | Not specifically tested for this compound. For related compounds, breakthrough can occur in under 15 minutes for thin disposable gloves. Thicker gloves provide longer protection. |
| Butyl Rubber | Excellent resistance to a wide range of chemicals. | Expected to provide longer protection than nitrile, but specific data is unavailable. |
Note: The information in this table is a guideline. It is crucial to consult the glove manufacturer's specific chemical resistance data. For any new procedure or scale of work, it is recommended to conduct a task-specific risk assessment.
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound is critical to minimize exposure and prevent contamination.
Step-by-Step Handling Procedure:
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for handling the compound.
-
Cover the work surface with absorbent, disposable bench paper.
-
Ensure all necessary equipment (spatulas, weighing paper, containers) is within the designated area.
-
Don all required PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood or a ventilated balance enclosure to control airborne particles.
-
Use a spatula to carefully transfer the powdered compound. Avoid creating dust.
-
If transferring to a solution, add the powder to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
Carefully clean all equipment used. Decontaminate spatulas and other reusable items with an appropriate solvent.
-
Wipe down the work surface in the fume hood with a damp cloth, starting from the outer edges and working inward.
-
Dispose of all contaminated disposable materials (bench paper, gloves, weighing paper) in a designated hazardous waste container.
-
Disposal Plan:
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect all solid waste, including excess compound, contaminated weighing paper, and disposable labware, in a clearly labeled, sealed container designated for hazardous chemical waste.
-
The container should be labeled with "Hazardous Waste," the chemical name, and the associated hazards (e.g., "Toxic," "Irritant").
-
-
Contaminated PPE:
-
Remove gloves and other disposable PPE carefully, avoiding contact with the contaminated exterior.
-
Dispose of all used PPE in the designated hazardous waste container.
-
-
Liquid Waste:
-
If the compound is dissolved in a solvent, the resulting solution must be collected as hazardous liquid waste.
-
Use a dedicated, sealed, and clearly labeled waste container compatible with the solvent used.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.
-
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
